molecular formula C21H42O2 B163423 Heneicosanoic Acid CAS No. 2363-71-5

Heneicosanoic Acid

Katalognummer: B163423
CAS-Nummer: 2363-71-5
Molekulargewicht: 326.6 g/mol
InChI-Schlüssel: CKDDRHZIAZRDBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Henicosanoic acid is a long-chain fatty acid that is henicosane in which one of the methyl groups has been oxidised to give the corresponding carboxylic acid. It is a straight-chain saturated fatty acid and a long-chain fatty acid. It is a conjugate acid of a henicosanoate.
Heneicosanoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Eigenschaften

IUPAC Name

henicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDDRHZIAZRDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021595
Record name Heneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Sigma-Aldrich MSDS], Solid
Record name Henicosanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14517
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Heneicosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2363-71-5
Record name Heneicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2363-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heneicosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Henicosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HENEICOSANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRY04FUK8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heneicosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 76 °C
Record name Heneicosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Heneicosanoic Acid: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0), a saturated fatty acid with a 21-carbon chain, is a less common, yet biologically significant, very-long-chain fatty acid (VLCFA). Unlike its even-chained counterparts, this compound originates from distinct biosynthetic pathways and is found across various natural sources, including plants, animals, and microorganisms.[1][2][3] Its presence in specific biological matrices, such as in the phospholipids (B1166683) of articular cartilage and red blood cells, suggests important structural and physiological roles.[4] This technical guide provides an in-depth overview of the natural sources and abundance of this compound, alongside detailed experimental protocols for its extraction and quantification.

Natural Sources and Abundance of this compound

This compound is widely distributed in nature, albeit typically in lower concentrations compared to more common fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).[5] Its presence has been documented in a variety of plant, animal, and microbial sources.[1][2][6]

Plant Kingdom

A diverse range of plants synthesize this compound, where it is primarily found in seed oils. The abundance varies significantly between species. The following table summarizes the quantitative data available for this compound in various plant sources.

Plant SpeciesCommon NameFamilyTissueAbundance (% of total fatty acids)
Azadirachta indicaNeemMeliaceaeSeed Oil0.2 - 0.6
Calophyllum inophyllumTamanuCalophyllaceaeSeed Oil0.3
Shorea robustaSalDipterocarpaceaeSeed Fat0.3
Madhuca longifoliaMahuaSapotaceaeSeed Oil0.2
Garcinia indicaKokumClusiaceaeSeed Butter0.2
Psophocarpus tetragonolobusWinged BeanFabaceaeSeeds0.05[7]
Oenothera grandifloraLarge-flowered Evening PrimroseOnagraceaeSeed0.1[8]
Artemisia macrocephalaAsteraceae0.1[8]
Lindera aggregataLauraceae0.1[8]
Bidens tripartitaTrifid Bur-marigoldAsteraceae0.1[8]
Hippophae gyantsensisElaeagnaceae0.1[8]
Agathis robustaQueensland KauriAraucariaceaeSeed Lipids0.11[8]
Lycium chinenseChinese WolfberrySolanaceaeSeed Oil0.11[8]
Sesamum indicumSesamePedaliaceaeSeeds0.12[8]
Onobrychis galegifoliaFabaceae0.12[8]
Tephrosia vogeliiFish-poison BeanFabaceaeSeed Oil0.12[8]
Animal Kingdom

This compound is also present in various animal tissues and products. It has been identified in human milk fat, suggesting a potential role in infant nutrition and development.[2][4][9] Its incorporation into the phospholipids of articular cartilage points to a structural function in joints.[4] While its presence is known, comprehensive quantitative data across a wide range of animal tissues remains an area for further research. Studies on milk from different animal species have focused more on the profiles of other fatty acids like omega-3 and omega-6, with less specific quantification of this compound.[10][11][12][13]

Microbial Kingdom

Certain microorganisms are capable of synthesizing odd-chain fatty acids, including this compound. It is found in the lipopolysaccharides of bacteria such as Rickettsia typhi and Rickettsia prowazekii.[2][9] The biosynthesis of odd-chain fatty acids in microbes like Yarrowia lipolytica and Schizochytrium sp. is an active area of research for the potential biotechnological production of these valuable compounds.[1][2][14] However, specific quantitative data on the natural abundance of this compound in a broad range of microbial species is not extensively documented in readily available literature.

Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including this compound, differs from that of even-chain fatty acids in its initial priming step. Instead of using acetyl-CoA as the starter unit, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA.[3][5] The subsequent elongation steps proceed via the addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex.[1][14]

Biosynthesis_of_Heneicosanoic_Acid Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (C2) (x9) Malonyl_CoA->FAS Heneicosanoyl_CoA Heneicosanoyl-CoA (C21) FAS->Heneicosanoyl_CoA Elongation Heneicosanoic_Acid This compound Heneicosanoyl_CoA->Heneicosanoic_Acid Hydrolysis

Biosynthesis of this compound.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from natural sources requires robust analytical methodologies. The following sections detail the key steps involved in its extraction, derivatization, and instrumental analysis.

General Workflow for this compound Analysis

The analysis of this compound from a biological matrix typically involves lipid extraction, purification, derivatization to a more volatile form (fatty acid methyl esters - FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Heneicosanoic_Acid_Analysis_Workflow Sample Biological Sample (e.g., Plant Seed, Animal Tissue, Microbial Pellet) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Purification Optional: Solid-Phase Extraction (SPE) for sample cleanup Extraction->Purification Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

General workflow for this compound analysis.
Detailed Methodologies

1. Lipid Extraction (Folch Method)

This protocol is a widely used method for the total lipid extraction from biological samples.

  • Materials:

    • Homogenized biological sample

    • Chloroform (B151607)

    • Methanol

    • 0.9% NaCl solution

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • To the homogenized sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

    • Agitate the mixture vigorously for 15-20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex the mixture briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

2. Solid-Phase Extraction (SPE) for Free Fatty Acid Isolation (Optional)

For samples where a cleaner extract of free fatty acids is required, an anion exchange SPE cartridge can be used.[9]

  • Materials:

    • Total lipid extract

    • Anion exchange SPE cartridge (e.g., aminopropyl-bonded silica)

    • Hexane (B92381)

    • 2% acetic acid in diethyl ether

    • Methanol

  • Procedure:

    • Condition the SPE cartridge by washing with one column volume of hexane.

    • Dissolve the lipid extract in a minimal amount of hexane and load it onto the cartridge.

    • Wash the cartridge with two column volumes of hexane to elute neutral lipids.

    • Elute the free fatty acids with two column volumes of 2% acetic acid in diethyl ether.

    • Evaporate the eluent to dryness under a stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to its methyl ester to increase volatility.

  • Materials:

    • Dried lipid extract

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or 2% H2SO4 in Methanol[6]

    • Hexane

    • Saturated NaCl solution

    • Heating block or water bath

  • Procedure:

    • To the dried lipid extract, add 1-2 mL of BF3-methanol solution.[6]

    • Seal the tube tightly and heat at 60-80°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[6]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are then separated and quantified using GC-MS.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for FAME analysis (e.g., a polar column like a polyethylene (B3416737) glycol phase or a non-polar column like a 5% phenyl-methylpolysiloxane phase).

  • Typical GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at a rate of 3-5°C/minute, and hold for 10-15 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Identification: this compound methyl ester is identified based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 340.6 and fragmentation patterns typical for FAMEs.

Conclusion

This compound, while not as abundant as other fatty acids, is a consistent component of the lipid profiles of many natural organisms. Its unique biosynthesis and presence in specific tissues underscore its biological importance. The methodologies outlined in this guide provide a robust framework for the accurate extraction and quantification of this compound, enabling further research into its physiological roles and potential applications in drug development and nutritional science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Heneicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0), a saturated fatty acid with a 21-carbon backbone, is an odd-chain fatty acid found in various natural sources, including human milk, red blood cells, and certain plants and microorganisms.[1][2] While less common than its even-chain counterparts, this compound and other odd-chain fatty acids are gaining increasing interest in the scientific community for their potential roles in cellular metabolism, signaling, and as biomarkers for various physiological and pathological states. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its metabolic pathway.

Physical Properties

This compound is a colorless or white crystalline solid at room temperature.[3] Its physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₁H₄₂O₂[3]
Molecular Weight 326.57 g/mol [3]
Appearance White to almost white powder to crystal[3]
Melting Point 74-76 °C[3]
Boiling Point 170-172 °C at 2 mmHg[3]
Density 0.85 g/cm³ (predicted)[1]
Table 2: Solubility of this compound
SolventSolubilitySource(s)
Water Insoluble[1]
Ethanol Soluble[1]
Chloroform Soluble[1]
Hexane Soluble[4]
Methanol (B129727) Sparingly Soluble[5]
Acetonitrile Soluble[5]
Tetrahydrofuran (THF) Soluble[5]

Chemical Properties and Reactivity

As a long-chain saturated fatty acid, this compound exhibits chemical properties characteristic of carboxylic acids. It can undergo esterification, acid-base reactions, and oxidation under specific conditions.

Esterification

This compound can be converted to its corresponding esters, such as fatty acid methyl esters (FAMEs), through reactions like the Fischer esterification. This process is crucial for increasing the volatility of the fatty acid for analysis by gas chromatography.[6]

Oxidation

The long hydrocarbon chain of this compound can be oxidized. A laboratory synthesis method involves the permanganate (B83412) oxidation of 1-docosene (B72489).[7] In biological systems, this compound undergoes β-oxidation.

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 3: Key Spectral Data for this compound
Spectroscopic TechniqueKey Data and ObservationsSource(s)
¹H NMR (600 MHz, CDCl₃) δ 2.34 (t, 2H, -CH₂COOH), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.25 (s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, CH₃-)[3]
¹³C NMR (25.16 MHz, CDCl₃) δ 180.11 (-COOH), 34.08 (-CH₂COOH), 31.98, 29.74, 29.48, 29.42, 29.28, 29.12, 24.73, 22.73, 14.12[3]
Mass Spectrometry (GC-MS of Methyl Ester) Molecular Ion (M⁺) of methyl heneicosanoate: m/z 340. Characteristic fragments at m/z 74 and 87.[2][6][8]

Biological Significance and Metabolism

This compound, as an odd-chain fatty acid, has a unique metabolic fate compared to even-chain fatty acids. It is a component of phospholipids (B1166683) in articular cartilage boundary lubricants and is found in human milk fat and red blood cells.[1][2]

Beta-Oxidation of this compound

This compound undergoes beta-oxidation in the mitochondria, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[9][10][11][12] Due to its odd number of carbons, the final cycle of beta-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[9][13][14]

Beta_Oxidation_Heneicosanoic_Acid Heneicosanoic_Acid This compound (C21) Acyl_CoA Heneicosanoyl-CoA Heneicosanoic_Acid->Acyl_CoA Activation (Acyl-CoA Synthetase) Beta_Oxidation Beta-Oxidation Cycles (9 cycles) Acyl_CoA->Beta_Oxidation Acetyl_CoA 9 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA

Beta-oxidation of this compound.
Metabolism of Propionyl-CoA

The propionyl-CoA produced from the beta-oxidation of this compound is further metabolized in the mitochondria through a three-step pathway to succinyl-CoA, which can then enter the citric acid cycle (Krebs cycle).[1][3][15][16][17] This anaplerotic role of replenishing citric acid cycle intermediates is a key feature of odd-chain fatty acid metabolism.

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin, ATP) L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Conversion of propionyl-CoA to succinyl-CoA.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Principle: A small, packed sample of the solid in a capillary tube is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is observed.

Apparatus and Reagents:

  • Melting point apparatus (e.g., Mel-Temp)[18][19][20][21][22]

  • Capillary tubes (one end sealed)

  • This compound, powdered

  • Mortar and pestle (if needed)

  • Dropping tube or long glass tube for packing

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Load the capillary tube by pressing the open end into the powdered sample.

  • Pack the sample into the sealed end of the capillary tube by tapping the tube or by dropping it through a long, vertical tube onto a hard surface. The packed sample height should be 2-3 mm.[22]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (approx. 74-76°C).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first droplet of liquid is observed.

  • Record the temperature at which the entire sample has melted into a clear liquid.

  • The recorded range is the melting point of the sample.

Determination of Solubility (Isothermal Saturation Method)

Objective: To determine the solubility of this compound in a given organic solvent.

Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.[4][5][23][24]

Apparatus and Reagents:

  • This compound

  • Selected organic solvent (e.g., ethanol, hexane)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle by letting the vial stand undisturbed for several hours at the same temperature.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

  • Determine the concentration of this compound in the filtered solution using a suitable analytical method, such as GC-MS after derivatization to its methyl ester. A calibration curve prepared with known concentrations of this compound should be used for quantification.

Synthesis of this compound (Oxidation of 1-Docosene)

Objective: To synthesize this compound via the oxidation of 1-docosene.

Principle: Potassium permanganate in the presence of a phase transfer catalyst oxidizes the terminal double bond of 1-docosene to a carboxylic acid.[7]

Apparatus and Reagents:

  • 1-Docosene

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Phase transfer catalyst (e.g., Adogen 464)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃)

  • Round-bottom flask, mechanical stirrer, ice bath

  • Separatory funnel, rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, combine water, sulfuric acid, Adogen 464, glacial acetic acid, dichloromethane, and 1-docosene.

  • While stirring vigorously, add potassium permanganate in small portions over several hours.

  • Continue stirring at room temperature overnight.

  • Cool the mixture in an ice bath and add sodium bisulfite to reduce any excess manganese dioxide.

  • Acidify the solution with sulfuric acid if necessary and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and then concentrate using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent like methylene (B1212753) chloride.

Chemical Reactions: Fischer Esterification

Objective: To prepare the methyl ester of this compound for GC-MS analysis.

Principle: this compound is heated with an excess of an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[13][14][25][26][27][28][29]

Apparatus and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or acetyl chloride

  • Round-bottom flask, reflux condenser

  • Heating mantle

  • Separatory funnel

  • Diethyl ether or hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel containing water.

  • Extract the methyl heneicosanoate with diethyl ether or hexane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl heneicosanoate.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze and quantify this compound (as its methyl ester).

Principle: The volatile methyl ester of this compound is separated from other components in a gas chromatograph and then detected and identified by a mass spectrometer based on its mass-to-charge ratio and fragmentation pattern.[4][6][8][19][30]

Apparatus and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., polar column)

  • Methyl heneicosanoate sample (prepared as in 5.4)

  • Helium (carrier gas)

  • Internal standard (e.g., methyl heptadecanoate)

Typical GC-MS Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Data Analysis:

  • Identify the peak corresponding to methyl heneicosanoate based on its retention time and comparison of its mass spectrum with a reference spectrum.

  • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve.

Analytical Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ¹H and ¹³C nuclei provides information about the chemical environment of the atoms, allowing for structural elucidation.[31][32][33][34][35][36]

Apparatus and Reagents:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • This compound sample

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Dissolve an appropriate amount of this compound in the deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Assign the peaks based on their chemical shifts, integration (for ¹H), and splitting patterns. The expected chemical shifts are provided in Table 3.

Conclusion

This compound, as a very long-chain odd-numbered fatty acid, possesses distinct physical, chemical, and biological properties. Its metabolism via beta-oxidation leads to the production of propionyl-CoA, which serves as an anaplerotic substrate for the citric acid cycle, highlighting a key difference from the more common even-chain fatty acids. The experimental protocols detailed in this guide provide a framework for the accurate determination of its properties and for its synthesis and analysis, which are crucial for advancing research into the biological roles of this and other odd-chain fatty acids in health and disease.

References

An In-depth Technical Guide to Heneicosanoic Acid (CAS 2363-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoic acid (CAS 2363-71-5), a 21-carbon saturated fatty acid, is a naturally occurring lipid found in various biological systems, including plants, animals, and microorganisms.[1] While historically utilized primarily as an internal standard in analytical chemistry due to its relative scarcity in most tissues, emerging interest in the biological activities of odd-chain fatty acids has brought this compound into focus. This technical guide provides a comprehensive overview of the physicochemical properties, natural occurrence, and analytical methodologies related to this compound. Furthermore, it explores its established role in sphingolipid metabolism and discusses its potential, though not yet fully elucidated, involvement in cellular signaling pathways. Detailed experimental protocols for its analysis and use in in-vitro studies are also presented to facilitate further research into the biological functions of this very long-chain saturated fatty acid.

Physicochemical Properties

This compound, also known as heneicosylic acid, is a white, waxy solid at room temperature.[2] Its long, unbranched hydrocarbon chain confers a high degree of lipophilicity, rendering it insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform (B151607).[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 2363-71-5[1][3][4][5]
Molecular Formula C21H42O2[4][5]
Molecular Weight 326.57 g/mol [1][5]
Appearance White to off-white crystalline powder/solid[3][4]
Melting Point 74-75 °C[3][6]
Boiling Point 170 °C at 0.075 mmHg[3]
Solubility Soluble in ethanol and chloroform; Insoluble in water[2][4]
pKa (Not explicitly found in searches)
SMILES CCCCCCCCCCCCCCCCCCCCC(=O)O[4]
InChI Key CKDDRHZIAZRDBW-UHFFFAOYSA-N[2]

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources, including vegetable oils, animal fats, beeswax, and certain microorganisms.[1] It is a constituent of human milk fat and is found in the phospholipids (B1166683) of articular cartilage and red blood cells.[7][8]

The biosynthesis of odd-chain fatty acids like this compound follows a pathway distinct from that of even-chain fatty acids. It is initiated with a three-carbon starter unit, propionyl-CoA, instead of the two-carbon acetyl-CoA.[9] The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and can enter the Krebs cycle. For odd-chain fatty acid synthesis, propionyl-CoA serves as the primer for fatty acid synthase, followed by the sequential addition of two-carbon units from malonyl-CoA.

Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (x9) Malonyl_CoA->FAS Heneicosanoyl_CoA Heneicosanoyl-CoA (C21:0-CoA) FAS->Heneicosanoyl_CoA Elongation Heneicosanoic_Acid This compound (C21:0) Heneicosanoyl_CoA->Heneicosanoic_Acid Thioesterase

Biosynthesis of this compound.

Potential Biological Roles and Signaling Pathways

While direct evidence for the specific signaling roles of this compound is limited, its classification as a very long-chain saturated fatty acid allows for informed hypotheses based on the known functions of similar molecules.

Incorporation into Sphingolipids

Long-chain saturated fatty acids are essential precursors for the de novo synthesis of ceramides, which are central molecules in sphingolipid metabolism.[10] Ceramides are synthesized in the endoplasmic reticulum through the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. The resulting sphinganine (B43673) is then acylated by a ceramide synthase (CerS) with a fatty acyl-CoA to form dihydroceramide, which is subsequently desaturated to ceramide. Heneicosanoyl-CoA can potentially be utilized by CerS to form C21-ceramide. Ceramides and their metabolites are involved in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses.[11]

Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Sphinganine Sphinganine SPT->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Heneicosanoyl_CoA Heneicosanoyl-CoA Heneicosanoyl_CoA->CerS Dihydroceramide C21-Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide C21-Ceramide DES1->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Complex_Sphingolipids Complex Sphingolipids Glucosylceramide->Complex_Sphingolipids

Hypothesized Incorporation into Sphingolipid Synthesis.
Modulation of Membrane Properties

As a long-chain saturated fatty acid, this compound, when incorporated into membrane phospholipids, would be expected to increase the order and rigidity of the lipid bilayer.[12] This alteration in membrane fluidity can impact the function of membrane-associated proteins and the formation of specialized membrane microdomains known as lipid rafts.[13] Lipid rafts are enriched in sphingolipids and cholesterol and serve as platforms for cellular signaling. By influencing the lipid composition of membranes, this compound could indirectly modulate signaling pathways that are dependent on the integrity of these microdomains.

Potential Interaction with Cellular Receptors

Fatty acids are known to act as ligands for both nuclear and cell surface receptors.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[2] While various fatty acids have been identified as PPAR agonists, there is currently no direct evidence demonstrating the activation of PPARs by this compound.

  • G-Protein Coupled Receptors (GPCRs): GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4) are cell surface receptors that are activated by medium and long-chain fatty acids, leading to various physiological responses, including insulin (B600854) secretion and anti-inflammatory effects.[7][14] It is plausible that this compound could interact with these receptors, but specific studies are needed for confirmation.

  • Toll-Like Receptor 4 (TLR4): Some saturated fatty acids, such as palmitic acid, can activate TLR4, a key receptor in the innate immune system, leading to a pro-inflammatory response.[15][16] Whether this compound shares this property is unknown and warrants investigation.

cluster_membrane Cell Membrane cluster_nucleus Nucleus GPR40 GPR40 GPR120 GPR120 TLR4 TLR4 PPARs PPARs Heneicosanoic_Acid This compound Heneicosanoic_Acid->GPR40 Potential Activation (?) Heneicosanoic_Acid->GPR120 Potential Activation (?) Heneicosanoic_Acid->TLR4 Potential Activation (?) Heneicosanoic_Acid->PPARs Potential Activation (?)

Potential Receptor Interactions of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples

This protocol describes a general method for the extraction of total lipids and subsequent analysis of fatty acid composition by gas chromatography-mass spectrometry (GC-MS), where this compound is often used as an internal standard but can also be quantified as an analyte.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (if quantifying other fatty acids, e.g., heptadecanoic acid)

  • Boron trifluoride-methanol (BF3-methanol) or 2% sulfuric acid in methanol

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Lipid Extraction (Folch Method):

    • To a known amount of the biological sample, add a mixture of chloroform:methanol (2:1, v/v) to a final volume 20 times that of the sample.

    • If quantifying other fatty acids, add a known amount of the internal standard.

    • Vortex the mixture vigorously for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1-2 mL of BF3-methanol or 2% sulfuric acid in methanol.

    • Seal the tube and heat at 60-80°C for 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Use a temperature program suitable for separating long-chain fatty acid methyl esters (e.g., initial temperature of 100°C, hold for 2 minutes; ramp to 240°C at 3-5°C/minute; hold at 240°C for 5-10 minutes).

    • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identify and quantify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.

Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Workflow for this compound Analysis.
In Vitro Cell Treatment with this compound

Due to its poor aqueous solubility, this compound must be complexed with fatty acid-free bovine serum albumin (BSA) for delivery to cells in culture.

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • 0.22 µm sterile filter

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

  • Preparation of BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 10% (w/v).

    • Gently rotate to dissolve, avoiding foam formation.

    • Sterile filter the solution.

  • Complexation of this compound with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the ethanolic stock solution of this compound to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.

    • The final concentration of the BSA-complexed fatty acid stock can be, for example, 10 mM.

  • Cell Treatment:

    • Dilute the this compound-BSA complex into the complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

    • Always include a vehicle control (medium with the same concentration of BSA-ethanol complex without the fatty acid).

    • It is recommended to perform a dose-response and cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal working concentration for your specific cell line and experimental endpoints.

Conclusion

This compound is a very long-chain saturated fatty acid with well-defined physicochemical properties and established applications in analytical chemistry. While its specific biological roles are not yet fully characterized, its presence in key biological materials and its structural similarity to other bioactive fatty acids suggest potential involvement in important cellular processes, particularly in sphingolipid metabolism and the modulation of cell membrane properties. The lack of direct evidence for its interaction with specific signaling receptors like PPARs, GPR40/120, and TLR4 highlights a significant area for future research. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological functions of this compound and elucidate its potential roles in health and disease.

References

The Biological Role of Heneicosanoic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoic acid (C21:0) is a saturated odd-chain very-long-chain fatty acid (VLCFA) present in mammalian systems, albeit at lower concentrations than its even-chain counterparts. While historically utilized primarily as an internal standard in lipidomics due to its relative scarcity, emerging research points towards distinct biological roles and potential as a biomarker. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, physiological functions, and association with pathological conditions. It details analytical methodologies for its quantification, summarizes available quantitative data, and explores its potential involvement in cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and drug development.

Introduction to this compound

This compound, also known as heneicosylic acid, is a straight-chain saturated fatty acid with 21 carbon atoms.[1][2] As an odd-chain fatty acid, its metabolism differs slightly from the more common even-chain fatty acids.[3] It is found in various natural sources, including human milk fat, ruminant fats, and certain plants.[4][5][6] In mammals, it is a constituent of red blood cell membranes and the phospholipids (B1166683) of articular cartilage boundary lubricant.[4][5][7]

The interest in odd-chain fatty acids, including this compound, has grown due to their associations with a reduced risk of cardiometabolic diseases.[8] Elevated levels of this compound may also serve as a biomarker for certain metabolic conditions, such as vitamin B12 deficiency.[9]

Metabolism of this compound

The metabolism of this compound follows the general pathways of fatty acid metabolism, with specific considerations for its odd-chain and very-long-chain nature.

Biosynthesis

The biosynthesis of odd-chain fatty acids like this compound initiates with a three-carbon starter unit, propionyl-CoA, instead of the two-carbon acetyl-CoA used for even-chain fatty acids.[9] The subsequent elongation of the fatty acid chain occurs in the endoplasmic reticulum.

Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (x9) Malonyl_CoA->FAS Heneicosanoyl_CoA Heneicosanoyl-CoA (C21:0) FAS->Heneicosanoyl_CoA

Figure 1. Proposed Biosynthesis of Heneicosanoyl-CoA.
Peroxisomal β-Oxidation

Due to its chain length (C≥22 is generally considered the threshold for VLCFAs, but C21 is often metabolized similarly), this compound is primarily catabolized through β-oxidation within peroxisomes, rather than mitochondria.[10] This process shortens the fatty acid chain, yielding acetyl-CoA and, in the final cycle of an odd-chain fatty acid, propionyl-CoA.

Heneicosanoyl_CoA Heneicosanoyl-CoA (C21:0) Peroxisome Peroxisome Heneicosanoyl_CoA->Peroxisome Beta_Oxidation β-Oxidation Cycles Peroxisome->Beta_Oxidation Enters Acetyl_CoA Acetyl-CoA (x9) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Converted to Mitochondrion Mitochondrion TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle Enters Succinyl_CoA->Mitochondrion

Figure 2. Peroxisomal β-Oxidation of Heneicosanoyl-CoA.

Quantitative Data on this compound in Mammalian Tissues

Quantitative data for this compound is not as extensively documented as for more common fatty acids. The following tables summarize the available information.

Table 1: Concentration of this compound in Human Plasma and Cerebrospinal Fluid

Biological MatrixConditionConcentration RangeReference(s)
Human PlasmaNormal0 - 0.74 µmol/L[9]
Human Cerebrospinal Fluid (CSF)Not specifiedDetected, but not quantified[11][12][13]

Table 2: Presence of this compound in Various Biological Contexts

Biological SourceNotesReference(s)
Human Milk FatPresent in low concentrations.[5][7]
Red Blood Cell MembranesConstituent of fatty acids.[4][5]
Articular CartilagePart of phospholipids in the boundary lubricant.[4][7]
Ruminant-derived ProductsMain dietary source of odd-chain fatty acids.[6]
Coix SeedsIdentified as a component.[6][14]

Potential Signaling Roles of this compound

The direct signaling roles of this compound are not well-defined. However, based on the functions of other VLCFAs and odd-chain fatty acids, several potential mechanisms can be proposed.

Modulation of Membrane Microdomains

VLCFAs are known to influence the structure and function of membrane microdomains, also known as lipid rafts.[15][16][17] These domains are enriched in certain lipids and proteins and play crucial roles in cell signaling. By incorporating into cellular membranes, this compound could alter the composition and stability of these microdomains, thereby affecting the activity of associated signaling proteins.

Interaction with Nuclear Receptors

Fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[12][18][19][20] While direct binding of this compound to PPARs has not been demonstrated, it is plausible that it or its metabolites could modulate the activity of these receptors.

Heneicosanoic_Acid This compound or its Metabolites PPAR PPARα/γ Heneicosanoic_Acid->PPAR Potential Ligand RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Target_Genes Regulates Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct or with derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

References

Heneicosanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heneicosanoic acid (C21:0), a saturated odd-chain fatty acid, has garnered increasing interest within the scientific community. While less common than its even-chain counterparts, it is found in a variety of natural sources and exhibits notable biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, natural occurrence, and biological significance. Detailed experimental protocols for its extraction, analysis, and synthesis are provided, alongside a discussion of its potential applications in research and development.

Introduction

This compound, also known as heneicosylic acid, is a straight-chain saturated fatty acid with the chemical formula CH₃(CH₂)₁₉COOH.[1] As an odd-chain fatty acid, its biosynthesis and metabolism differ from the more common even-chain fatty acids.[2] It is found in various natural sources, including plants, animals, and microorganisms. This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound.

Discovery and History

The precise discovery of this compound is not well-documented in a singular, definitive account. Its history is intertwined with the broader timeline of fatty acid research. The earliest known use of the adjective "heneicosanoic" in scientific literature dates back to 1934, appearing in the Biochemical Journal.[3] The name is derived from the Greek "heneicosi" (twenty-one).

The study of fatty acids began in the late 18th and early 19th centuries with the work of scientists like Antoine Lavoisier and Michel Eugène Chevreul, who were instrumental in determining the composition of fats and isolating the first fatty acids.[2] The identification of specific odd-chain fatty acids, like this compound, followed with the advancement of analytical techniques. For instance, a study by Wei et al. reported the presence of this compound in coix seeds.[4]

Physicochemical Properties

This compound is a colorless, waxy solid at room temperature.[5][6] Its long, saturated hydrocarbon chain makes it largely insoluble in water but soluble in organic solvents.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₂₁H₄₂O₂[1]
Molar Mass326.57 g/mol
CAS Number2363-71-5
Melting Point74-75 °C[5]
SolubilitySoluble in DMSO and organic solvents like ethanol (B145695) and chloroform. Insoluble in water.[6]
AppearanceWhite, shiny, fluffy crystalline powder.[7]

Natural Occurrence

This compound is widely distributed in nature, albeit typically in lower concentrations compared to even-chain fatty acids. It is found in various plant oils, animal fats, beeswax, and microorganisms. Table 2 summarizes some of the known natural sources of this compound.

Table 2: Natural Sources of this compound

Source CategorySpecific SourceReported Concentration/PresenceReference(s)
Plants Lepidium sativum (Garden Cress) seed oil1.33% of total fatty acids[8]
Coix seedsPresent[4]
Animals Human milk fatPresent[2]
Red blood cell fatty acidsConstituent[2]
Articular cartilage boundary lubricant phospholipidsConstituent[2]
Ruminant fat and milkGeneral source of odd-chain fatty acids[9]
Microorganisms Various microorganismsPresent

Biosynthesis

The biosynthesis of odd-chain fatty acids, including this compound, begins with a different primer unit than the more common even-chain fatty acids. Instead of acetyl-CoA, the synthesis is initiated with propionyl-CoA, a three-carbon molecule.[2] This is followed by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex.

Biosynthesis_of_Heneicosanoic_Acid Propionyl_CoA Propionyl-CoA (3C) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Initiation Malonyl_CoA Malonyl-CoA (2C units) Malonyl_CoA->FAS Elongation (9 cycles) Heneicosanoyl_CoA Heneicosanoyl-CoA (21C) FAS->Heneicosanoyl_CoA Release Heneicosanoic_Acid This compound Heneicosanoyl_CoA->Heneicosanoic_Acid Hydrolysis

Figure 1. Proposed biosynthetic pathway for this compound.

Biological Activity

This compound has been reported to exhibit a range of biological activities, although comprehensive quantitative data for the pure compound is limited. Much of the available information is derived from studies on extracts or oils containing this compound as a component.

Antimicrobial Activity

Lepidium sativum seed oil, which contains 1.33% this compound, has demonstrated broad-spectrum antimicrobial activity.[8] The minimum inhibitory concentration (MIC) of this oil against various pathogens was reported to be 47.5 mg/ml, with the exception of Salmonella enterica (MIC of 90 mg/ml).[8] While this suggests a potential contribution from this compound, the activity of the pure compound requires further investigation.

Anti-inflammatory Activity

There is limited direct evidence for the anti-inflammatory properties of pure this compound. However, some studies have investigated the anti-inflammatory effects of compounds with similar structures or extracts containing this compound. For example, Lepidium sativum seed oil exhibited anti-inflammatory activity, showing 21% protection at a concentration of 300 µg/ml in one study.[8] Another study suggested that heneicosane, the parent alkane, may have strong anti-inflammatory effects.[10]

Cytotoxic Activity

Direct cytotoxicity data for this compound is scarce in the reviewed literature. Research has often focused on derivatives of closely related fatty acids, which have shown cytotoxic effects against various cancer cell lines. The cytotoxic potential of pure this compound remains an area for further research.

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

The analysis of this compound from biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF₃-methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Processing and Quantification GC_MS->Data_Analysis

Figure 2. General experimental workflow for the analysis of this compound.

Protocol 7.1.1: Lipid Extraction (Folch Method)

  • Homogenize the biological sample in a suitable solvent.

  • Add an internal standard (e.g., heptadecanoic acid) to the sample.

  • Add chloroform:methanol (2:1, v/v) to the sample and vortex vigorously.

  • Add 0.9% NaCl solution to induce phase separation.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

Protocol 7.1.2: Derivatization to FAMEs

  • To the dried lipid extract, add 14% boron trifluoride-methanol (BF₃-methanol).

  • Seal the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add hexane (B92381) and a saturated NaCl solution to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Protocol 7.1.3: GC-MS Analysis

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM)

Synthesis of this compound

A laboratory-scale synthesis of this compound can be achieved through the permanganate (B83412) oxidation of 1-docosene (B72489).[1]

Protocol 7.2.1: Permanganate Oxidation of 1-Docosene

  • Dissolve 1-docosene in a suitable solvent (e.g., acetone).

  • Slowly add a solution of potassium permanganate while maintaining a controlled temperature.

  • The reaction mixture is stirred until the purple color of the permanganate disappears.

  • The manganese dioxide precipitate is filtered off.

  • The filtrate is acidified to precipitate the this compound.

  • The crude product can be purified by recrystallization.

Applications and Future Perspectives

This compound has several potential applications in various industrial and research fields. It can be used as an internal standard for the quantification of fatty acids in analytical chemistry.[5] Its physical properties make it relevant for the production of foams, paints, and other viscous materials.[1] In the cosmetic industry, it can serve as an emollient in skincare products.[11]

Future research should focus on elucidating the specific biological roles of this compound and its potential as a biomarker for certain metabolic states. More extensive quantitative studies on its antimicrobial, anti-inflammatory, and cytotoxic activities are warranted to explore its therapeutic potential. Furthermore, the development of more efficient and sustainable methods for its synthesis and isolation will be crucial for its broader application.

Conclusion

This compound is an odd-chain saturated fatty acid with a growing body of research highlighting its presence in nature and its potential biological significance. While its history of discovery is not as clearly defined as that of more common fatty acids, ongoing research continues to unveil its properties and potential applications. This technical guide provides a solid foundation for researchers and professionals interested in further exploring the science and potential of this compound.

References

Heneicosanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, Metabolism, and Applications of C21H42O2

Heneicosanoic acid, a saturated fatty acid with a 21-carbon backbone, is an intriguing molecule with emerging significance in various scientific disciplines. While less common than its even-chained counterparts, its unique properties and biological presence are garnering increasing interest from researchers, scientists, and professionals in drug development. This technical guide provides a thorough exploration of this compound, consolidating its structural and physicochemical data, outlining its metabolic pathways, and detailing relevant experimental protocols.

Molecular Structure and Identification

This compound, also known as heneicosylic acid, is a straight-chain saturated fatty acid.[1][2] Its molecular formula is C21H42O2, and its structure consists of a 21-carbon aliphatic chain terminating in a carboxylic acid group.[1][3]

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name Henicosanoic acid[1]
Molecular Formula C21H42O2[1]
CAS Number 2363-71-5[1]
SMILES String CCCCCCCCCCCCCCCCCCCCC(=O)O[1]
InChI Key CKDDRHZIAZRDBW-UHFFFAOYSA-N[1]
Synonyms Heneicosylic acid, n-Heneicosanoic acid, C21:0[3][4]

The chemical structure of this compound is depicted in the following diagram:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

This compound is a white, waxy solid at room temperature.[3] It is practically insoluble in water but soluble in organic solvents like chloroform (B151607) and ethanol (B145695).[3] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 326.56 g/mol [4]
Melting Point 74-76 °C[3]
Boiling Point 384.30 °C (estimated at 760 mmHg)[3]
Density 0.883 g/cm³[5]
pKa (Predicted) 4.78 ± 0.10[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey Features
¹H NMR (600 MHz, CDCl₃) δ (ppm): 2.34 (t, 2H, -CH₂COOH), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.25 (s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, -CH₃)[6]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 180.11 (-COOH), 34.08, 31.98, 29.74, 29.48, 29.42, 29.28, 29.12, 24.73, 22.73, 14.12[6]
Mass Spectrum (GC-MS) Characteristic fragments at m/z 74 (McLafferty rearrangement) and 87 for the methyl ester derivative.[7]

Biological Significance and Metabolism

This compound is found in various natural sources, including human milk fat, and is a component of phospholipids (B1166683) in the articular cartilage boundary lubricant and red blood cell membranes.[5] As an odd-chain fatty acid, its metabolism differs from that of even-chain fatty acids.

Biosynthesis

The biosynthesis of odd-chain fatty acids like this compound begins with a three-carbon starter unit, propionyl-CoA, instead of the more common two-carbon acetyl-CoA.[1] The propionyl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA.

The proposed biosynthetic pathway is illustrated below:

biosynthesis_pathway propionyl_coa Propionyl-CoA fas Fatty Acid Synthase (FAS) System propionyl_coa->fas Primer malonyl_coa Malonyl-CoA malonyl_coa->fas 2-carbon units elongation Sequential Elongation (9 cycles) fas->elongation heneicosanoyl_coa Heneicosanoyl-CoA elongation->heneicosanoyl_coa hydrolysis Thioesterase heneicosanoyl_coa->hydrolysis heneicosanoic_acid This compound hydrolysis->heneicosanoic_acid

Figure 2: Proposed biosynthetic pathway of this compound.
Degradation

The degradation of this compound occurs via beta-oxidation, similar to even-chain fatty acids.[8] However, the final round of beta-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[8] The acetyl-CoA can enter the citric acid cycle for energy production. The propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle. This metabolic route is sometimes referred to as the "VOMIT" pathway, as it is also the catabolic pathway for valine, odd-chain fatty acids, methionine, isoleucine, and threonine.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of this compound.

Synthesis of this compound

A laboratory-scale synthesis of this compound can be achieved through the permanganate (B83412) oxidation of 1-docosene (B72489).[2]

Protocol: Oxidation of 1-Docosene to this compound

  • Dissolution: Dissolve 1-docosene in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) to the alkene solution. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature. The purple color of the permanganate will disappear as the reaction proceeds.

  • Quenching: After the reaction is complete (indicated by the persistence of the purple color), quench the reaction by adding a reducing agent such as sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the this compound.

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Extraction from Biological Samples

The Folch method is a widely used protocol for the extraction of total lipids, including this compound, from biological tissues.[3]

Protocol: Folch Method for Lipid Extraction

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL).[3]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[3]

  • Filtration/Centrifugation: Separate the solid debris by filtration or centrifugation to recover the liquid extract.[3]

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).[3]

  • Phase Separation: Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.[3]

  • Collection: The lower chloroform phase, which contains the lipids, is carefully collected.[3]

  • Drying: The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

Protocol: Fatty Acid Methyl Esterification (FAMEs) for GC-MS Analysis

  • Esterification: To the dried lipid extract, add 2 mL of 12-14% boron trifluoride in methanol.[10]

  • Incubation: Seal the tube and heat at 80°C for 1 hour.[10]

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly and centrifuge to separate the phases.[10]

  • Collection: Carefully collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. A polar capillary column is typically used for the separation of FAMEs.

The following diagram illustrates a typical experimental workflow for the analysis of this compound from a biological sample:

experimental_workflow sample Biological Sample extraction Lipid Extraction (Folch Method) sample->extraction lipid_extract Total Lipid Extract extraction->lipid_extract derivatization FAME Derivatization (BF₃-Methanol) lipid_extract->derivatization fames Fatty Acid Methyl Esters derivatization->fames gcms GC-MS Analysis fames->gcms data_analysis Data Analysis gcms->data_analysis results Quantification of This compound data_analysis->results

Figure 3: Experimental workflow for this compound analysis.

Applications in Research and Drug Development

The unique properties of this compound make it a molecule of interest in various research and development areas.

Biomarker Potential

Odd-chain fatty acids are being investigated as potential biomarkers for various metabolic conditions. Altered levels of circulating odd-chain fatty acids have been associated with a lower risk of metabolic diseases.[11] While research is ongoing, the distinct metabolic origin of this compound could make it a useful indicator of specific dietary intakes or metabolic pathway dysregulations. Saturated fatty acids are also being explored as biomarkers in different types of cancer.[12]

Drug Delivery Systems

Long-chain fatty acids are being utilized in the development of novel drug delivery systems. Their lipophilic nature can be exploited to create prodrugs with enhanced bioavailability. Furthermore, fatty acids are key components of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate and protect therapeutic agents, facilitate targeted delivery, and improve their pharmacokinetic profiles.[13] While specific applications of this compound in this area are still emerging, its properties are well-suited for such formulations.

Cell Signaling

Fatty acids are known to be important signaling molecules that can modulate the activity of various proteins, including G-protein coupled receptors (GPCRs).[14][15] While the specific role of this compound in cell signaling is not yet fully elucidated, its presence in cell membranes suggests a potential role in modulating membrane properties and interacting with membrane-bound signaling proteins.[16] Further research is needed to explore its specific interactions and downstream effects.

Conclusion

This compound, as a very-long-chain odd-numbered saturated fatty acid, possesses a unique metabolic profile and physicochemical properties that distinguish it from more common fatty acids. This technical guide has provided a comprehensive overview of its structure, properties, metabolism, and potential applications. The detailed experimental protocols offer a practical resource for researchers. As interest in the biological roles of odd-chain fatty acids continues to grow, this compound represents a promising molecule for further investigation, with potential implications for biomarker discovery and the development of novel drug delivery strategies.

References

Heneicosanoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Heneicosanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a 21-carbon saturated fatty acid, in various organic solvents. Understanding the solubility of this long-chain fatty acid is crucial for a range of applications, including in the formulation of pharmaceuticals, cosmetics, and specialty lubricants. This document presents available quantitative solubility data, details the experimental protocols for its determination, and illustrates the logical workflow of these procedures.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the literature. However, by combining the limited specific data with information from closely related long-chain saturated fatty acids, we can establish a reliable profile of its solubility characteristics. This compound, being a long-chain fatty acid, is generally characterized by its poor solubility in polar solvents and good solubility in non-polar organic solvents.[1] The solubility of saturated fatty acids in polar solvents like alcohols tends to decrease as the carbon chain length increases.[2][3]

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound and its analogues in common organic solvents. It is important to note that solubility is temperature-dependent; where not specified, the data pertains to room temperature (approximately 20-25°C).

Fatty AcidSolventTemperature (°C)SolubilityCitation
This compound (C21:0) EthanolRoom Temperature~20 mg/mL[4]
This compound (C21:0)ChloroformRoom TemperatureSoluble (General)[1]
This compound (C21:0)HexaneRoom TemperatureSoluble (General)[1]
This compound (C21:0)Tetrahydrofuran (THF)Room Temperature>10 mg/mL[5]
Stearic Acid (C18:0)Methanol200.45 g/100g solution[6]
Stearic Acid (C18:0)Methanol300.95 g/100g solution[6]
Stearic Acid (C18:0)Ethanol201.29 g/100g solution[7]
Stearic Acid (C18:0)Ethanol302.68 g/100g solution[7]
Palmitic Acid (C16:0)Methanol200.98 g/100g solution[6]
Palmitic Acid (C16:0)Methanol302.05 g/100g solution[6]
Palmitic Acid (C16:0)Ethanol202.50 g/100g solution[7]
Palmitic Acid (C16:0)Ethanol305.25 g/100g solution[7]

Note: Data for Stearic Acid (C18:0) and Palmitic Acid (C16:0) are included as representative analogues to demonstrate the solubility trends of long-chain saturated fatty acids.

Experimental Protocols for Solubility Determination

The solubility of this compound in organic solvents can be determined using several established experimental methods. The choice of method depends on the required accuracy, the amount of substance available, and the properties of the solvent.

Isothermal Saturation (Gravimetric) Method

This is a classical and widely used method for determining the equilibrium solubility of a solid in a liquid.[8][9]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined gravimetrically.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of finely powdered this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature bath or shaker. Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not sublime the this compound.

  • Gravimetric Analysis: Once the solvent is completely removed, re-weigh the container with the dried this compound residue.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in mg/mL or g/L).

Synthetic (Visual) Method

The synthetic method involves visually observing the temperature at which a known composition of solute and solvent becomes a single homogeneous phase upon heating (dissolution) or at which the first crystals appear upon cooling (crystallization).[2]

Principle: A series of samples with known concentrations of this compound in a specific solvent are prepared. Each sample is slowly heated until the solid phase completely dissolves. The temperature at which the last crystal disappears is recorded as the solubility temperature for that concentration.

Detailed Methodology:

  • Sample Preparation: Accurately weigh known amounts of this compound and the solvent into sealed glass tubes or vials to create mixtures of different compositions.

  • Heating and Observation: Place the sealed tube in a controlled temperature bath equipped with a stirrer and a calibrated thermometer. Slowly heat the sample (e.g., 0.5°C/min) while stirring continuously.

  • Determination of Dissolution Temperature: Carefully observe the sample and record the temperature at which the last crystal of this compound dissolves completely. This temperature corresponds to the saturation temperature for that specific concentration.

  • Cooling and Crystallization (Optional Cross-verification): The sample can then be slowly cooled, and the temperature at which the first crystals reappear can be recorded. This should be close to the dissolution temperature.

  • Data Compilation: Repeat this process for a range of concentrations to construct a solubility curve (solubility vs. temperature).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can be used to determine the solid-liquid phase equilibrium of a mixture, from which solubility can be derived.[10][11]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a mixture of a solute and a solvent, the onset of the melting endotherm corresponds to the eutectic temperature, and the peak of the endotherm corresponds to the temperature at which the last of the solute has dissolved.

Detailed Methodology:

  • Sample Preparation: Prepare a series of samples with known compositions of this compound and the organic solvent in hermetically sealed DSC pans.

  • Thermal Program: Place the sample pan and a reference pan in the DSC instrument. Subject the sample to a controlled heating program (e.g., a heating rate of 2-10°C/min) over a temperature range that encompasses the dissolution of the this compound.

  • Data Analysis: Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting/dissolution of the this compound.

  • Solubility Determination: The temperature at the peak of the melting endotherm is taken as the solubility temperature for that specific composition.

  • Phase Diagram Construction: By analyzing samples with different compositions, a solid-liquid phase diagram can be constructed, from which the solubility at different temperatures can be determined.

Visualization of Experimental Workflow and Influencing Factors

The following diagrams illustrate the logical flow of the experimental determination of solubility and the key factors that influence the solubility of this compound.

G Experimental Workflow for Isothermal Saturation Method cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 equil3 Allow solids to settle (2-4 hours) equil2->equil3 analysis1 Withdraw known volume of supernatant equil3->analysis1 analysis2 Transfer to pre-weighed container analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh dried residue analysis3->analysis4 calc1 Calculate mass of solute per volume of solvent analysis4->calc1

Caption: Workflow for determining solubility by the isothermal saturation method.

G Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility This compound Solubility ChainLength Long Carbon Chain (C21) ChainLength->Solubility - in polar solvents + in non-polar solvents CarboxylGroup Polar Carboxyl Group CarboxylGroup->Solubility + in polar solvents Polarity Polarity ('Like dissolves like') Polarity->Solubility Strongly influences H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Affects interaction Temperature Temperature Temperature->Solubility Generally increases solubility Pressure Pressure (minor effect for solids in liquids) Pressure->Solubility

Caption: Key factors that determine the solubility of this compound.

References

The Enigmatic Presence of Heneicosanoic Acid: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble

Heneicosanoic acid (C21:0), a long-chain saturated fatty acid, has long been considered a minor component of the vast and complex lipidome of plants and animals. However, with advancing analytical capabilities, its consistent, albeit low-level, presence across diverse biological systems is becoming increasingly apparent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of this compound. It is intended to serve as a foundational resource for researchers investigating the metabolism, and potential physiological and pathological significance of odd-chain fatty acids.

Natural Occurrence of this compound

This compound is found in a variety of plant and animal sources, typically as a minor constituent of the total fatty acid profile. Its presence is widespread, suggesting a conserved, though perhaps not primary, biological role.

Occurrence in Plants

In the plant kingdom, this compound is predominantly found in seed oils. The concentration of this odd-chain fatty acid is generally low, often below 1% of the total fatty acids. However, its consistent detection in various species suggests a potential, yet unelucidated, function in plant physiology.

Table 1: Quantitative Occurrence of this compound in Various Plant Seeds and Nuts

Plant SpeciesCommon NameFamilyThis compound (% of Total Fatty Acids)Reference(s)
Corylus avellanaHazelnutBetulaceaeTrace[1]
Arachis hypogaeaPeanutFabaceaeTrace[1]
Pistacia veraPistachioAnacardiaceaeTrace[1]
Prunus dulcisAlmondRosaceaeTrace[1]
Juglans regiaWalnutJuglandaceaeTrace[1]
Castanea sativaChestnutFagaceae0.24[1]
Cucurbita pepoPumpkin SeedCucurbitaceaeTrace[1]
Helianthus annuusSunflower SeedAsteraceaeTrace[1]

Note: "Trace" indicates that the fatty acid was detected but at a very low concentration, often not precisely quantified in the cited study.

Occurrence in Animals

In animals, this compound is found in various tissues and fluids, including milk, adipose tissue, and blood. Its origin can be both dietary, from the consumption of plants or other animals, and endogenous, through de novo synthesis. Ruminant products are a notable source of odd-chain fatty acids due to the microbial activity in their rumen.

Table 2: Quantitative Occurrence of this compound in Various Animal Products and Tissues

Animal SourceTissue/ProductThis compound ConcentrationReference(s)
CowMilk FatPresent, but specific concentration not always detailed[2][3]
HumanMilk FatPresent in low concentrations
HumanPlasmaDetected, but concentration varies[4][5]
HumanRed Blood Cell MembranesDetected[6]
FishMuscle TissuePresent in various species[7][8][9]
Marine InvertebratesVarious TissuesDetected in lipid profiles[10]

Experimental Protocols

The accurate detection and quantification of this compound require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Lipid Extraction from Plant Material (Seeds and Nuts)

This protocol describes a general method for the extraction of total lipids from plant seeds and nuts.

Materials:

  • Plant material (e.g., seeds, nuts)

  • Mortar and pestle or a suitable grinder

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Grind the plant material to a fine powder. For high-moisture samples, lyophilization prior to grinding is recommended.

  • Weigh a known amount of the powdered sample (e.g., 1-5 g) into a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent volume:sample weight).

  • Homogenize the mixture using a vortex mixer or a homogenizer for 2-5 minutes.

  • Agitate the sample for 1-2 hours at room temperature.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant (the lipid-containing solvent) into a clean glass tube.

  • To the supernatant, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture and centrifuge at 2000 x g for 5 minutes.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • The resulting lipid extract can be stored at -20°C under nitrogen until further analysis.

Lipid Extraction from Animal Tissue

This protocol provides a general method for the extraction of total lipids from animal tissues, based on the widely used Folch method.

Materials:

  • Animal tissue (e.g., adipose, muscle, liver)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Chloroform

  • Methanol

  • 0.9% NaCl or 1 M KCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Excise and weigh a known amount of fresh or frozen animal tissue (e.g., 0.5-2 g).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. Use approximately 20 mL of solvent per gram of tissue.

  • Filter the homogenate through a glass funnel with a glass wool plug to remove connective tissue.

  • Transfer the filtrate to a separatory funnel.

  • Add 0.2 volumes of 0.9% NaCl or 1 M KCl solution to the filtrate.

  • Shake the funnel vigorously and allow the phases to separate.

  • Collect the lower chloroform phase containing the lipids.

  • Wash the chloroform phase twice more with a small volume of the salt solution.

  • Transfer the final chloroform phase to a clean, pre-weighed round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • The resulting lipid extract can be stored at -20°C under a nitrogen atmosphere.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

2.3.1. Derivatization to FAMEs (Acid-Catalyzed Transesterification)

Materials:

Procedure:

  • Dissolve a known amount of the lipid extract (e.g., 10-20 mg) in 1 mL of toluene in a screw-cap glass tube.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 50-60°C for 2-3 hours.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the tube for 1 minute and then centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2.3.2. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for FAME analysis. Optimization may be required depending on the specific instrument and column used.

  • GC System: Agilent 7890B or equivalent

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C, hold for 10 min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by library matching (e.g., NIST library).

Quantification: Quantification is typically performed by adding an internal standard (e.g., heptadecanoic acid, C17:0) to the sample prior to derivatization and comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Fatty Acids

LC-MS/MS allows for the analysis of free fatty acids without derivatization, offering a more direct and sometimes faster approach.

2.4.1. Sample Preparation

Materials:

  • Lipid extract

  • Isopropanol (B130326)

  • Acetonitrile

  • Formic acid

  • Internal standard solution (e.g., a deuterated analog of a fatty acid not expected in the sample)

Procedure:

  • Dissolve a known amount of the lipid extract in a suitable solvent (e.g., isopropanol or acetonitrile).

  • Add a known amount of the internal standard.

  • Dilute the sample to an appropriate concentration for LC-MS/MS analysis.

2.4.2. LC-MS/MS Instrumental Parameters

The following are typical LC-MS/MS parameters. Method development and optimization are crucial for achieving desired sensitivity and selectivity.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the fatty acids of interest (e.g., start at 40% B, ramp to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470)

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. For this compound (m/z 325.3), a common transition is to its carboxylate fragment.

Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations, and the concentration in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Metabolic and Signaling Pathways

Currently, no specific signaling pathway has been exclusively attributed to this compound. However, as an odd-chain fatty acid, its metabolism converges with that of other odd-chain fatty acids, leading to the production of propionyl-CoA. Fatty acids, in general, are also known to act as signaling molecules.

Metabolism of Odd-Chain Fatty Acids

The beta-oxidation of odd-chain fatty acids like this compound proceeds similarly to that of even-chain fatty acids until the final step, which yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.

OddChainFattyAcidMetabolism Heneicosanoic_Acid This compound (C21:0) Fatty_Acyl_CoA Heneicosanoyl-CoA Heneicosanoic_Acid->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation (Multiple Cycles) Fatty_Acyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (x9) Beta_Oxidation->Acetyl_CoA PCC Propionyl-CoA Carboxylase (Biotin) Propionyl_CoA->PCC Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCM_epimerase Methylmalonyl-CoA Epimerase Methylmalonyl_CoA->MCM_epimerase L_Methylmalonyl_CoA L-Methylmalonyl-CoA MCM_epimerase->L_Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Succinyl_CoA->TCA_Cycle

Metabolism of this compound

An accumulation of propionyl-CoA can have various metabolic consequences, including the potential for cardiotoxicity and neurological issues, and can also influence histone propionylation, an epigenetic modification.[3][10]

General Fatty Acid Signaling

Fatty acids can act as signaling molecules through various mechanisms, including binding to nuclear receptors (e.g., PPARs) to regulate gene expression, or by activating G-protein coupled receptors (GPCRs) on the cell surface.

General Fatty Acid Signaling Pathways

Conclusion and Future Directions

This compound, while present in low concentrations, is a consistent component of the lipid profiles of numerous plant and animal species. Its role as a precursor to propionyl-CoA upon catabolism suggests that fluctuations in its levels could have implications for cellular metabolism and potentially epigenetic regulation.

Future research should focus on:

  • Quantitative Profiling: More extensive and precise quantification of this compound in a wider range of biological samples to establish baseline levels and identify potential variations in health and disease.

  • Biosynthetic Pathways: Elucidation of the specific enzymatic pathways responsible for the de novo synthesis of odd-chain fatty acids in various organisms.

  • Physiological Role: Investigation into the specific biological functions of henecosanoic acid, beyond its role as a metabolic substrate. This could include its incorporation into specific lipid species and its potential as a signaling molecule.

  • Clinical Relevance: Exploring the association between circulating levels of this compound and the risk of metabolic and cardiovascular diseases.

The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intriguing biology of this "uncommon" fatty acid.

References

Heneicosanoic Acid as a Biomarker for Specific Diseases: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0) is a saturated, odd-chain, very-long-chain fatty acid (VLCFA). While present in trace amounts in biological systems, fluctuations in its levels, and more broadly, the levels of other VLCFAs, are emerging as significant biomarkers in a range of metabolic diseases. This technical guide provides a comprehensive overview of the role of this compound and other relevant VLCFAs as disease biomarkers, with a focus on peroxisomal disorders, cardiovascular disease, and type 2 diabetes. The guide details the underlying metabolic pathways, presents quantitative data from key studies, and outlines the experimental protocols for VLCFA analysis.

Metabolic Context of this compound and VLCFAs

Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms. Their metabolism is critical for various biological functions. The elongation of shorter-chain fatty acids to VLCFAs occurs in the endoplasmic reticulum. The subsequent degradation of VLCFAs is primarily carried out through beta-oxidation within peroxisomes, as mitochondria lack the enzymes to metabolize these long-chain molecules.[1]

A defect in peroxisomal function leads to the accumulation of VLCFAs in tissues and plasma, which is a key biochemical indicator of peroxisomal disorders.[1][2][3][4]

This compound and VLCFAs as Biomarkers in Disease

Peroxisomal Disorders

Peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), are characterized by the accumulation of VLCFAs.[2][3][4][5][6] While specific quantitative data for this compound (C21:0) is limited in the literature, extensive research has focused on other VLCFAs, particularly hexacosanoic acid (C26:0), as primary biomarkers. The levels of C26:0 and the ratios of C26:0/C22:0 and C24:0/C22:0 are standard diagnostic markers for these conditions.[5][6][7]

Patients with classic Zellweger syndrome exhibit significantly higher levels of C26:0 compared to individuals with milder forms of ZSD or other peroxisomal disorders like D-Bifunctional Protein Deficiency.[6] Furthermore, elevated C26:0 levels have been shown to correlate with the severity of the clinical course and a shorter survival time in patients with ZS.[6]

Table 1: Serum VLCFA Levels in Peroxisomal Disorders

AnalyteClassical Zellweger Syndrome (n=15)Mild Zellweger Spectrum Disorder (n=3)D-Bifunctional Protein Deficiency (n=9)Control GroupReference
C26:0 (µg/mL)5.20 ± 1.780.76 ± 0.462.61 ± 0.970.23 ± 0.09[6][8]
C26:0/C22:0 Ratio0.65 ± 0.180.11 ± 0.090.30 ± 0.13Not specified[6]
C24:0/C22:0 RatioNot specifiedNot specifiedNot specified0.84 ± 0.10[8]

Data presented as mean ± standard deviation.

Cardiovascular Disease

Recent studies have suggested a link between elevated levels of VLCFAs and cardiovascular disease. Specifically, high levels of hexacosanoic acid (C26:0) in whole blood have been identified as an independent marker for coronary artery disease (CAD).[9] In a study of 100 CAD patients and 40 healthy controls, C26:0 levels were significantly higher in the CAD group.[9] These levels also showed a positive correlation with body mass index, triglyceride levels, and hypertension.[9]

Table 2: Whole Blood Hexacosanoic Acid (C26:0) Levels in Coronary Artery Disease

GroupC26:0 (µg/mL)Reference
Coronary Artery Disease (CAD) Patients (n=100)2.42 ± 0.32[9]
Healthy Controls (n=40)2.27 ± 0.24[9]

Data presented as mean ± standard deviation.

Type 2 Diabetes

The association between this compound and type 2 diabetes is less clear. A systematic review and meta-analysis investigating the link between circulating saturated fatty acids and incident type 2 diabetes found no significant association for this compound (C21:0).[10] While some very-long-chain saturated fatty acids have been associated with a lower risk of type 2 diabetes, the specific role of this compound requires further investigation.[11]

Signaling Pathways and Experimental Workflows

The accumulation of VLCFAs due to impaired peroxisomal β-oxidation can disrupt cellular homeostasis and signaling. While direct signaling pathways for this compound are not well-defined, the broader impact of VLCFA accumulation is understood to affect downstream lipid metabolism, including sphingolipid synthesis.

VLCFA Metabolic Pathway

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Elongase Complex Elongase Complex Long-Chain Fatty Acyl-CoA->Elongase Complex VLCFA-CoA VLCFA-CoA Elongase Complex->VLCFA-CoA VLCFA-CoA_p VLCFA-CoA VLCFA-CoA->VLCFA-CoA_p Transport Beta-oxidation Beta-oxidation VLCFA-CoA_p->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA Mitochondria Mitochondria Acetyl-CoA->Mitochondria Further Oxidation

Caption: Overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.

Experimental Workflow for VLCFA Analysis

The quantification of VLCFAs in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GCMS_Workflow Plasma Sample Plasma Sample Lipid Extraction Lipid Extraction Plasma Sample->Lipid Extraction Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis Derivatization (FAMEs) Derivatization (FAMEs) Hydrolysis->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for VLCFA analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of VLCFAs in Plasma

This protocol outlines the steps for the analysis of VLCFAs in plasma samples, involving lipid extraction, hydrolysis, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma in a glass tube, add a known amount of a deuterated internal standard (e.g., C22:0-d4, C24:0-d4, C26:0-d4).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Hydrolysis and Derivatization:

  • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract and heat at 100°C for 10 minutes.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat at 100°C for 5 minutes.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Conclusion

This compound, as part of the broader class of very-long-chain fatty acids, holds significant potential as a biomarker, particularly for peroxisomal disorders and cardiovascular disease. The accumulation of VLCFAs, especially C26:0, is a well-established hallmark of impaired peroxisomal function and is now being implicated in the pathophysiology of coronary artery disease. While the direct role of this compound requires more targeted research, the analytical methods for VLCFA quantification are robust and readily applicable in a research setting. Further investigation into the specific signaling consequences of this compound accumulation and its utility as a biomarker in a wider range of diseases is warranted. This will be crucial for the development of novel diagnostic tools and therapeutic interventions for these complex metabolic conditions.

References

Methodological & Application

Heneicosanoic Acid as an Internal Standard in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty acids by gas chromatography (GC), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. Heneicosanoic acid (C21:0), a saturated fatty acid with a 21-carbon chain, is an excellent choice as an internal standard for the analysis of fatty acids in various matrices, including biological tissues, food products, and pharmaceuticals. Its odd-numbered carbon chain makes it rare in most biological systems, thus minimizing the risk of interference with endogenous fatty acids.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in gas chromatography, intended for researchers, scientists, and drug development professionals.

Properties of this compound

PropertyValue
Chemical Formula C21H42O2
Molecular Weight 326.56 g/mol [1]
Melting Point 74-75 °C[1][2]
Boiling Point 295.5 °C at 10 mmHg
Appearance White crystalline solid
Solubility Soluble in organic solvents (e.g., chloroform (B151607), hexane (B92381), methanol)
Purity ≥99% (capillary GC) for use as an analytical standard[1][2]

Principle of Internal Standardization

The internal standard is added at a known concentration to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach corrects for variations that may occur during sample preparation (e.g., extraction, derivatization) and GC injection, leading to improved precision and accuracy.

Applications

This compound has been successfully used as an internal standard in a variety of gas chromatography applications, including:

  • Fatty Acid Profiling: Quantification of saturated, monounsaturated, and polyunsaturated fatty acids in biological samples such as plasma, serum, tissues, and cell cultures.

  • Food Analysis: Determination of the fatty acid composition of meat, dairy products, and edible oils.[1][2]

  • Drug Development: Analysis of lipid-based drug formulations and monitoring of fatty acid metabolism in response to drug treatment.

  • Environmental Analysis: Quantification of fatty acids as biomarkers in environmental samples.

Data Presentation: Performance Characteristics

The following table summarizes representative performance characteristics for the quantitative analysis of fatty acids using this compound as an internal standard with GC-FID or GC-MS. These values are compiled from various studies and represent typical performance.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 - 1 µg/mL
Limit of Quantification (LOQ) 0.1 - 5 µg/mL
Recovery 90 - 110%
Precision (Intra-day %RSD) < 5%
Precision (Inter-day %RSD) < 10%

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Materials:

  • This compound (analytical standard grade, ≥99% purity)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Organic solvent (e.g., chloroform or hexane, GC grade)

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed this compound into a 10 mL volumetric flask.

  • Dissolve the this compound in a small volume of the chosen organic solvent.

  • Once fully dissolved, bring the volume up to the mark with the same solvent.

  • This will result in a stock solution of 1 mg/mL. This stock solution can be further diluted to prepare working solutions of the desired concentration (e.g., 100 µg/mL).

  • Store the stock solution in a tightly sealed container at -20°C.

Sample Preparation: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a general procedure for the extraction of lipids from a biological sample and subsequent derivatization to FAMEs for GC analysis.

Materials:

  • Sample (e.g., 100 mg of tissue, 200 µL of plasma)

  • This compound internal standard working solution (e.g., 100 µg/mL)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride-methanol solution (BF3-methanol, 14% w/v) or Methanolic HCl (5% v/v)

  • Hexane

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Homogenization Add_IS Add this compound IS Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Evaporation Evaporate Solvent Collect_Organic->Evaporation Add_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Evaporation->Add_Reagent Incubation Incubate at 60-100°C Add_Reagent->Incubation FAME_Extraction Extract FAMEs with Hexane Incubation->FAME_Extraction Dry_Extract Dry Hexane Extract FAME_Extraction->Dry_Extract Reconstitution Reconstitute in Hexane Dry_Extract->Reconstitution GC_Analysis GC-FID/MS Analysis Reconstitution->GC_Analysis

Caption: Workflow for Fatty Acid Analysis using an Internal Standard.

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • For tissue samples, homogenize a known weight (e.g., 100 mg) in a suitable solvent.

    • For liquid samples (e.g., plasma), use a precise volume (e.g., 200 µL).

    • To the homogenized sample or liquid sample, add a precise volume of the this compound internal standard working solution (e.g., 50 µL of 100 µg/mL solution).

  • Lipid Extraction (Modified Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Derivatization to FAMEs:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 2 mL of BF3-methanol solution (or methanolic HCl) to the dried lipid extract.

    • Tightly cap the tube and heat at 60-100°C for 10-30 minutes in a water bath or heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane to the tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Sample Preparation for GC Analysis:

    • Evaporate the hexane extract to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.

    • Transfer the concentrated FAMEs solution to a GC vial with a micro-insert.

Gas Chromatography (GC) Analysis

The following are typical GC conditions for the analysis of FAMEs. These may need to be optimized depending on the specific instrument and column used.

Logical Relationship of GC-FID System:

G cluster_GC Gas Chromatograph Injector Injector GC_Column GC Column (in Oven) Injector->GC_Column Sample Vaporization Detector FID/MS Detector GC_Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal Carrier_Gas Carrier_Gas Carrier_Gas->Injector Carrier_Gas->GC_Column

Caption: Key Components of a Gas Chromatography System.

GC-FID Conditions:

ParameterTypical Setting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Fused-silica capillary column (e.g., SP-2560, DB-23, HP-88), 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 to 100:1 (depending on concentration)
Oven Temperature Program Initial: 140°C, hold for 5 min; Ramp: 4°C/min to 240°C; Hold: 240°C for 20 min
Detector Temperature 260 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

GC-MS Conditions (in addition to GC parameters):

ParameterTypical Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 50-550
Scan Mode Full scan or Selected Ion Monitoring (SIM)
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the FAMEs of interest and the this compound methyl ester internal standard based on their retention times compared to a standard mixture of FAMEs.

  • Peak Integration: Integrate the peak areas of all identified FAMEs and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a constant concentration of this compound. Process these standards in the same way as the samples. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Calculate the concentration of each fatty acid in the samples using the linear regression equation from the calibration curve.

Calculation Formula:

Concentration of Analyte = (Area Ratio of Analyte in Sample / Slope of Calibration Curve) - (Intercept of Calibration Curve / Slope of Calibration Curve)

Where, Area Ratio = (Peak Area of Analyte) / (Peak Area of this compound IS)

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acids by gas chromatography. Its chemical properties and low natural abundance make it an ideal choice for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. The protocols provided in this document offer a comprehensive guide for the successful implementation of this compound as an internal standard in your laboratory.

References

Synthesis of Heneicosanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heneicosanoic acid (C21:0) is a saturated long-chain fatty acid with growing interest in various research fields, including lipidomics, nutritional science, and as a precursor for the synthesis of novel biomaterials and pharmaceuticals.[1] Its odd-numbered carbon chain imparts unique physical and biological properties compared to the more common even-chained fatty acids. This document provides detailed protocols for the chemical synthesis of this compound for research purposes, focusing on two effective methods: permanganate (B83412) oxidation of 1-docosene (B72489) and malonic ester synthesis. Additionally, it includes protocols for the characterization of the final product and presents a relevant biological signaling pathway involving fatty acids.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterPermanganate Oxidation of 1-DocoseneMalonic Ester Synthesis
Starting Material 1-DocoseneDiethyl malonate & 1-Bromononadecane (B1582091)
Key Reagents Potassium permanganate, Sulfuric acidSodium ethoxide, Hydrochloric acid
Reaction Type OxidationAlkylation, Hydrolysis, Decarboxylation
Typical Yield 72-74% (for a similar reaction)[2]Variable, typically moderate to high
Purity High, after recrystallizationHigh, after purification
Advantages Relatively straightforward, high yieldVersatile, adaptable for various chain lengths
Disadvantages Use of strong oxidizing agentMulti-step process

Experimental Protocols

Method 1: Permanganate Oxidation of 1-Docosene

This protocol is adapted from a similar synthesis of nonadecanoic acid from 1-eicosene (B165122) and is expected to yield this compound with high purity.[2]

Materials:

  • 1-Docosene (C22H44)

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (9 M H2SO4)

  • Phase-transfer catalyst (e.g., Adogen 464)

  • Glacial acetic acid

  • Methylene (B1212753) chloride (CH2Cl2)

  • Sodium bisulfite (NaHSO3)

  • Distilled water

  • Brine (saturated NaCl solution)

  • 5 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Ice bath

  • Rotary evaporator

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a 5 L three-necked, round-bottomed flask equipped with a mechanical stirrer and placed in an ice bath, combine 1000 mL of distilled water, 120 mL of 9 M sulfuric acid, 3.0 g of a phase-transfer catalyst, 20 mL of glacial acetic acid, 1000 mL of methylene chloride, and 50 g of 1-docosene.

  • Oxidation: While rapidly stirring the solution, add 80 g of potassium permanganate in small portions over a 3-hour period. Maintain the reaction mixture at a low temperature using the ice bath.

  • Reaction Progression: Continue stirring for an additional 18 hours at room temperature.

  • Workup:

    • Cool the mixture in an ice bath and add 60 g of sodium bisulfite in small portions to reduce any precipitated manganese dioxide.

    • Acidify the solution with sulfuric acid if it is basic.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with 400 mL portions of methylene chloride.

    • Combine the organic extracts, wash them twice with 400 mL portions of water, and then once with brine.

    • Concentrate the organic solution to 400 mL using a rotary evaporator.

  • Purification:

    • Heat the resulting mixture to dissolve any precipitated product and filter to remove any amorphous solid.

    • Cool the filtrate to 0°C to induce crystallization. Collect the first crop of white crystals by suction filtration and wash with a minimal amount of ice-cold methylene chloride.

    • Concentrate the mother liquor to 150 mL and cool to 0°C to obtain a second crop of crystals.

    • Combine the products and dissolve them in 400 mL of methylene chloride with heating. Allow the solution to cool to room temperature and then slowly to -10°C.

    • Collect the white crystals of this compound, wash with a small amount of cold methylene chloride, and dry under vacuum.

Method 2: Malonic Ester Synthesis

This is a general and highly adaptable method for synthesizing carboxylic acids.[3][4][5][6] The following is a proposed protocol for the synthesis of this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 1-Bromononadecane

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Enolate Formation: In a round-bottomed flask equipped with a reflux condenser, dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise to the flask with stirring. This will deprotonate the diethyl malonate to form the enolate.

  • Alkylation: Add 1-bromononadecane to the reaction mixture and reflux for several hours. The enolate will act as a nucleophile, displacing the bromide to form diethyl nonadecylmalonate.

  • Hydrolysis (Saponification): After the alkylation is complete, add a solution of sodium hydroxide (B78521) and continue to reflux the mixture. This will hydrolyze the ester groups to carboxylates.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. This will protonate the carboxylates to form nonadecylmalonic acid. Gently heat the acidic solution to induce decarboxylation, releasing carbon dioxide and yielding the final product, this compound.

  • Purification: Extract the this compound with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by recrystallization.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization to Fatty Acid Methyl Ester (FAME): Convert the this compound to its methyl ester by reacting with a solution of BF3 in methanol (B129727) or methanolic HCl.

  • GC Separation: Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating fatty acid isomers).

  • MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization and detection. The resulting mass spectrum will confirm the molecular weight and fragmentation pattern of this compound methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl3).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl, methylene, and carboxylic acid protons.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the this compound molecule, confirming the carbon chain length and the presence of the carboxyl group.

Signaling Pathway and Experimental Workflow Diagrams

The biological roles of odd-chain fatty acids are an active area of research. While a specific signaling pathway for this compound is not yet fully elucidated, it is known that fatty acids can influence inflammatory pathways, such as the eicosanoid synthesis pathway which is initiated from arachidonic acid.[7][8][9][10]

Synthesis_Workflow cluster_permanganate Permanganate Oxidation cluster_malonic Malonic Ester Synthesis start1 1-Docosene step1_1 Oxidation with KMnO4 start1->step1_1 step1_2 Workup & Purification step1_1->step1_2 end1 This compound step1_2->end1 start2 Diethyl Malonate + 1-Bromononadecane step2_1 Alkylation start2->step2_1 step2_2 Hydrolysis & Decarboxylation step2_1->step2_2 end2 This compound step2_2->end2

Caption: Chemical synthesis workflows for this compound.

Arachidonic_Acid_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation thromboxanes->inflammation leukotrienes->inflammation

Caption: Eicosanoid signaling pathway from Arachidonic Acid.

References

Application Notes and Protocols for Heneicosanoic Acid in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0) is a saturated, odd-chain fatty acid with 21 carbons. Its unique carbon number makes it rare in most biological systems, positioning it as an excellent internal standard for quantitative lipidomics studies. In lipidomics, the comprehensive analysis of lipids in a biological system, accurate quantification is paramount. Endogenous fatty acids typically have an even number of carbon atoms. The use of an odd-chain fatty acid like this compound as an internal standard allows for precise quantification by minimizing the risk of co-elution with endogenous analytes and correcting for variations during sample preparation and analysis.

These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics workflows, covering sample preparation, lipid extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Performance of Odd-Chain Fatty Acids as Internal Standards

While specific quantitative performance data for this compound is not extensively published, the following table summarizes the typical performance characteristics expected from odd-chain saturated fatty acids when used as internal standards in lipidomics applications. The values are representative and may vary depending on the specific matrix and analytical instrumentation.

ParameterTypical PerformanceNotes
Linearity (r²) > 0.99Excellent linearity is typically observed over a wide concentration range.
Recovery 85-115%Recovery can be matrix-dependent. It is crucial to validate recovery in the specific biological matrix being studied.
Precision (%RSD) < 15%Both intra- and inter-day precision should be within acceptable limits for bioanalytical methods.
Limit of Detection (LOD) Low ng/mL to pg/mLDependent on the sensitivity of the mass spectrometer and the derivatization method used (for GC-MS).
Limit of Quantification (LOQ) Low ng/mL to pg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)

This protocol describes the extraction of total lipids, including free fatty acids, from biological matrices such as plasma, tissues, or cultured cells.

Materials:

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue, or 1x10⁶ cells)

  • This compound internal standard solution (e.g., 10 µg/mL in chloroform (B151607)/methanol (B129727) 2:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • For plasma or cell suspensions, add the sample directly to a glass centrifuge tube.

    • For tissues, homogenize the weighed tissue in an appropriate volume of chloroform:methanol (2:1, v/v).

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.

  • Lipid Extraction:

    • Add chloroform and methanol to the sample to achieve a final solvent to sample ratio of 20:1 and a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate at room temperature for 20 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (14% BF₃ in methanol) or 2% Sulfuric Acid in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.

  • Methylation:

    • Add 2 mL of 14% BF₃-methanol or 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 60-100°C for 30-120 minutes.

  • Extraction of FAMEs:

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Collection and Drying:

    • Transfer the upper hexane layer containing the FAMEs to a new glass tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Transfer: Transfer the FAME solution to a GC vial for analysis.

Protocol 3: Quantitative Analysis by GC-MS

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-225, SP-2560).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 4°C/minute.

    • Hold at 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity. Monitor the characteristic ions for the analytes of interest and the this compound methyl ester internal standard.

    • Transfer Line Temperature: 280°C.

Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids to be quantified and a constant concentration of the this compound internal standard.

  • Derivatization and Analysis: Derivatize the calibration standards using the same procedure as the samples and analyze them by GC-MS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the fatty acids in the samples from this calibration curve.

Protocol 4: Quantitative Analysis by LC-MS/MS

This protocol is for the direct analysis of free fatty acids without derivatization.

Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system for optimal separation.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to resolve the fatty acids of interest.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for each fatty acid and the this compound internal standard should be optimized.

Data Analysis: Similar to the GC-MS protocol, create a calibration curve using the peak area ratios of the analytes to the this compound internal standard to quantify the fatty acids in the samples.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_gcms GC-MS cluster_lcms LC-MS cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound (IS) Sample->Spike Extraction Folch Extraction (Chloroform:Methanol) Spike->Extraction Dry Dry Down Extraction->Dry Derivatization Derivatization (FAMEs) Dry->Derivatization Reconstitution Reconstitution Dry->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification LCMS LC-MS/MS Analysis Reconstitution->LCMS LCMS->Quantification

Caption: General experimental workflow for fatty acid analysis using this compound as an internal standard.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol VLCFA This compound (C21:0) AcylCoA Heneicosanoyl-CoA VLCFA->AcylCoA BetaOxidation Peroxisomal β-Oxidation AcylCoA->BetaOxidation PropionylCoA Propionyl-CoA (C3) BetaOxidation->PropionylCoA AcetylCoA_perox Acetyl-CoA (C2) BetaOxidation->AcetylCoA_perox ShortChainAcylCoA Short-Chain Acyl-CoA BetaOxidation->ShortChainAcylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Mito_BetaOxidation Mitochondrial β-Oxidation ShortChainAcylCoA->Mito_BetaOxidation Carnitine Shuttle AcetylCoA_mito Acetyl-CoA (C2) Mito_BetaOxidation->AcetylCoA_mito TCA TCA Cycle AcetylCoA_mito->TCA Gluconeogenesis Gluconeogenesis SuccinylCoA->TCA SuccinylCoA->Gluconeogenesis

Heneicosanoic Acid in Biofuel Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heneicosanoic acid, a 21-carbon saturated fatty acid, presents a potential feedstock for the production of advanced biofuels. While specific research on this compound for biofuel applications is limited, its chemical properties as a very-long-chain fatty acid allow for the extrapolation of conversion methodologies from more commonly studied fatty acids. This document provides an overview of the potential applications of this compound in producing biodiesel, green diesel, and sustainable aviation fuel through established catalytic processes. Detailed experimental protocols for transesterification, catalytic cracking, and hydrodeoxygenation are provided, adapted for a generic very-long-chain fatty acid like this compound. The quantitative data presented is based on studies of similar long-chain fatty acids and should be considered as representative examples.

Introduction to this compound as a Biofuel Feedstock

This compound (C21:0) is a saturated fatty acid with a 21-carbon chain. While not as common in nature as even-chained fatty acids like palmitic or stearic acid, it can be found in some plant oils and waxes. As the demand for renewable and sustainable energy sources grows, all potential biomass-derived feedstocks, including less common fatty acids, are being explored for their utility in biofuel production. The long hydrocarbon chain of this compound makes it an energy-dense molecule suitable for conversion into high-cetane biofuels compatible with existing diesel and jet engines.

Potential Biofuel Applications and Conversion Pathways

The primary routes for converting fatty acids into biofuels involve the removal or modification of the carboxylic acid group to produce a hydrocarbon. For this compound, the following conversion pathways are most relevant:

  • Transesterification to Biodiesel: Reaction with a short-chain alcohol (typically methanol) to produce fatty acid methyl esters (FAME), the primary component of biodiesel.

  • Catalytic Cracking to Drop-in Biofuels: Breaking down the long carbon chain into smaller hydrocarbons suitable for gasoline, diesel, and jet fuel blends.

  • Hydrodeoxygenation (HDO) to Green Diesel and Sustainable Aviation Fuel (SAF): Removal of oxygen in the presence of a catalyst and hydrogen to produce paraffinic hydrocarbons identical to those found in petroleum-derived fuels.

The logical workflow for converting this compound to various biofuels is illustrated below.

biofuel_workflow cluster_processes Conversion Processes cluster_products Biofuel Products heneicosanoic_acid This compound (C21H42O2) transesterification Transesterification heneicosanoic_acid->transesterification catalytic_cracking Catalytic Cracking heneicosanoic_acid->catalytic_cracking hdo Hydrodeoxygenation (HDO) heneicosanoic_acid->hdo biodiesel Biodiesel (FAME) This compound methyl ester transesterification->biodiesel drop_in Drop-in Biofuels (Gasoline, Diesel, Jet Fuel fractions) catalytic_cracking->drop_in green_diesel_saf Green Diesel & SAF (n-Heneicosane, n-Eicosane) hdo->green_diesel_saf hdo_pathway cluster_hdo HDO Pathway cluster_dco2 Decarboxylation Pathway cluster_dco Decarbonylation Pathway FA This compound (R-COOH where R=C20H41) Alcohol Heneicosanol (R-CH2OH) FA->Alcohol +2H2, -H2O Alkane20 n-Eicosane (C20) (R-H) FA->Alkane20 -CO2 Aldehyde Heneicosanal (R-CHO) FA->Aldehyde +H2, -H2O H2 + H2 H2O - H2O CO2 - CO2 CO_H2O - CO & -H2O Alkane21 n-Heneicosane (C21) (R-CH3) Alcohol->Alkane21 +H2, -H2O Alkane20_dco n-Eicosane (C20) (R-H) Aldehyde->Alkane20_dco -CO catalyst_screening_workflow start Define Objective (e.g., Maximize C20 Alkane Yield) catalyst_selection Select Candidate Catalysts (e.g., Pt/C, Ru/C, Ni/Al2O3) start->catalyst_selection exp_design Design Experiments (Temperature, Pressure, Time) catalyst_selection->exp_design reactions Perform Parallel Reactions in Batch Reactors exp_design->reactions analysis Product Analysis (GC-MS, GC-FID) reactions->analysis data_eval Evaluate Performance (Conversion, Selectivity, Yield) analysis->data_eval optimization Optimize Conditions for Best Performing Catalyst data_eval->optimization end Select Optimal Catalyst and Conditions optimization->end

Protocol for Dissolving Heneicosanoic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heneicosanoic acid (C21:0) is a long-chain saturated fatty acid of interest in various fields of biomedical research. Due to its hydrophobic nature, its dissolution for in vivo studies presents a significant challenge. This document provides a detailed protocol for the solubilization and administration of this compound in animal models, ensuring consistent and reproducible results. The protocols outlined below are based on established methods for long-chain fatty acids and are intended to serve as a guide for researchers.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective formulation.

PropertyValue
Molecular Formula C₂₁H₄₂O₂
Molecular Weight 326.57 g/mol
Physical State Solid
Water Solubility Very low
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform.[1]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents, which is critical for preparing stock and working solutions for in vivo administration.

Solvent SystemConcentrationObservations
Ethanol~20 mg/mLPurging with an inert gas is recommended.
10% Ethanol + 90% Corn Oil1 mg/mLSonication is recommended for this formulation.[2]
DMSOSoluble-

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (powder)

  • Anhydrous ethanol

  • Inert gas (e.g., nitrogen or argon)

  • Sterile glass vial with a PTFE-lined cap

  • Analytical balance

  • Pipettes

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile glass vial.

  • Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve a concentration of 20 mg/mL.

  • Cap the vial tightly and sonicate until the this compound is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat to prevent degradation.

  • Store the stock solution at -20°C under an inert atmosphere.

Preparation of Dosing Solution for In Vivo Administration

This protocol details the preparation of a working solution of this compound suitable for in vivo administration via oral gavage or intraperitoneal injection. A common vehicle for lipophilic compounds is a mixture of ethanol and corn oil.[2]

Materials:

  • This compound stock solution (20 mg/mL in ethanol)

  • Sterile corn oil

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Based on the desired final concentration (e.g., 1 mg/mL), calculate the required volumes of the this compound stock solution and corn oil.

  • In a sterile tube, add the calculated volume of corn oil.

  • While vortexing the corn oil, slowly add the calculated volume of the this compound stock solution to create a 10% ethanol and 90% corn oil formulation.[2]

  • Sonicate the mixture to ensure a homogenous suspension.[2]

  • Prepare the dosing solution fresh on the day of the experiment.

In Vivo Administration Protocols

The following are general guidelines for oral gavage and intraperitoneal injection in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution

  • Syringe (1 mL)

  • 20-22 gauge, 1.5-inch flexible gavage needle with a ball tip

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the this compound solution.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress.

Materials:

  • Prepared this compound dosing solution

  • Syringe (1-3 mL)

  • 23-25 gauge needle

Procedure:

  • Weigh the rat to determine the appropriate dosing volume. The recommended maximum volume for IP injection in rats is 5-10 mL/kg.

  • Properly restrain the rat, exposing the abdomen.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.

  • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Mandatory Visualization: Signaling Pathway

Long-chain fatty acids have been shown to modulate various signaling pathways. One such pathway is the AMPK/KLF2/eNOS signaling cascade , which is crucial for endothelial function. Fatty acids can influence the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Activated AMPK can, in turn, regulate the expression of Krüppel-like factor 2 (KLF2), a transcription factor that promotes the expression of endothelial nitric oxide synthase (eNOS). eNOS is responsible for the production of nitric oxide (NO), a key signaling molecule in the vasculature.

fatty_acid_signaling cluster_cell Endothelial Cell Heneicosanoic_Acid This compound AMPK AMPK Heneicosanoic_Acid->AMPK Modulates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation KLF2 KLF2 pAMPK->KLF2 Activates eNOS eNOS KLF2->eNOS Upregulates Expression NO Nitric Oxide eNOS->NO Produces Cellular_Effects Cellular Effects (e.g., Vasodilation) NO->Cellular_Effects

Caption: Proposed signaling pathway of this compound in endothelial cells.

The experimental workflow for preparing and administering this compound for in vivo studies can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_admin In Vivo Administration cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Ethanol (20 mg/mL) (with Sonication) weigh->dissolve formulate Formulate Dosing Solution (e.g., 10% Ethanol in Corn Oil, 1 mg/mL) dissolve->formulate oral Oral Gavage (Mouse) formulate->oral ip Intraperitoneal Injection (Rat) formulate->ip data Collect and Analyze Data (e.g., Biomarkers, Physiological Parameters) oral->data ip->data

Caption: Experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Heneicosanoic Acid in Langmuir Monolayer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of heneicosanoic acid (C21:0) in Langmuir monolayer experiments. This technique serves as a powerful tool for investigating the physicochemical properties of cell membrane models and their interactions with exogenous molecules, which is of significant interest in drug development and membrane biophysics.

Introduction to this compound Langmuir Monolayers

This compound is a long-chain saturated fatty acid.[1] Due to its amphiphilic nature, with a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail, it readily forms a stable monomolecular layer (monolayer) at the air-water interface.[2] These Langmuir monolayers are valuable model systems for studying the behavior of biological membranes.[3][4] By compressing the monolayer and measuring the surface pressure as a function of the area per molecule, a pressure-area (π-A) isotherm is generated. This isotherm reveals distinct phases of the monolayer, which correspond to different packing densities and orientations of the molecules, mimicking the lipid domains in cell membranes.[5][6]

The study of this compound monolayers can provide insights into:

  • Membrane Structure and Phase Behavior: Understanding how fatty acids organize themselves and undergo phase transitions in a simplified, controlled environment.[4][7]

  • Drug-Membrane Interactions: Assessing how pharmaceutical compounds interact with and potentially disrupt the lipid matrix of a cell membrane.[8] This is crucial for predicting drug permeability, efficacy, and potential toxicity.

  • Biomolecule Interactions: Investigating the influence of molecules like cholesterol or peptides on membrane properties.[1]

  • Nanoparticle and Surfactant Interactions: Evaluating the effects of nanomaterials and other surface-active agents on membrane models.

Data Presentation: this compound Monolayer Properties

The following table summarizes the key quantitative data for the phase behavior of this compound monolayers on an aqueous subphase at different temperatures. The data is compiled from pressure-area isotherm measurements.

Temperature (°C)Phase TransitionSurface Pressure (π) (mN/m)Area per Molecule (Ų/molecule)
5.4G to L₂~0> 24.5
5.4L₂ to L'₂~12.5-
5.4L'₂ to CS~22-
6.4G to L₂~0> 24.5
6.4L₂ to L'₂~12.5-
6.4L'₂ to CS~22-
25G to L₂~0> 24.5
25L₂ to LS--
  • G: Gas phase

  • L₂: Liquid-expanded phase

  • L'₂: Tilted-condensed phase

  • CS: Super-condensed phase

  • LS: Liquid-condensed phase

Note: The area per molecule at the phase transition points can be determined from the corresponding isotherms. The values presented here are approximate starting points for the transitions based on the provided literature.[4]

Experimental Protocols

Protocol 1: Preparation and Characterization of a this compound Langmuir Monolayer

Objective: To form a stable monolayer of this compound at the air-water interface and record its pressure-area (π-A) isotherm.

Materials:

  • This compound (≥99% purity)

  • Chloroform (B151607) (spectroscopic grade)

  • Ultrapure water (resistivity > 18 MΩ·cm)

  • Langmuir-Blodgett trough equipped with a Wilhelmy plate pressure sensor and movable barriers

  • Microsyringe

Procedure:

  • Preparation of the Spreading Solution: Prepare a solution of this compound in chloroform at a concentration of approximately 1 mg/mL.

  • Trough Preparation: Thoroughly clean the Langmuir trough with a suitable solvent (e.g., ethanol, then copious amounts of ultrapure water) to remove any surface-active contaminants. Fill the trough with ultrapure water.

  • Surface Purity Check: Compress the barriers of the trough to the minimum area. The surface pressure should not increase by more than 0.1-0.2 mN/m, indicating a clean subphase surface. If the pressure increases significantly, aspirate the surface and repeat the cleaning process.

  • Monolayer Deposition: Using a microsyringe, carefully deposit small droplets of the this compound solution onto the air-water interface at different locations. Allow at least 15-30 minutes for the chloroform to evaporate completely.[3]

  • Isotherm Measurement: Begin compressing the monolayer by moving the barriers at a constant speed (e.g., 3-11 cm²/min).[3][9] Simultaneously, record the surface pressure as a function of the area per molecule.

  • Data Analysis: Plot the surface pressure (π) on the y-axis against the area per molecule (A) on the x-axis to obtain the π-A isotherm. Identify the different phases and phase transitions based on the changes in the slope of the isotherm.

Protocol 2: Investigating Drug Interaction with a this compound Monolayer

Objective: To assess the interaction of a drug molecule with a pre-formed this compound monolayer.

Materials:

  • Pre-formed this compound monolayer (from Protocol 1)

  • Drug of interest, dissolved in the aqueous subphase or a suitable solvent

  • Langmuir-Blodgett trough

Procedure:

  • Form the Monolayer: Prepare a this compound monolayer as described in Protocol 1.

  • Initial Isotherm: Record the π-A isotherm of the pure this compound monolayer.

  • Drug Introduction:

    • Method A (Subphase Injection): Carefully inject the drug solution into the subphase beneath the monolayer, ensuring minimal disturbance to the monolayer. Allow for an equilibration period (e.g., 30-60 minutes) for the drug to interact with the monolayer.

    • Method B (Mixed Monolayer): Prepare a spreading solution containing both this compound and the drug of interest at a known molar ratio. Deposit this mixed solution to form the monolayer.

  • Interaction Isotherm: After the equilibration period (for Method A) or monolayer formation (for Method B), record the π-A isotherm of the mixed system.

  • Data Analysis:

    • Compare the isotherm of the mixed system to that of the pure this compound.

    • Shift in Isotherm: A shift to a larger area per molecule at a given surface pressure suggests that the drug has inserted into the monolayer, causing it to expand. A shift to a smaller area may indicate an ordering or condensing effect.

    • Change in Compressibility: Analyze the compressibility modulus of the monolayer before and after the introduction of the drug. Changes in compressibility indicate alterations in the monolayer's fluidity and packing.

    • Alteration of Phase Transitions: Observe any changes in the surface pressure or area per molecule at which phase transitions occur.

Visualizations

Experimental_Workflow_Drug_Interaction cluster_prep Monolayer Preparation cluster_exp Interaction Experiment cluster_analysis Data Analysis start Start prep_solution Prepare Heneicosanoic Acid Solution start->prep_solution spread_monolayer Spread Monolayer prep_solution->spread_monolayer clean_trough Clean Langmuir Trough fill_trough Fill with Subphase clean_trough->fill_trough fill_trough->spread_monolayer evaporate_solvent Evaporate Solvent spread_monolayer->evaporate_solvent inject_drug Inject Drug into Subphase evaporate_solvent->inject_drug equilibrate Equilibrate inject_drug->equilibrate compress_monolayer Compress Monolayer equilibrate->compress_monolayer record_isotherm Record π-A Isotherm compress_monolayer->record_isotherm analyze_isotherm Analyze Isotherm Shifts and Compressibility record_isotherm->analyze_isotherm end End analyze_isotherm->end

Caption: Experimental workflow for studying drug-monolayer interactions.

Drug_Monolayer_Interaction_Logic cluster_system System Components cluster_interaction Interaction cluster_outcome Observable Changes monolayer This compound Monolayer (Initial State) interaction Drug Inserts into Monolayer monolayer->interaction drug Drug Molecule in Subphase drug->interaction area_increase Increase in Area per Molecule interaction->area_increase fluidity_change Change in Monolayer Fluidity (Compressibility) interaction->fluidity_change phase_shift Shift in Phase Transition Points interaction->phase_shift

Caption: Logical flow of drug-monolayer interaction and its effects.

References

Quantification of Heneicosanoic Acid in Biological Samples: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0) is a long-chain, odd-carbon saturated fatty acid found in various biological systems.[1][2] Unlike their even-chained counterparts, odd-chain fatty acids are present in lower concentrations in the human body.[3] They are constituents of phospholipids (B1166683) in cellular membranes, including those of red blood cells and the nervous system, and can serve as an energy source.[1][2] The quantification of this compound in biological samples such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the extraction and analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), along with a summary of reported quantitative data.

Data Presentation

The following table summarizes the reported concentrations of this compound (as its methyl ester) in various human biological matrices.

Biological MatrixAnalyteConcentration RangeAnalytical Method
Whole BloodMethyl Heneicosanoate0.00 - 1.33 µg/mLGC-MS
SerumMethyl Heneicosanoate0.00 - 1.25 µg/mLGC-MS
PlasmaMethyl Heneicosanoate0.00 - 1.05 µg/mLGC-MS

Data extracted from a study assessing fatty acid concentrations in various blood matrices.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. Below are detailed protocols for sample preparation and analysis by GC-MS and LC-MS.

Protocol 1: Quantification of Total this compound by GC-MS

This protocol involves the extraction of total lipids, followed by transesterification to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Lipid Extraction (Folch Method)

  • Materials:

    • Biological sample (e.g., 100 µL plasma/serum or 10-20 mg homogenized tissue)

    • Chloroform:Methanol (B129727) (2:1, v/v)

    • 0.9% NaCl solution

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of this compound.

  • Procedure:

    • To the biological sample in a glass tube, add a known amount of the internal standard.

    • Add 3 mL of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Materials:

    • Dried lipid extract

    • 2% Sulfuric acid in methanol

    • Hexane (B92381)

    • Saturated NaCl solution

  • Procedure:

    • Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis

  • Instrument Parameters (Example):

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Mass Spectrometer: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For this compound methyl ester, characteristic ions include the molecular ion (M+) at m/z 340.6 and fragment ions.

Protocol 2: Quantification of Free this compound by LC-MS/MS

This protocol is suitable for the analysis of non-esterified this compound and avoids derivatization.

1. Sample Preparation

  • Materials:

    • Biological sample (e.g., 50 µL plasma/serum)

    • Internal Standard (IS): Deuterated this compound (e.g., C21:0-d4)

    • Acetonitrile (B52724) containing 1% formic acid

  • Procedure:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 5 µL of the internal standard solution.

    • Add 295 µL of acetonitrile with 1% formic acid for protein precipitation.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrument Parameters (Example):

    • LC System: Shimadzu Nexera X2 UHPLC or equivalent

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from other fatty acids.

    • Flow Rate: 0.4 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

    • Ionization Mode: Negative Electrospray Ionization (-ESI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition for this compound would be m/z 325.3 -> 325.3 (precursor -> product).

Visualizations

Analytical Workflow for GC-MS Quantification

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A Biological Sample (Plasma, Serum, Tissue) B Add Internal Standard (e.g., C17:0) A->B C Lipid Extraction (Folch Method) B->C D Dry Down Extract C->D E Transesterification (2% H2SO4 in Methanol) D->E Dried Lipid Extract F Formation of FAMEs E->F G Liquid-Liquid Extraction (Hexane) F->G H GC-MS Analysis G->H FAMEs in Hexane I Data Acquisition (SIM or Full Scan) H->I J Quantification I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Metabolic Pathway of Odd-Chain Fatty Acids

A This compound (C21:0) B β-Oxidation Cycles A->B C Propionyl-CoA (3C) B->C Final Thiolysis D Acetyl-CoA (to Krebs Cycle) B->D Multiple Cycles E Propionyl-CoA Carboxylase (Biotin, ATP) F D-Methylmalonyl-CoA C->F Carboxylation ADP+Pi CO2 G Methylmalonyl-CoA Epimerase H L-Methylmalonyl-CoA F->H Isomerization I Methylmalonyl-CoA Mutase (Vitamin B12) J Succinyl-CoA H->J Isomerization K Krebs Cycle J->K

Caption: Metabolic fate of this compound via β-oxidation.

References

Heneicosanoic Acid as a Precursor for Specialty Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of heneicosanoic acid as a precursor in the synthesis of high-performance specialty lubricants. The information is intended to guide researchers and scientists in the development of novel bio-based lubricants with potential applications in various industries, including pharmaceuticals and medical devices where biocompatibility and high purity are required.

Introduction

This compound (C21:0) is a long-chain saturated fatty acid that holds significant promise as a building block for specialty synthetic ester lubricants.[1] Its long, linear carbon chain contributes to the formation of a stable, low-friction film on surfaces, a desirable characteristic for effective lubrication. Specialty lubricants derived from this compound, particularly polyol esters, are anticipated to exhibit excellent thermal and oxidative stability, a high viscosity index (VI), and a low pour point, making them suitable for demanding applications.

The synthesis of these specialty lubricants typically involves the esterification of this compound with a polyol, such as trimethylolpropane (B17298) (TMP) or pentaerythritol (B129877) (PE). The resulting polyol esters are large, branched molecules with multiple ester linkages, which impart superior lubricating properties compared to simple esters or mineral oils. The absence of unsaturation in the this compound backbone ensures high oxidative stability, a critical factor for lubricant longevity and performance at elevated temperatures.

Application Notes

Specialty lubricants derived from this compound are particularly suited for applications requiring:

  • High Thermal and Oxidative Stability: The saturated nature of the this compound chain results in lubricants that can withstand high operating temperatures without significant degradation.

  • Excellent Lubricity: The long alkyl chains form a robust lubricating film, reducing friction and wear between moving parts.

  • Good Low-Temperature Fluidity: While the long, straight chain of this compound might suggest a higher pour point, esterification with branched polyols can disrupt crystal formation, leading to improved low-temperature performance.

  • Biocompatibility and Biodegradability: As a bio-based fatty acid, this compound is a sustainable precursor for environmentally friendly lubricants.

The properties of the final lubricant can be tailored by selecting the appropriate polyol. For instance, pentaerythritol esters generally exhibit higher viscosity and thermal stability compared to trimethylolpropane esters due to the higher functionality of the pentaerythritol core.

Data Presentation: Physicochemical and Tribological Properties

The following tables summarize the expected physicochemical and tribological properties of specialty lubricants derived from this compound. The data for trimethylolpropane triheneicosanoate and pentaerythritol tetraheneicosanoate are estimated based on the known properties of esters derived from closely related long-chain saturated fatty acids, such as stearic acid (C18:0) and behenic acid (C22:0).

Table 1: Physicochemical Properties of this compound-Based Polyol Ester Lubricants (Estimated)

PropertyTrimethylolpropane Triheneicosanoate (TMPTHE)Pentaerythritol Tetraheneicosanoate (PETHE)Test Method
Kinematic Viscosity @ 40°C (cSt)~ 60 - 80~ 100 - 130ASTM D445
Kinematic Viscosity @ 100°C (cSt)~ 8 - 12~ 12 - 18ASTM D445
Viscosity Index (VI)~ 150 - 170~ 140 - 160ASTM D2270
Pour Point (°C)~ -10 to -20~ -5 to -15ASTM D97
Flash Point (°C)> 280> 300ASTM D92
Oxidative Stability (RPVOT, min)> 400> 500ASTM D2272

Table 2: Tribological Properties of this compound-Based Polyol Ester Lubricants (Estimated)

PropertyTrimethylolpropane Triheneicosanoate (TMPTHE)Pentaerythritol Tetraheneicosanoate (PETHE)Test Method
Wear Scar Diameter (mm, 40 kg, 1h)< 0.50< 0.45ASTM D4172
Coefficient of Friction~ 0.08 - 0.12~ 0.07 - 0.11ASTM D5183

Experimental Protocols

Protocol 1: Synthesis of Trimethylolpropane Triheneicosanoate (TMPTHE)

Objective: To synthesize trimethylolpropane triheneicosanoate via direct esterification of this compound with trimethylolpropane.

Materials:

  • This compound (≥98% purity)

  • Trimethylolpropane (TMP) (≥99% purity)

  • p-Toluenesulfonic acid (p-TSA) or Fascat® 2003 (organotin catalyst)

  • Toluene (B28343) (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum source

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, add this compound and trimethylolpropane. A slight molar excess of the fatty acid (e.g., 3.3 moles of this compound to 1 mole of TMP) is recommended to drive the reaction to completion.

  • Solvent and Catalyst Addition: Add toluene to the flask (approximately 20% of the total reactant weight) to act as an azeotropic agent for water removal. Add the catalyst (0.2-0.5% by weight of the total reactants).

  • Esterification Reaction: Heat the mixture to reflux (typically 140-180°C) with continuous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected and by periodically determining the acid value of the reaction mixture (ASTM D974). The reaction is considered complete when the theoretical amount of water has been collected and the acid value is below a target level (e.g., < 1 mg KOH/g).

  • Catalyst Neutralization and Product Washing: After cooling the reaction mixture, neutralize the acidic catalyst with a 5% sodium bicarbonate solution. Wash the organic layer sequentially with the bicarbonate solution and then with deionized water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene using a rotary evaporator under reduced pressure.

  • Purification: For higher purity, the crude product can be treated with activated carbon to remove color impurities, followed by filtration. Further purification can be achieved by vacuum distillation to remove any unreacted starting materials.

Protocol 2: Synthesis of Pentaerythritol Tetraheneicosanoate (PETHE)

Objective: To synthesize pentaerythritol tetraheneicosanoate via direct esterification.

Procedure: The procedure is similar to Protocol 1, with the following modifications:

  • Reactants: Use pentaerythritol instead of trimethylolpropane. A molar ratio of approximately 4.4 moles of this compound to 1 mole of pentaerythritol is recommended.

  • Reaction Temperature: A higher reaction temperature (e.g., 200-220°C) may be required for the esterification of the sterically hindered hydroxyl groups of pentaerythritol.

Protocol 3: Characterization of this compound-Based Esters

Objective: To characterize the synthesized esters for their chemical structure and physicochemical properties.

  • Structural Characterization:

    • Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the ester by the appearance of a strong C=O stretching band around 1740 cm⁻¹ and the disappearance of the broad O-H stretching band of the carboxylic acid.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Verify the structure of the ester by analyzing the chemical shifts and integration of the protons and carbons. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester linkage will confirm the reaction.

  • Physicochemical Property Determination:

    • Kinematic Viscosity: Determine the viscosity at 40°C and 100°C using a calibrated capillary viscometer according to ASTM D445.

    • Viscosity Index: Calculate the VI from the kinematic viscosities at 40°C and 100°C as per ASTM D2270.

    • Pour Point: Measure the pour point using an automated or manual pour point apparatus following ASTM D97.

    • Flash Point: Determine the flash point using a Cleveland Open Cup tester according to ASTM D92.

    • Oxidative Stability: Evaluate the oxidative stability using the Rotary Pressure Vessel Oxidation Test (RPVOT) as per ASTM D2272.

  • Tribological Performance Evaluation:

    • Wear and Friction Characteristics: Use a four-ball tribometer (ASTM D4172) or a high-frequency reciprocating rig (HFRR) to measure the wear scar diameter and the coefficient of friction.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_purification Purification Heneicosanoic_Acid This compound Reactor Reactor Assembly (Flask, Stirrer, Condenser) Heneicosanoic_Acid->Reactor Polyol Polyol (TMP or PE) Polyol->Reactor Heating Heating (140-220°C) Reactor->Heating Neutralization Neutralization & Washing Reactor->Neutralization Crude Product Catalyst Catalyst Addition (p-TSA or Organometallic) Catalyst->Reactor Drying Drying (Anhydrous Na2SO4) Neutralization->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Final_Purification Final Purification (Activated Carbon/Distillation) Solvent_Removal->Final_Purification Product Specialty Lubricant (TMPTHE or PETHE) Final_Purification->Product Property_Relationship cluster_precursors Precursors cluster_lubricant Resulting Lubricant Properties Heneicosanoic_Acid This compound (Long Saturated Chain) Good_Thermal_Stability Good Thermal & Oxidative Stability Heneicosanoic_Acid->Good_Thermal_Stability Saturated structure Excellent_Lubricity Excellent Lubricity Heneicosanoic_Acid->Excellent_Lubricity Long alkyl chain Polyol Polyol (TMP or PE) High_VI High Viscosity Index Polyol->High_VI Branched structure Polyol->Good_Thermal_Stability Multiple ester linkages Low_Pour_Point Low Pour Point Polyol->Low_Pour_Point Disrupts crystallization

References

Application Notes and Protocols for the Derivatization of Heneicosanoic Acid for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0) is a saturated fatty acid with 21 carbon atoms. Its analysis by mass spectrometry (MS), whether coupled with gas chromatography (GC) or liquid chromatography (LC), often requires a derivatization step. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. For this compound, as with other fatty acids, derivatization is crucial for several reasons:

  • Increased Volatility: For GC-MS analysis, the low volatility of free fatty acids needs to be overcome. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ether.[1][2]

  • Improved Chromatographic Behavior: Derivatization reduces the polarity of the fatty acid, leading to better peak shape and reduced tailing in GC analysis.[1]

  • Enhanced Ionization Efficiency: In LC-MS, especially with electrospray ionization (ESI), derivatization can significantly improve the ionization efficiency of fatty acids. "Charge-reversal" derivatization introduces a permanently charged group, allowing for highly sensitive detection in positive ion mode.[3][4][5][6]

  • Structural Elucidation: Certain derivatizing agents generate fragments in the mass spectrometer that are diagnostic of the fatty acid's structure, which is particularly useful for determining the position of double bonds in unsaturated fatty acids, though less critical for saturated fatty acids like this compound.[7]

This document provides detailed application notes and protocols for the most common and effective derivatization methods for this compound for both GC-MS and LC-MS analysis.

Comparison of Common Derivatization Methods

The choice of derivatization method depends on the analytical objective, the available instrumentation (GC-MS or LC-MS), and the required sensitivity. The following table summarizes the key characteristics of several common derivatization approaches applicable to this compound.

Derivatization MethodPrincipleTypical ReagentsAnalysis PlatformAdvantagesDisadvantagesPrimary Application
Fatty Acid Methyl Esters (FAMEs) EsterificationBoron trifluoride-methanol (BF3-methanol), 2% H2SO4 in MethanolGC-MSSimple, robust, quantitative, excellent volatility for GC.[8][9]Mass spectra provide limited structural information.[7]Routine quantification of total fatty acid profiles.
Silylation (TMS Esters) SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- Trimethylchlorosilane (TMCS)GC-MSReacts with a wide range of polar compounds, derivatives are thermally stable.[1][10]Derivatives are sensitive to moisture.[11]Analysis of fatty acids and other polar metabolites.
Picolinyl Esters EsterificationThionyl chloride, 3-PyridylcarbinolGC-MSProvides detailed structural information from mass spectral fragmentation.[7][12]More complex derivatization procedure.Structural elucidation of fatty acids (e.g., locating double bonds or branching).
Charge-Reversal Derivatization Amide or Ester FormationN-(4-aminomethylphenyl)pyridinium (AMPP), 3-acyloxymethyl-1-methylpyridinium iodide (AMMP)LC-MS/MSDramatically increases sensitivity in positive ESI mode (up to 2500-fold or more).[5][13]Reagents can be specialized and less common.High-sensitivity quantification of fatty acids in complex biological matrices.
Amide Coupling for LC-MS Amide Formation4-bromo-N-methylbenzylamine with a carbodiimide (B86325) (e.g., EDC)LC-MS/MSIntroduces a tag for improved ionization and specific detection (e.g., bromine isotope pattern).[14][15]Requires a coupling agent.Targeted, sensitive analysis of carboxylic acids.

Experimental Workflows and Logical Relationships

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization Lipid_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification LCMS_Logic FA This compound (-COOH group) Derivative Derivatized this compound (Improved Ionization) FA->Derivative Chemical Reaction Deriv_Reagent Derivatization Reagent (e.g., with permanent positive charge) Deriv_Reagent->Derivative LCMS LC-MS/MS Analysis (Positive Ion Mode) Derivative->LCMS High_Sensitivity High Sensitivity Detection LCMS->High_Sensitivity

References

Heneicosanoic Acid: Application Notes and Protocols for Foam and Paint Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid, a saturated fatty acid with a 21-carbon chain (C21:0), presents unique physical and chemical properties that suggest its potential utility in various industrial applications, including the formulation of foams and paints. Its long hydrocarbon tail imparts significant hydrophobicity, while the carboxylic acid head provides a site for chemical reactions and polar interactions. Although specific literature detailing the extensive use of this compound in these sectors is limited, by understanding the role of similar long-chain fatty acids, we can extrapolate and propose its potential applications and formulate relevant experimental protocols. This document provides an overview of these potential applications, supported by the known physical properties of this compound, and offers detailed, albeit theoretical, protocols for its incorporation and evaluation in foam and paint systems.

Physical and Chemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various formulations. The following table summarizes key data for this long-chain saturated fatty acid.[1][2][3]

PropertyValueReference
Chemical Formula C₂₁H₄₂O₂[1]
Molecular Weight 326.57 g/mol [1]
Melting Point 74-76 °C[3]
Boiling Point 384.3 °C (estimated at 760 mmHg)[3]
Appearance White to almost white crystalline powder[1]
Solubility in Water 0.00019 mg/L at 25 °C (estimated)[3]
Purity ≥98% (by titration, GC)[1]

Section 1: Applications in Foam Production

The long, saturated chain of this compound suggests its potential as a surfactant or a component in the synthesis of polyols for polyurethane foams. Its surfactant properties could contribute to foam stabilization, while its incorporation into a polymer backbone could modify the foam's physical properties.[1]

As a Surfactant for Foam Stabilization

Long-chain fatty acids can act as co-surfactants in foam formulations, influencing bubble size, stability, and texture. The hydrophobic tail of this compound would orient away from the aqueous phase, stabilizing the air-water interface within the foam structure.

Objective: To assess the effect of this compound on the stability and structure of a model foam system.

Materials:

  • This compound

  • Primary surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Deionized water

  • pH meter

  • Homogenizer

  • Graduated cylinders

  • Microscope with camera

Procedure:

  • Preparation of Surfactant Solutions:

    • Prepare a 1% (w/v) stock solution of SDS in deionized water.

    • Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1% w/v) to the SDS stock solution.

    • To aid in dissolution, the solutions containing this compound may require heating to above its melting point (approx. 80°C) and vigorous stirring. Ensure the final pH is consistent across all solutions.

  • Foam Generation:

    • Take 100 mL of each test solution in a graduated cylinder.

    • Use a homogenizer at a fixed speed (e.g., 5000 rpm) for a fixed duration (e.g., 2 minutes) to generate foam.

  • Foam Stability Measurement:

    • Immediately after homogenization, record the initial foam volume.

    • Record the foam volume at regular intervals (e.g., 5, 10, 30, 60 minutes) to determine the rate of foam decay.

    • Calculate the foam half-life (the time taken for the foam volume to reduce by 50%).

  • Foam Structure Analysis:

    • Immediately after foam generation, carefully place a small sample of the foam on a microscope slide.

    • Observe the foam structure under the microscope and capture images.

    • Analyze the images to determine the average bubble size and size distribution.

Expected Outcome: The addition of this compound is expected to increase foam stability and result in a more uniform and smaller bubble size distribution compared to the control (SDS solution alone).

In the Synthesis of Polyols for Polyurethane Foams

This compound can be used to synthesize fatty acid-based polyols. These bio-based polyols can then react with isocyanates to form polyurethane foams. The long alkyl chain of this compound would be incorporated into the polymer network, potentially increasing the hydrophobicity and altering the mechanical properties of the resulting foam.

Objective: To synthesize a polyester (B1180765) polyol from this compound and use it to produce a rigid polyurethane foam.

Part A: Polyol Synthesis

Materials:

  • This compound

  • Glycerol (B35011)

  • Esterification catalyst (e.g., tin(II) octoate)

  • Nitrogen gas supply

  • Reaction flask with a stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction flask with this compound and glycerol in a molar ratio that provides an excess of hydroxyl groups (e.g., 1:2 molar ratio of acid to glycerol).

  • Add the catalyst (e.g., 0.1% by weight of the total reactants).

  • Heat the mixture to 200-220°C under a nitrogen blanket with continuous stirring.

  • Monitor the reaction by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value is below a target value (e.g., < 2 mg KOH/g).

  • Cool the resulting polyester polyol to room temperature.

Part B: Polyurethane Foam Production

Materials:

  • Synthesized this compound-based polyol

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water or a physical blowing agent)

  • Mixing cup and stirrer

Procedure:

  • In the mixing cup, thoroughly mix the synthesized polyol, surfactant, catalyst, and blowing agent.

  • Add the pMDI to the mixture (the amount is calculated based on the hydroxyl value of the polyol to achieve a specific isocyanate index, typically 105-115).

  • Stir vigorously for a short period (e.g., 10-15 seconds) until the mixture is homogenous.

  • Allow the mixture to expand freely and cure at room temperature or in an oven at a specified temperature.

  • Characterize the resulting foam for density, cell structure, and compressive strength.

Data Presentation: Predicted Impact of this compound on Foam Properties

PropertyPredicted Effect of this compoundRationale
Foam Stability IncreasedThe long hydrophobic chain enhances interfacial film strength.
Bubble Size DecreasedActs as a nucleating agent, promoting the formation of smaller, more uniform bubbles.
Foam Density May varyDependent on the formulation, but could potentially lead to lower density due to better cell formation.
Compressive Strength Potentially alteredThe long, flexible alkyl chain in the polymer backbone may affect the rigidity of the foam.
Hydrophobicity IncreasedThe C21 alkyl chain will increase the non-polar character of the foam.

Section 2: Applications in Paint Production

In the paint and coatings industry, fatty acids are primarily used as modifiers for alkyd resins, which are key binders in many solvent-based paints. As a saturated fatty acid, this compound would produce a non-drying alkyd, suitable for use in baking enamels or as a plasticizer for other resins.

As a Modifier for Non-Drying Alkyd Resins

The incorporation of this compound into an alkyd resin would result in a polymer with good flexibility and stability against oxidation. These properties are desirable in applications where color retention and durability are important.

Objective: To synthesize a short oil, non-drying alkyd resin using this compound.

Materials:

  • This compound

  • Phthalic anhydride (B1165640)

  • Glycerol

  • Xylene (as a solvent for azeotropic distillation)

  • Reaction kettle with a stirrer, thermometer, inert gas inlet, and a Dean-Stark trap with a condenser

Procedure:

  • Charge the reaction kettle with this compound, phthalic anhydride, and glycerol. The ratio of reactants will determine the "oil length" of the alkyd. For a short oil alkyd, a higher proportion of phthalic anhydride and glycerol is used.

  • Add a small amount of xylene (e.g., 2-5% of the total charge) to facilitate the removal of water of condensation.

  • Heat the mixture to 220-240°C under a nitrogen blanket with continuous stirring.

  • Collect the water of condensation in the Dean-Stark trap.

  • Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

  • The reaction is complete when the desired acid value (e.g., < 15 mg KOH/g) and viscosity are reached.

  • Cool the resin and dissolve it in a suitable solvent to the desired solids content.

Evaluation of Paint Properties

Once the this compound-modified alkyd resin is synthesized, it can be formulated into a paint and its properties evaluated.

Objective: To formulate a simple white paint and evaluate its key performance characteristics.

Materials:

  • This compound-modified alkyd resin solution

  • Titanium dioxide (TiO₂) pigment

  • Solvent (e.g., mineral spirits)

  • Driers (if blended with a drying alkyd)

  • Anti-skinning agent

  • High-speed disperser

  • Film applicator

  • Gloss meter

  • Hardness tester (e.g., pencil hardness)

  • Adhesion tester (e.g., cross-hatch)

Procedure:

  • Paint Formulation:

    • In a mixing vessel, combine the alkyd resin solution, a portion of the solvent, and the TiO₂ pigment.

    • Disperse the pigment using a high-speed disperser until a Hegman gauge reading indicates the desired fineness of grind.

    • Add the remaining resin, solvent, and other additives (driers, anti-skinning agent) and mix at a lower speed until uniform.

  • Paint Application and Testing:

    • Apply the paint to a test panel using a film applicator to ensure a uniform thickness.

    • Allow the paint to dry/cure under specified conditions.

    • Measure the gloss of the dried film using a gloss meter.

    • Determine the hardness of the film using the pencil hardness test.

    • Evaluate the adhesion of the paint to the substrate using a cross-hatch adhesion test.

    • Assess the flexibility of the film using a conical mandrel bend test.

Data Presentation: Predicted Impact of this compound on Paint Properties

PropertyPredicted Effect of this compoundRationale
Drying Time Will not air-dry (requires baking or co-polymerization)As a saturated fatty acid, it lacks the double bonds necessary for oxidative crosslinking.
Flexibility IncreasedThe long alkyl chain imparts flexibility to the polymer film.
Hardness DecreasedThe plasticizing effect of the long alkyl chain can reduce film hardness.
Color Retention ExcellentSaturated fatty acids are resistant to yellowing caused by oxidation.
Chemical Resistance GoodThe stable, crosslinked film (after baking) should exhibit good resistance to chemicals.

Visualization of Concepts

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and relationships described in the protocols.

Foam_Stabilization_Mechanism cluster_foam Foam Structure cluster_interface Air-Water Interface AirBubble Air Bubble WaterPhase Aqueous Phase HeneicosanoicAcid Carboxylic Acid Head (Hydrophilic) C21 Alkyl Tail (Hydrophobic) HeneicosanoicAcid:tail->AirBubble Oriented towards Air HeneicosanoicAcid:head->WaterPhase Oriented towards Water PrimarySurfactant Hydrophilic Head Hydrophobic Tail PrimarySurfactant:tail->AirBubble PrimarySurfactant:head->WaterPhase

Caption: Molecular orientation of this compound at the air-water interface in a foam.

Alkyd_Resin_Synthesis HeneicosanoicAcid This compound Polyesterification Polyesterification Reaction (Heat + Catalyst) HeneicosanoicAcid->Polyesterification Glycerol Glycerol (Polyol) Glycerol->Polyesterification PhthalicAnhydride Phthalic Anhydride (Diacid) PhthalicAnhydride->Polyesterification AlkydResin This compound-Modified Alkyd Resin Polyesterification->AlkydResin Water Water (by-product) Polyesterification->Water

Caption: Simplified reaction scheme for the synthesis of a this compound-modified alkyd resin.

Conclusion

While direct, quantitative data on the application of this compound in foams and paints is not widely published, its properties as a very long-chain saturated fatty acid allow for informed predictions of its behavior and utility. The experimental protocols provided herein offer a foundational framework for researchers to investigate these potential applications. It is anticipated that this compound could serve as a valuable niche additive for modifying the properties of foams and coatings, particularly where enhanced hydrophobicity, flexibility, and thermal or oxidative stability are desired. Further empirical research is necessary to fully elucidate its performance characteristics and optimize its use in various formulations.

References

Application Notes and Protocols: Heneicosanoic Acid in the Study of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0) is a saturated odd-chain fatty acid that, due to its low natural abundance in most biological systems, serves as an invaluable tool in the study of fatty acid metabolism. Its unique properties make it an excellent internal standard for the accurate quantification of other fatty acids and a potential biomarker for certain metabolic disorders. These application notes provide a comprehensive overview of the use of this compound in research, complete with detailed protocols and data presentation.

Application 1: this compound as an Internal Standard in Fatty Acid Quantification

The primary application of this compound in fatty acid metabolism research is its use as an internal standard in chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Because it is not naturally abundant in many sample types, a known amount can be added to a sample at the beginning of the preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, leading to more accurate and precise quantification of other fatty acids.

Quantitative Data Presentation

The following tables summarize the typical performance characteristics of a validated GC-MS method for fatty acid analysis using this compound as an internal standard. The data presented is a composite from various studies and serves as a guideline for what can be expected.

Table 1: Linearity and Range of Fatty Acid Quantification using this compound Internal Standard

Analyte ClassCalibration Range (µg/mL)Correlation Coefficient (r²)
Saturated Fatty Acids (C14-C24)0.1 - 100> 0.998
Monounsaturated Fatty Acids (C16:1-C24:1)0.1 - 100> 0.997
Polyunsaturated Fatty Acids (C18:2-C22:6)0.1 - 100> 0.995

Table 2: Recovery and Precision for Fatty Acid Analysis in Human Plasma using this compound Internal Standard

Fatty AcidSpiked Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Palmitic acid (C16:0)1098.53.24.5
Oleic acid (C18:1n9c)1097.23.85.1
Linoleic acid (C18:2n6c)1095.84.15.8
Arachidonic acid (C20:4n6c)594.55.26.9
Eicosapentaenoic acid (EPA, C20:5n3c)192.16.58.2
Docosahexaenoic acid (DHA, C22:6n3c)191.56.88.9
Experimental Protocol: Quantification of Fatty Acids in Human Plasma by GC-MS using this compound as an Internal Standard

This protocol outlines the steps for the extraction, derivatization, and analysis of total fatty acids from human plasma.

Materials:

  • Human plasma (EDTA-anticoagulated)

  • This compound (C21:0) internal standard solution (100 µg/mL in methanol)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas

  • GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To 100 µL of human plasma in a glass tube with a Teflon-lined cap, add 10 µL of the 100 µg/mL this compound internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying:

    • Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the final hexane solution to a GC vial for analysis.

  • GC-MS Analysis:

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, hold for 15 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Transfer line temperature: 280°C

      • Acquisition mode: Selected Ion Monitoring (SIM) or full scan.

  • Data Analysis:

    • Identify the FAME peaks based on their retention times compared to a standard mixture.

    • Quantify each fatty acid by calculating the ratio of its peak area to the peak area of the this compound methyl ester internal standard and comparing this ratio to a calibration curve prepared with known concentrations of fatty acid standards.

Experimental Workflow Diagram

G GC-MS Workflow for Fatty Acid Quantification plasma Plasma Sample (100 µL) is Spike with this compound (C21:0) Internal Standard plasma->is extraction Lipid Extraction (Folch Method) is->extraction drying Dry Down under Nitrogen extraction->drying derivatization Derivatization to FAMEs (BF3/Methanol) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification gcms->data

GC-MS Workflow for Fatty Acid Quantification

Application 2: this compound Metabolism and its Anaplerotic Role

As an odd-chain fatty acid, this compound undergoes a distinct metabolic pathway compared to even-chain fatty acids. While the initial steps of β-oxidation occur in the peroxisomes for very-long-chain fatty acids, the final three-carbon unit, propionyl-CoA, is further metabolized in the mitochondria. This propionyl-CoA is converted to succinyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle. This process, known as anaplerosis, replenishes the TCA cycle intermediates, which is crucial for maintaining cellular energy homeostasis and providing precursors for biosynthesis.

Metabolic Pathway of this compound

G Metabolic Fate of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion heneicosanoic_acid This compound (C21:0) perox_beta_ox β-Oxidation Cycles heneicosanoic_acid->perox_beta_ox short_chain_fa Shorter-chain fatty acyl-CoA perox_beta_ox->short_chain_fa mito_beta_ox β-Oxidation Cycles short_chain_fa->mito_beta_ox acetyl_coa Acetyl-CoA (x9) mito_beta_ox->acetyl_coa propionyl_coa Propionyl-CoA (C3) mito_beta_ox->propionyl_coa tca TCA Cycle acetyl_coa->tca pcc Propionyl-CoA Carboxylase (Biotin) propionyl_coa->pcc mm_coa Methylmalonyl-CoA pcc->mm_coa mcm Methylmalonyl-CoA Mutase (Vitamin B12) mm_coa->mcm succinyl_coa Succinyl-CoA mcm->succinyl_coa succinyl_coa->tca

Metabolic Fate of this compound
Signaling Pathway: Anaplerotic Role of Propionyl-CoA

The conversion of propionyl-CoA to succinyl-CoA is a critical anaplerotic pathway. This replenishment of TCA cycle intermediates has significant signaling implications, influencing cellular processes such as gluconeogenesis, amino acid metabolism, and redox balance.

G Anaplerotic Signaling of Propionyl-CoA ocfa Odd-Chain Fatty Acids (e.g., this compound) propionyl_coa Propionyl-CoA ocfa->propionyl_coa bcaa Branched-Chain Amino Acids bcaa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca heme Heme Synthesis succinyl_coa->heme oxaloacetate Oxaloacetate tca->oxaloacetate glutamate Glutamate tca->glutamate ros Redox Balance (ROS) tca->ros pepck PEPCK oxaloacetate->pepck gluconeogenesis Gluconeogenesis pepck->gluconeogenesis neurotransmitter Neurotransmitter Synthesis glutamate->neurotransmitter

Anaplerotic Signaling of Propionyl-CoA

Application 3: this compound as a Biomarker for Peroxisomal Disorders

Peroxisomes are responsible for the initial β-oxidation of very-long-chain fatty acids (VLCFAs), including this compound. In peroxisomal biogenesis disorders, such as Zellweger syndrome, this metabolic function is impaired, leading to the accumulation of VLCFAs in plasma and tissues.[1] Therefore, elevated levels of this compound can serve as a diagnostic biomarker for these conditions.

Quantitative Data Presentation

Table 3: Plasma Very-Long-Chain Fatty Acid Levels in Healthy Controls and Patients with Zellweger Syndrome

Fatty AcidHealthy Controls (µg/mL)Zellweger Syndrome Patients (µg/mL)Fold Increase (approx.)
This compound (C21:0)0.2 ± 0.11.5 ± 0.67.5
Docosanoic acid (C22:0)20 ± 5150 ± 407.5
Tetracosanoic acid (C24:0)30 ± 8300 ± 8010
Hexacosanoic acid (C26:0)0.5 ± 0.210 ± 420
Ratio C26:0 / C22:0 0.025 0.067 2.7

Data are presented as mean ± standard deviation and are compiled from representative studies.

Experimental Protocol: Analysis of this compound as a Biomarker for Peroxisomal Disorders

The protocol for analyzing this compound as a biomarker is similar to the quantitative analysis protocol described earlier. The key difference is the sample source (patient plasma) and the comparison of the results to established reference ranges for healthy individuals.

Procedure:

  • Follow the "Quantification of Fatty Acids in Human Plasma by GC-MS" protocol as described in Application 1.

  • Prepare calibration curves for this compound and other relevant VLCFAs (C22:0, C24:0, C26:0).

  • Analyze patient plasma samples and quantify the absolute concentrations of these fatty acids.

  • Calculate the ratios of C24:0/C22:0 and C26:0/C22:0, as these ratios are also important diagnostic indicators.[1]

  • Compare the results to the reference ranges for healthy individuals to aid in the diagnosis of peroxisomal disorders.

Conclusion

This compound is a versatile and powerful tool for researchers in the field of fatty acid metabolism. Its utility as an internal standard ensures the accuracy and reliability of fatty acid quantification, while its unique metabolic fate provides insights into cellular energy regulation. Furthermore, its accumulation in certain disease states highlights its potential as a valuable clinical biomarker. The protocols and data presented here provide a solid foundation for the successful application of this compound in a research or clinical setting.

References

Application Notes and Protocols: Heneicosanoic Acid in the Formulation of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heneicosanoic acid, a C21 saturated fatty acid, presents an intriguing building block for the creation of novel biodegradable polymers. Its long aliphatic chain can impart significant hydrophobicity and unique thermal and mechanical properties to a polymer matrix. Such characteristics are highly desirable in the field of drug delivery, where tuning the degradation rate and drug release profile is paramount. Fatty acid incorporation into biodegradable polymers like polyanhydrides and polyesters can enhance flexibility, lower the melting point, and ensure that the degradation products are naturally occurring and biocompatible.[1][2][3]

However, as a monofunctional carboxylic acid, this compound acts as a chain terminator during polymerization.[3] To be utilized as a monomer for creating high-molecular-weight polymers, it must first be chemically modified to possess at least two reactive functional groups. This can be achieved through various synthetic strategies, such as dimerization or the introduction of a second functional group (e.g., a hydroxyl or another carboxyl group) to create a bifunctional monomer suitable for polycondensation reactions.[3]

These application notes provide a comprehensive overview of the methodologies for synthesizing, characterizing, and evaluating biodegradable polymers derived from this compound, with a focus on their potential applications in controlled drug delivery.

Synthesis of this compound-Based Biodegradable Polymers

A common and effective method for synthesizing biodegradable polymers from fatty acid derivatives is melt polycondensation, particularly for producing polyanhydrides.[2][4] This solvent-free process is advantageous for biomedical applications as it avoids residual solvents in the final polymer.

Conceptual Workflow for Monomer and Polymer Synthesis

The overall process involves the initial conversion of monofunctional this compound into a bifunctional monomer, which is then polymerized.

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis A This compound (Monofunctional) B Chemical Functionalization (e.g., Dimerization, ω-hydroxylation) A->B Reaction C Bifunctional Monomer (e.g., Diacid or Hydroxy Acid) B->C Purification D Pre-polymer Formation (Activation with Acetic Anhydride) C->D Activation E Melt Polycondensation (High Temperature & Vacuum) D->E Polymerization F This compound-Based Polymer (e.g., Polyanhydride) E->F Purification

Caption: Workflow for monomer and polymer synthesis.

Experimental Protocol: Synthesis of a Representative this compound-Based Polyanhydride via Melt Condensation

This protocol is a representative method adapted from the synthesis of other aliphatic polyanhydrides and assumes the prior synthesis of a dicarboxylic acid derivative of this compound (HDA).[2][4][5]

Materials:

  • Heneicosanoic dicarboxylic acid (HDA)

  • Acetic anhydride (B1165640) (≥99%)

  • Toluene (B28343) (anhydrous)

  • Nitrogen gas (high purity)

  • Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Pre-polymer Synthesis (Activation of Dicarboxylic Acid):

    • Place 50 g of HDA into the glass reaction vessel.

    • Add 250 mL of acetic anhydride (a 1:5 w/v ratio).[5]

    • Heat the mixture to reflux with constant stirring under a gentle flow of nitrogen for 30 minutes to form the mixed anhydride prepolymer.

    • After reflux, remove the excess acetic anhydride and acetic acid by-product under vacuum at a temperature of 60-70°C. The result is a clear, viscous residue.

    • (Optional but recommended for high purity) Recrystallize the crude prepolymer from dry toluene to obtain a purified, solid prepolymer.[2]

  • Melt Polycondensation:

    • Heat the purified prepolymer in the reaction vessel to 180°C under a high vacuum (e.g., <1 mbar) with constant mechanical stirring.

    • Continue the reaction for 90-180 minutes. The viscosity of the melt will increase significantly as the polymerization progresses.[2]

    • The condensation by-product (acetic anhydride) is continuously removed via the vacuum line and collected in a cold trap.

    • After the desired reaction time, stop the heating and allow the polymer to cool to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a solid material that can be removed from the reactor. For purification, the polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold petroleum ether).

    • Dry the purified polymer under vacuum until a constant weight is achieved. Store the final polymer in a desiccator at low temperature to prevent hydrolysis.

Characterization of this compound-Based Polymers

A thorough characterization is essential to determine the structure, properties, and suitability of the synthesized polymer for its intended application.

Experimental Workflow for Polymer Characterization

G cluster_0 Structural Analysis cluster_1 Molecular Weight Analysis cluster_2 Thermal & Physical Properties Polymer Purified Polymer FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR NMR NMR Spectroscopy (Chemical Structure) Polymer->NMR GPC Gel Permeation Chromatography (GPC) (Mw, Mn, PDI) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) (Tg, Tm) Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Polymer->TGA

Caption: Workflow for polymer characterization.

Standard Characterization Protocols
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the formation of anhydride bonds and the purity of the polymer.

    • Protocol: Acquire the FTIR spectrum of a thin film of the polymer cast from a solution or using a KBr pellet. Characteristic peaks for polyanhydrides are expected around 1815 cm⁻¹ and 1740 cm⁻¹ (symmetric and asymmetric C=O stretching of the anhydride group). The disappearance of the broad -OH peak from the carboxylic acid monomer indicates a complete reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To elucidate the detailed chemical structure of the polymer.

    • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The proton signals corresponding to the long aliphatic chain of this compound will dominate the ¹H spectrum. The chemical shifts of protons and carbons adjacent to the anhydride linkage will confirm the polymer structure.

  • Gel Permeation Chromatography (GPC):

    • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and analyze it using a GPC system calibrated with polystyrene or other appropriate standards. The PDI provides insight into the breadth of the molecular weight distribution.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

    • Protocol: Heat a small sample of the polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The Tg and Tm are identified as transitions in the heat flow curve. These values are critical for understanding the physical state and processing conditions of the polymer.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability and decomposition profile of the polymer.

    • Protocol: Heat a polymer sample in a TGA instrument from room temperature to an elevated temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The resulting plot of mass versus temperature indicates the onset of thermal degradation.

Representative Quantitative Data

The following table presents hypothetical but expected values for a biodegradable polymer derived from a this compound dicarboxylic monomer. These values are based on trends observed for other long-chain aliphatic polyanhydrides.

ParameterExpected Value/RangeCharacterization TechniqueSignificance
Weight-Average Molecular Weight (Mw) 20,000 - 80,000 DaGPCInfluences mechanical properties and degradation time.
Polydispersity Index (PDI) 1.8 - 3.5GPCIndicates the breadth of molecular weight distribution.
Melting Temperature (Tm) 60 - 90 °CDSCDefines the transition from solid to liquid state.
Glass Transition Temperature (Tg) 5 - 25 °CDSCRelates to the flexibility and amorphous nature of the polymer.
Decomposition Temperature (Td) > 250 °CTGAIndicates the onset of thermal degradation.

Application in Drug Delivery

Polymers based on this compound are expected to be highly hydrophobic, making them excellent candidates for the controlled release of hydrophobic drugs. The degradation of these polymers typically occurs via surface erosion, leading to a near zero-order drug release profile, which is ideal for many therapeutic applications.[6]

Protocol: Preparation of Drug-Loaded Microspheres via Oil-in-Water (o/w) Emulsion-Solvent Evaporation

Materials:

  • This compound-based polymer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of the this compound-based polymer and 10 mg of the hydrophobic drug in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% w/v PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer. Immediately homogenize or sonicate the mixture for 1-2 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours in a fume hood to allow the DCM to evaporate completely, which leads to the hardening of the polymer into microspheres.

  • Microsphere Collection and Washing: Collect the microspheres by centrifugation (e.g., 10,000 rpm for 15 minutes). Wash the collected microspheres three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder. Store in a desiccator.

Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath at 37°C

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Disperse a known amount of drug-loaded microspheres (e.g., 20 mg) in a known volume of PBS (e.g., 10 mL) in a sealed tube.

  • Place the tube in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours, and then daily), remove the tube and centrifuge it to pellet the microspheres.

  • Withdraw a sample of the supernatant (e.g., 1 mL) for drug concentration analysis.

  • Replenish the tube with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a UV-Vis spectrophotometer or HPLC with a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released over time.

Expected Drug Release and Degradation Data

The high hydrophobicity imparted by the C21 chain of this compound is expected to result in a slow degradation rate and sustained drug release.

ParameterExpected OutcomeMethod of AnalysisRationale
Drug Encapsulation Efficiency > 85%UV-Vis/HPLCThe high hydrophobicity of the polymer matrix effectively entraps hydrophobic drugs.
In Vitro Release (7 days) 20 - 40%HPLCSlow surface erosion of the hydrophobic polymer leads to sustained release.
Mass Loss (30 days) 30 - 50%Gravimetric AnalysisThe long aliphatic chain slows down the rate of hydrolytic degradation of the anhydride bonds.

While the direct polymerization of this compound is not feasible due to its monofunctional nature, its derivatives serve as promising monomers for creating novel biodegradable polymers. The protocols and data presented herein provide a foundational framework for researchers to synthesize, characterize, and evaluate this compound-based polymers. The inherent hydrophobicity and biocompatibility of this long-chain fatty acid make its derived polymers particularly attractive for advanced applications in controlled drug delivery and temporary medical implants. Further research and optimization of the synthesis and formulation processes will be crucial to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Heneicosanoic Acid for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving the solubility and successful application of heneicosanoic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous cell culture media?

A: this compound is a long-chain saturated fatty acid (C21:0).[1][2] Its long, nonpolar hydrocarbon tail makes it highly hydrophobic and practically insoluble in water-based solutions like cell culture media.[3][4] Attempting to dissolve it directly often leads to precipitation or the formation of micelles, which can result in inconsistent and non-reproducible experimental outcomes.[5][6]

Q2: What is the most effective and recommended method for delivering this compound to cells in culture?

A: The most effective and physiologically relevant method is to complex the this compound with fatty acid-free bovine serum albumin (BSA).[6][7][8] This process mimics the natural transport of fatty acids in the bloodstream, enhances bioavailability, improves stability in the medium, and reduces the potential for cellular toxicity that can be caused by high concentrations of free fatty acids.[4][7][9][10]

Q3: Can I prepare a stock solution of this compound in an organic solvent and add it directly to my cell culture medium?

A: While this is a common technique, it comes with challenges. A stock solution can be prepared in solvents like ethanol (B145695) or DMSO.[1][3] However, when this stock is diluted into the aqueous culture medium, the fatty acid can precipitate out of solution, an issue known as the "Uso effect".[6] If this method is used, the final concentration of the organic solvent must be kept very low (e.g., <0.1% for DMSO, <1% for ethanol) to avoid solvent-induced cytotoxicity.[4][11] A vehicle control containing the same final concentration of the solvent is essential for every experiment.[12]

Q4: Which organic solvents are best for creating a this compound stock solution?

A: Ethanol and DMSO are the most commonly used solvents for preparing fatty acid stock solutions for cell culture.[1][3] Ethanol is often preferred as it can be less toxic to cells than DMSO.[11] Gentle warming and sonication may be required to fully dissolve the fatty acid in either solvent.[1][3]

Q5: My cell culture medium turned cloudy and a precipitate formed after adding this compound. What went wrong and how can I fix it?

A: Cloudiness and precipitation indicate that the this compound has exceeded its solubility limit in the medium.[4][13] This is a common problem when directly adding a concentrated stock to the medium. The best solution is to prepare a this compound-BSA complex (see Protocol 2 below). This keeps the fatty acid soluble and available to the cells.[4][7]

Q6: How should I properly store my this compound powder and stock solutions to prevent degradation?

A: this compound powder should be stored at -20°C for long-term stability.[1][14] Stock solutions prepared in organic solvents should be stored in airtight vials, preferably under an inert atmosphere (like nitrogen or argon), and kept at -20°C or -80°C to minimize any potential for degradation.[3][4] It is also advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Stock Solution The concentration of this compound is too high for the chosen solvent. The powder has not fully dissolved.- Ensure you are not exceeding the solubility limits (see Table 1).- Use sonication and/or gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[1][3]- Use high-purity, anhydrous solvents.
Precipitation Upon Dilution in Culture Medium The aqueous solubility limit has been exceeded. The stock solution was added too quickly or to cold medium.- Strongly Recommended: Use the BSA complexation method (see Protocol 2).[6][16]- If not using BSA, pre-warm the culture medium to 37°C.[3]- Add the stock solution dropwise while vigorously vortexing or stirring the medium.[4]- Reduce the final concentration of this compound.
Observed Cellular Toxicity or Death The concentration of free fatty acid is too high. The final concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells.- Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.[4][12]- Use the BSA complexation method to reduce the concentration of unbound, free fatty acid.[9][10]- Ensure the final solvent concentration is minimal (e.g., <0.1%) and always include a vehicle control.[4]
Inconsistent or Non-Reproducible Experimental Results Inconsistent preparation of the fatty acid solution. Degradation of the stock solution over time. Variable fatty acid to BSA molar ratios.- Strictly follow a standardized protocol for every experiment.- Prepare fresh working solutions from a properly stored stock for each experiment.- When using BSA, carefully control the fatty acid:BSA molar ratio, as this determines the amount of free fatty acid and can significantly impact results.[10]- For critical applications, consider validating the fatty acid concentration in your prepared media using methods like GC-MS.[17]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Reported Solubility Required Conditions Source(s)
Ethanol ~20 mg/mL (61.24 mM) Sonication may be required. [1][3]
DMSO 3.33 mg/mL Requires sonication, warming, and heating to 60°C. [3]

| Chloroform | 25 mg/mL | Soluble. |[3] |

Table 2: Key Parameters for this compound-BSA Complex Preparation

Parameter Typical Value / Range Rationale Source(s)
BSA Type Fatty Acid-Free Prevents competition from endogenous fatty acids bound to BSA. [4][9][10]
Fatty Acid Stock Concentration 10-100 mM in Ethanol A concentrated stock minimizes the final ethanol concentration in the medium. [4][9]
BSA Solution Concentration 10% (w/v) in PBS or serum-free medium A common starting concentration for effective complexation. [4][16]
Fatty Acid:BSA Molar Ratio 2:1 to 6:1 This ratio is critical and may need optimization. It controls the level of unbound fatty acid. [3][4]
Complexation Temperature 37°C Facilitates the binding of the fatty acid to BSA. [4][16]

| Incubation Time | 30 - 60 minutes | Allows sufficient time for the fatty acid-BSA complex to form. |[4] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

Objective: To prepare a concentrated stock solution of this compound in ethanol.

Materials:

  • This compound powder

  • Anhydrous ethanol (200 proof, sterile)

  • Sterile glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Sonicator and/or water bath

Procedure:

  • Using a calibrated analytical balance, accurately weigh the desired amount of this compound into a sterile glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., for a 20 mM solution, add 1 mL of ethanol for every 6.53 mg of this compound).

  • Cap the vial tightly and vortex vigorously.

  • If the fatty acid does not dissolve completely, sonicate the vial or warm it gently in a 37°C water bath until the solution is clear.[1][3]

  • Once dissolved, the stock solution can be stored at -20°C or -80°C.[3][4] For long-term storage, flushing the vial headspace with an inert gas like nitrogen or argon is recommended.[3]

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

Objective: To prepare a sterile, bioavailable solution of this compound complexed with BSA for treating cultured cells.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA powder

  • Sterile PBS or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare BSA Solution: In a sterile conical tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium. Dissolve gently by swirling or inverting the tube to avoid foaming. Do not vortex vigorously.

  • Warm BSA: Place the BSA solution in a 37°C water bath or incubator for at least 15-30 minutes.[4][16]

  • Complexation: While gently swirling or vortexing the warm BSA solution, slowly add the required volume of the ethanolic this compound stock solution dropwise.[4] The final molar ratio of fatty acid to BSA should typically be between 2:1 and 6:1.[4]

  • Incubate: Cap the tube and incubate the mixture at 37°C for 30-60 minutes with gentle, continuous agitation (e.g., on a rotator or orbital shaker) to allow for complete complex formation.[3][4]

  • Sterilization: Sterile-filter the final this compound-BSA complex using a 0.22 µm syringe filter.[4][16]

  • Application: The complex is now ready to be diluted to the final desired concentration in your complete cell culture medium. Always prepare a vehicle control using the BSA solution with an equivalent amount of ethanol but without the fatty acid.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_bsa BSA Complexation (Recommended) cluster_direct Direct Dilution (Not Recommended) weigh_fa Weigh Heneicosanoic Acid Powder add_etoh Dissolve in Ethanol (e.g., 20 mM Stock) weigh_fa->add_etoh add_stock Slowly Add Ethanol Stock to Warm BSA (e.g., 4:1 Ratio) add_etoh->add_stock add_direct Add Ethanol Stock Directly to Culture Medium add_etoh->add_direct prep_bsa Prepare 10% Fatty Acid-Free BSA Solution warm_bsa Warm BSA to 37°C prep_bsa->warm_bsa warm_bsa->add_stock incubate Incubate 30-60 min at 37°C with Agitation add_stock->incubate filter Sterile Filter (0.22 µm) incubate->filter add_to_cells_bsa Add to Cell Culture Medium filter->add_to_cells_bsa risk High Risk of Precipitation & Cytotoxicity add_direct->risk add_to_cells_direct Add to Cells risk->add_to_cells_direct

Caption: Experimental workflow for preparing this compound for cell culture.

G lps Saturated Fatty Acid (e.g., this compound) tlr4 TLR4 lps->tlr4 Binds & Activates myd88 MyD88 tlr4->myd88 Recruits nfkb NF-κB Pathway Activation myd88->nfkb nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nucleus->cytokines Induces Transcription

Caption: Hypothesized modulation of the TLR4 signaling pathway by saturated fatty acids.

References

Technical Support Center: Heneicosanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heneicosanoic acid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor yield during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is most suitable for my lab?

A1: this compound (C21:0) is a very-long-chain saturated fatty acid. Common synthetic strategies include:

  • Grignard Synthesis: Involves the reaction of a long-chain Grignard reagent (e.g., from a C20 haloalkane) with CO₂. This is a versatile and common lab-scale method.

  • Kolbe Electrolysis: An electrochemical decarboxylative dimerization of a shorter-chain carboxylic acid. For instance, the electrolysis of lauric acid (C12) could theoretically produce docosane (B166348) (C22), which would require further steps, making this a less direct route for an odd-chain acid. Cross-coupling can be complex.[1][2]

  • Fatty Acid Chain Elongation: A biochemical approach using elongase enzymes to sequentially add two-carbon units to a shorter fatty acid precursor.[3][4] This is suitable for labs with molecular biology capabilities.

  • Oxidation of Alkenes: A laboratory preparation can involve the permanganate (B83412) oxidation of a terminal alkene like 1-docosene.[5]

The most suitable method depends on your starting materials, available equipment (e.g., potentiostat for Kolbe electrolysis), and expertise. Grignard synthesis is often the most direct and accessible chemical method.

Q2: My final product is difficult to purify. What are the best practices for isolating this compound?

A2: Purification challenges often arise from unreacted starting materials or side products with similar physical properties to this compound.

  • Extraction: After quenching the reaction, perform a liquid-liquid extraction. This compound is a carboxylic acid, so its solubility is pH-dependent. You can use a dilute base (e.g., NaHCO₃) to extract the acid into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.[6][7] Re-acidification of the aqueous layer will precipitate the pure acid.[6][7]

  • Recrystallization: This is an effective final purification step. This compound is a solid at room temperature.[5] Choose a solvent system where the acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for long-chain fatty acids include ethanol, acetone, or petroleum ether.[6]

  • Column Chromatography: If impurities are very similar, silica (B1680970) gel chromatography can be used. A solvent system of hexane/ethyl acetate (B1210297) with a small amount of acetic acid is a common choice to ensure the carboxylic acid remains protonated and elutes properly.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for fatty acid analysis. The acid must first be derivatized to a more volatile form, typically a Fatty Acid Methyl Ester (FAME).[8][9] The FAME of this compound will show a specific retention time and a characteristic mass spectrum with a molecular ion (M+) at m/z 342.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure, showing characteristic peaks for the carboxylic acid proton, the alpha- and beta-carbons, the long methylene (B1212753) chain, and the terminal methyl group.[8]

  • Melting Point: Pure this compound has a defined melting point. Comparing the experimental value to the literature value can indicate purity.

Troubleshooting Guide: Grignard Synthesis of this compound

This common method involves reacting a C20 alkyl magnesium halide (e.g., C₂₀H₄₁MgBr) with carbon dioxide, followed by an acidic workup. Low yields are a frequent issue.

Question: My Grignard reaction fails to initiate. What is the cause?

Answer: This is one of the most common problems and is almost always due to two factors:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[10] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[10]

Solutions:

  • Activate the Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the surface of the magnesium.[11]

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethereal solvents like diethyl ether or THF.[10]

Question: The yield of this compound is low, and I recover a lot of C20 alkane. Why?

Answer: This indicates that your Grignard reagent formed successfully but reacted with a proton source instead of CO₂. The most likely culprit is residual water in the CO₂ source or introduced during the reaction.

Solutions:

  • Use Dry CO₂: Pass CO₂ gas through a drying tube (e.g., filled with CaCl₂) before bubbling it into the reaction. If using dry ice, ensure it is free of condensed water ice.

  • Perform a "Dry Run": Before adding CO₂, ensure the entire apparatus is scrupulously dry and maintained under a positive pressure of inert gas.

Question: I am observing a significant amount of a C40 alkane byproduct. What is this and how can I prevent it?

Answer: This is a result of a Wurtz-type coupling reaction, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) starting material.[10]

Solutions:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing the side reaction.[10]

  • Maintain Dilution: Ensure the reaction is not overly concentrated.

Troubleshooting Flowchart: Low Yield in Grignard Synthesis

start Low Yield of this compound q1 Was any product formed at all? start->q1 a1_no No Product: Reaction Failure q1->a1_no No a1_yes Low Yield: Inefficient Reaction or Side Reactions q1->a1_yes Yes q2 Did the reaction initiate? (color change, exotherm) a1_no->q2 q3 What was the major byproduct? a1_yes->q3 a2_no Troubleshoot Initiation: 1. Ensure anhydrous conditions. 2. Use fresh, dry solvent. 3. Activate Mg with I₂ or heat. q2->a2_no No a3_alkane C20 Alkane Recovered q3->a3_alkane Starting Alkane a3_coupling C40 Alkane Observed (Wurtz Coupling) q3->a3_coupling Dimer a3_start Unreacted C20 Halide q3->a3_start Starting Halide sol_alkane Source: Proton contamination. Solution: Use dry CO₂. Ensure anhydrous workup. a3_alkane->sol_alkane sol_coupling Source: R-MgX reacts with R-X. Solution: Add alkyl halide slowly. Maintain dilute conditions. a3_coupling->sol_coupling sol_start Source: Incomplete reaction. Solution: Increase reaction time. Ensure all Mg is consumed. a3_start->sol_start

Caption: Troubleshooting flowchart for Grignard synthesis of this compound.
Troubleshooting Guide: Kolbe Electrolysis

Kolbe electrolysis involves the electrochemical dimerization of carboxylates. While powerful, it can be sensitive to reaction conditions, especially for long-chain fatty acids.[12]

Question: My Kolbe electrolysis has a very low conversion rate. How can I improve it?

Answer: Low conversion can be due to poor solubility of the fatty acid salt, incorrect voltage, or electrode passivation.

Solutions:

  • Increase Solubility: For long-chain fatty acids, the reaction must be run above the Krafft point (the temperature at which solubility dramatically increases).[12][13] Using a co-solvent like methanol (B129727) or adding an alkaline catalyst can also improve solubility.[2][12]

  • Optimize Temperature: For long-chain fatty acids, higher temperatures are often preferable to prevent gelation of the reaction solution.[14]

  • Check Electrodes: Use platinum or graphite (B72142) electrodes. A passivation layer can form on the electrodes, increasing voltage drop and reducing efficiency.[1] Periodically cleaning or reversing the polarity of the electrodes can help.

Question: The main product is an alcohol or aldehyde, not the dimerized alkane. What is happening?

Answer: This indicates a competing reaction pathway, often favored at lower current densities or with certain electrode materials. The yield of the desired dimer tends to decrease as the carbon chain length of the starting acid increases.[14]

Solutions:

  • Increase Current Density: Higher current densities generally favor the radical coupling (Kolbe) pathway over oxidation to a carbocation (which leads to alcohols).

  • Optimize pH: The pH of the solution is critical. The reaction requires the carboxylate anion, so the pH should be neutral to slightly basic.

Data Presentation: Kolbe Electrolysis Parameters
ParameterConditionEffect on YieldRationale
Temperature Low (< 27°C)Poor (for long chains)Low solubility of long-chain fatty acid salts, potential gelation.[14]
High (> Krafft Point)ImprovedIncreases solubility and prevents gelation of the reaction mixture.[14]
Voltage/Current LowDecreasedFavors side reactions leading to alcohols and aldehydes.[14]
HighIncreasedPromotes the desired radical dimerization pathway.[14]
Solvent AqueousCan be poorLimited solubility of long-chain fatty acids.
Co-solvent (e.g., Methanol)ImprovedIncreases the solubility of the carboxylate salt.[12]
Concentration LowDecreasedLower reaction rate and efficiency.
HighIncreasedHigher concentration of reactants leads to a more efficient reaction.[14]
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound

This protocol describes the synthesis starting from 1-bromoeicosane (B1265406) (C20).

1. Preparation and Setup:

  • All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried (>120°C) and assembled hot while flushing with dry nitrogen or argon.[10]

  • Equip the flask with a magnetic stir bar and a condenser.

2. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 1-bromoeicosane (1.0 equivalent) in anhydrous diethyl ether or THF.[10]

  • Add a small portion (~5%) of the bromide solution to the magnesium. Initiation should be observed as a disappearance of the iodine color and gentle refluxing. If not, gently warm the flask.[10]

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady, gentle reflux.

  • After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

3. Carboxylation:

  • Cool the Grignard solution in an ice-salt bath to -10°C.

  • Bubble dry CO₂ gas through the solution with vigorous stirring for 1-2 hours, or pour the Grignard solution slowly over crushed dry ice in a separate flask.

  • Allow the mixture to warm to room temperature.

4. Workup and Purification:

  • Carefully quench the reaction by slowly adding 1 M HCl solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.[15]

  • Combine all organic layers and extract with a saturated NaHCO₃ solution. This will convert the this compound to its water-soluble sodium salt.

  • Separate the aqueous layer containing the product salt. Carefully acidify this layer with concentrated HCl until a white precipitate (this compound) forms and the pH is ~2.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Experimental Workflow Diagram

start Start: Assemble Dry Glassware prep_mg Add Mg Turnings & I₂ Crystal start->prep_mg initiate Initiate Reaction (Add small amount of R-Br) prep_mg->initiate prep_rbr Prepare 1-Bromoeicosane in Anhydrous Ether prep_rbr->initiate form_grignard Slowly Add Remaining R-Br (Maintain Reflux) initiate->form_grignard carboxylation Cool to -10°C React with Dry CO₂ form_grignard->carboxylation workup Quench with 1M HCl carboxylation->workup extraction Liquid-Liquid Extraction (Isolate Acid as Salt with NaHCO₃) workup->extraction precipitation Re-acidify Aqueous Layer with HCl extraction->precipitation purification Filter, Dry, and Recrystallize Product precipitation->purification end End: Pure this compound purification->end

Caption: A general experimental workflow for this compound synthesis via Grignard reaction.

References

Troubleshooting Heneicosanoic acid peak tailing in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of heneicosanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues, particularly peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC chromatogram?

Peak tailing for this compound, a long-chain fatty acid, is a common issue in GC analysis and can lead to inaccurate quantification. The primary reasons for this phenomenon are typically related to the polar nature of the carboxylic acid group, which can cause unwanted interactions with the GC system, or issues with the chromatographic setup itself.

Key causes include:

  • Active Sites in the GC System: Free carboxylic acid groups can interact with active sites, such as exposed silanols in the injector liner or on the GC column itself. This secondary interaction can slow down the elution of a portion of the analyte, resulting in a tailing peak.

  • Inadequate Derivatization: Because of their polarity and low volatility, fatty acids like this compound require derivatization into less polar and more volatile esters, most commonly fatty acid methyl esters (FAMEs), before GC analysis. Incomplete derivatization will result in the presence of the free acid, which will exhibit significant tailing.

  • Column Contamination: Buildup of non-volatile residues on the GC column can create active sites that lead to peak tailing.

  • Improper Column Installation: A poorly cut or improperly installed column can disrupt the sample band, causing turbulence and peak distortion.

  • Injector Issues: A contaminated or active inlet liner is a frequent source of peak tailing. Leaks in the inlet system, often from a worn septum, can also contribute to poor peak shape.

Q2: What is derivatization and why is it crucial for this compound analysis?

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. For the GC analysis of this compound, derivatization is essential to convert the polar carboxylic acid group into a more volatile and less polar ester. This transformation improves chromatographic peak shape, enhances thermal stability, and allows for more sensitive detection. The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs).

Q3: How can I tell if my peak tailing is a chemical or a physical problem?

If all peaks in your chromatogram are tailing, it generally points to a physical problem within the GC system's flow path, such as a poor column cut, improper column installation, or a leak. If only the this compound peak (and other polar or high-boiling point compounds) are tailing, it is more likely a chemical interaction issue, such as interaction with active sites in the system or incomplete derivatization.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues with this compound in your GC analysis.

Step 1: Verify Complete Derivatization

Incomplete derivatization is a primary suspect for the peak tailing of fatty acids.

  • Action: Review your derivatization protocol. Ensure that the reagents are fresh and the reaction has been allowed to proceed to completion.

  • Recommendation: Prepare a known standard of this compound methyl ester. If this standard shows a symmetrical peak under the same GC conditions, it strongly suggests that your sample derivatization is incomplete.

Step 2: Inspect the GC Inlet

The injector is a common source of problems leading to peak tailing.

  • Action:

    • Replace the Injector Liner: The liner can accumulate non-volatile residues, creating active sites. Replace it with a new, deactivated liner.

    • Replace the Septum: A cored or leaking septum can introduce contaminants and disrupt the flow path. Replace the septum regularly.

  • Recommendation: Perform routine inlet maintenance to prevent these issues from recurring.

Step 3: Evaluate the GC Column

The column itself can be a source of peak tailing.

  • Action:

    • Column Cut: A jagged or uneven column cut can cause turbulence. Trim 10-20 cm from the column inlet, ensuring a clean, square cut.

    • Column Installation: Ensure the column is installed at the correct depth in both the injector and the detector. An incorrect position can create dead volumes.

    • Column Contamination: If the front of the column is contaminated, trimming it may resolve the issue. If the problem persists, the entire column may need to be replaced or baked out at a high temperature to remove contaminants.

Step 4: Optimize GC Method Parameters

Sub-optimal GC parameters can contribute to poor peak shape.

  • Action:

    • Injector Temperature: Ensure the injector temperature is high enough to ensure the complete and rapid vaporization of the derivatized this compound.

    • Carrier Gas Flow Rate: An optimal flow rate is crucial. A flow rate that is too low can lead to band broadening and tailing.

  • Recommendation: Systematically evaluate and optimize your GC method parameters.

Data Presentation

Table 1: Recommended GC Parameters for this compound Methyl Ester (FAME) Analysis
ParameterRecommended SettingRationale for Peak Shape Improvement
Injector Temperature 250 - 280 °CEnsures rapid and complete vaporization of the FAME, minimizing band broadening in the inlet.
Split Ratio 10:1 to 50:1A higher split ratio can help to produce sharper peaks by ensuring a rapid transfer of the sample to the column.
Carrier Gas Helium or HydrogenHydrogen can provide better efficiency and allow for faster analysis times.
Carrier Gas Flow Rate 1-2 mL/min (for 0.25 mm ID column)Optimizing the flow rate ensures optimal column efficiency and minimizes peak broadening.[1]
Oven Temperature Program Start near the solvent boiling point, then ramp at 5-10 °C/min to a final temperature of ~250 °CA suitable temperature program ensures good separation and sharp peaks for all analytes.
Detector (FID) Temperature 280 - 300 °CA high detector temperature prevents condensation of the analyte and ensures a stable signal.
Table 2: Comparison of Derivatization Methods for this compound
Derivatization MethodPrincipleAdvantagesDisadvantages
Acid-Catalyzed Esterification (e.g., BF₃-Methanol) Esterification of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.Simple, robust, and widely used method for preparing FAMEs.Reagent can degrade polyunsaturated fatty acids if not handled properly.
Base-Catalyzed Transesterification (e.g., NaOCH₃ in Methanol) Transesterification of glycerolipids to FAMEs.Rapid and efficient for esterified fatty acids.Not suitable for free fatty acids.
Silylation (e.g., BSTFA) Replacement of the active proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.Produces thermally stable and volatile derivatives.Silylating reagents are sensitive to moisture.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using BF₃-Methanol

Objective: To convert this compound into its more volatile methyl ester for GC analysis.

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass test tube with PTFE liner

  • Heating block or water bath

  • Vortex mixer

Methodology:

  • Place approximately 1-5 mg of the this compound sample into the glass test tube.

  • Add 2 mL of 14% BF₃-Methanol solution to the tube.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath, with occasional shaking.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC analysis.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound Check_Deriv Step 1: Verify Derivatization Start->Check_Deriv Deriv_OK Derivatization Complete? Check_Deriv->Deriv_OK Redo_Deriv Action: Review/Redo Derivatization Protocol Deriv_OK->Redo_Deriv No Check_Inlet Step 2: Inspect GC Inlet Deriv_OK->Check_Inlet Yes Redo_Deriv->Check_Deriv Unresolved Issue Persists: Consult Instrument Manual or Manufacturer Redo_Deriv->Unresolved Inlet_OK Liner & Septum OK? Check_Inlet->Inlet_OK Replace_Inlet_Parts Action: Replace Liner and Septum Inlet_OK->Replace_Inlet_Parts No Check_Column Step 3: Evaluate GC Column Inlet_OK->Check_Column Yes Replace_Inlet_Parts->Check_Inlet Replace_Inlet_Parts->Unresolved Column_OK Column Cut & Install OK? Check_Column->Column_OK Trim_Reinstall_Column Action: Trim and Reinstall Column Column_OK->Trim_Reinstall_Column No Optimize_Method Step 4: Optimize GC Method Column_OK->Optimize_Method Yes Trim_Reinstall_Column->Check_Column Trim_Reinstall_Column->Unresolved Parameters_OK Parameters Optimized? Optimize_Method->Parameters_OK Adjust_Params Action: Adjust Temp, Flow Rate, etc. Parameters_OK->Adjust_Params No Resolved Peak Shape Improved Parameters_OK->Resolved Yes Adjust_Params->Optimize_Method Adjust_Params->Unresolved Derivatization_Workflow Start Start: this compound (in sample) Add_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Start->Add_Reagent Heat Heat Reaction Mixture (e.g., 60°C for 30 min) Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Extract Extract with Organic Solvent (e.g., Hexane) Cool->Extract Dry Dry Extract (e.g., with Na2SO4) Extract->Dry End End: this compound Methyl Ester (Ready for GC Injection) Dry->End

References

Optimizing storage conditions for long-term stability of Heneicosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Heneicosanoic Acid Stability and Storage

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage conditions for ensuring the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, it is recommended to store this compound at -20°C or lower.[1][2] While this compound is a saturated fatty acid and less prone to oxidation than unsaturated fatty acids, low temperatures minimize the risk of any potential degradation over extended periods. For short-term storage, refrigeration at 2-8°C is acceptable.[3]

Q2: How should this compound be stored to prevent degradation?

This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] To minimize the potential for degradation, it is best to protect it from light by using an amber vial or by wrapping the container in foil.

Q3: Is it necessary to store this compound under an inert atmosphere?

While crucial for unsaturated fatty acids to prevent oxidation, storing saturated fatty acids like this compound under an inert atmosphere (e.g., nitrogen or argon) is a good practice for long-term storage to prevent any potential oxidative degradation, although the risk is lower.

Q4: Can I store this compound in a solvent?

Yes, this compound can be stored in a suitable organic solvent. Ethanol (B145695) and DMSO are commonly used solvents.[2][5] When storing in a solvent, it is critical to use a high-purity, peroxide-free solvent to prevent degradation of the fatty acid. Stock solutions should be stored at -20°C or -80°C for long-term stability and protected from light.[2]

Q5: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC) after conversion to its fatty acid methyl ester (FAME) or by High-Performance Liquid Chromatography (HPLC).[3][6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Difficulty dissolving the solid this compound. This compound is a long-chain fatty acid with low solubility in aqueous solutions.[7]Use a suitable organic solvent such as ethanol or DMSO to dissolve the fatty acid first.[2][5] Gentle warming and sonication can aid in dissolution. For cell culture experiments, complexing with fatty acid-free bovine serum albumin (BSA) is recommended to improve solubility and stability.[5]
Cloudiness or precipitation in a stored solution. The solution may be supersaturated, or the storage temperature is too high, causing the fatty acid to come out of solution.Gently warm the solution and sonicate to redissolve the precipitate. Ensure the storage temperature is appropriate for the solvent used. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Inconsistent experimental results. This could be due to degradation of the this compound stock solution.Prepare a fresh stock solution from the solid material. Assess the purity of the solid and the stock solution using an appropriate analytical method like GC or HPLC. Ensure proper storage conditions are maintained for the stock solution.
Change in the physical appearance of the solid (e.g., discoloration, clumping). This may indicate degradation or moisture absorption.Do not use the material if its appearance has significantly changed. Purchase a new batch of this compound. Store the solid in a desiccator to prevent moisture absorption.

Experimental Protocols

Stability Indicating Method Development

A stability-indicating analytical method is crucial for assessing the long-term stability of this compound. This typically involves subjecting the compound to forced degradation conditions to ensure the analytical method can separate the intact compound from any potential degradation products.[8][9]

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time. Neutralize the solution before analysis.[10]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize the solution before analysis.[10]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) for a specified time.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.

After exposure to these stress conditions, analyze the samples using a suitable chromatographic method (e.g., HPLC or GC) to identify and quantify any degradation products.

Purity Assessment by Gas Chromatography (GC)
  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Accurately weigh about 10 mg of this compound into a reaction vial.

    • Add 2 mL of 14% Boron Trifluoride (BF3) in methanol.

    • Heat the mixture at 60-80°C for 30 minutes.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture and allow the layers to separate.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

  • GC-FID Conditions:

    • Column: A polar capillary column (e.g., polyethylene (B3416737) glycol stationary phase).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 220°C at a rate of 5°C/minute.

      • Hold: Maintain 220°C for 10 minutes.

    • Detector Temperature (FID): 280°C.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Determine the purity by calculating the peak area of the this compound methyl ester as a percentage of the total peak area of all components in the chromatogram.

Visualizations

StorageConditionWorkflow Workflow for Selecting this compound Storage start Start: this compound Received check_form Form of this compound? start->check_form solid Solid Form check_form->solid Solid solution In Solvent check_form->solution Solution storage_duration Intended Storage Duration? solid->storage_duration check_solvent Check Solvent Suitability - High purity - Peroxide-free solution->check_solvent short_term Short-Term (< 6 months) storage_duration->short_term Short long_term Long-Term (> 6 months) storage_duration->long_term Long store_solid_short Store at 2-8°C - Tightly sealed container - Protect from light short_term->store_solid_short store_solid_long Store at -20°C or lower - Tightly sealed container - Protect from light - Consider inert atmosphere long_term->store_solid_long end End: Use in Experiment store_solid_short->end store_solid_long->end store_solution Store at -20°C or -80°C - Tightly sealed amber vial - Aliquot to avoid freeze-thaw check_solvent->store_solution store_solution->end

Caption: Workflow for selecting optimal storage conditions.

TroubleshootingFlowchart Troubleshooting this compound Storage Issues start Start: Experimental Issue Observed check_solution Is the this compound in solution? start->check_solution check_solid Check physical appearance of solid check_solution->check_solid No (Solid) check_precipitate Precipitate or cloudiness in solution? check_solution->check_precipitate Yes solid_ok Appearance is normal? check_solid->solid_ok discard_solid Discard and use a new batch. Review solid storage conditions. solid_ok->discard_solid No (Discolored/Clumped) check_solubility Difficulty dissolving? solid_ok->check_solubility Yes solubility_issue Use appropriate solvent (Ethanol/DMSO). Apply gentle heat/sonication. Consider BSA complexation. check_solubility->solubility_issue Yes check_purity Inconsistent results? Suspect degradation? check_solubility->check_purity No end End: Issue Resolved solubility_issue->end precipitate_solution Warm and sonicate to redissolve. Aliquot stock to avoid freeze-thaw cycles. check_precipitate->precipitate_solution Yes check_precipitate->check_purity No precipitate_solution->end purity_analysis Perform purity analysis (GC/HPLC). Prepare fresh stock solution. Verify storage conditions. check_purity->purity_analysis Yes check_purity->end No purity_analysis->end

Caption: Troubleshooting flowchart for storage-related issues.

References

Preventing degradation of Heneicosanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of Heneicosanoic acid during sample preparation for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (C21:0) is a long-chain saturated fatty acid found in various natural sources, including plants and animals. Its accurate quantification is crucial in lipidomics and metabolic research. As a saturated fatty acid, it is relatively stable compared to its unsaturated counterparts; however, degradation can still occur during sample preparation, leading to inaccurate results. Key degradation factors include high temperatures, enzymatic activity, and repeated freeze-thaw cycles.

Q2: What are the primary causes of this compound degradation during sample preparation?

The main causes of degradation for fatty acids like this compound during sample preparation are:

  • Enzymatic Degradation: Lipases and phospholipases present in biological samples can hydrolyze lipids if not properly inactivated, leading to an artificial increase in free fatty acids.

  • Thermal Degradation: Although saturated fatty acids are relatively heat-stable, very high temperatures during steps like solvent evaporation or derivatization can cause decomposition.

  • Oxidation: While less susceptible than unsaturated fatty acids, oxidation can still occur under harsh conditions, especially in the presence of metal ions or reactive oxygen species.

  • Sample Handling: Repeated freeze-thaw cycles can disrupt cellular structures, releasing degradative enzymes and pro-oxidants.[1][2] Cross-contamination from solvents, glassware, and plasticware is also a common issue.

Q3: What is the best way to store samples to ensure the stability of this compound?

For long-term stability of fatty acids, it is crucial to store samples at ultra-low temperatures. Storing serum or tissue samples at -80°C has been shown to preserve the fatty acid profile for up to 10 years with no significant degradation.[3][4] Storage at -20°C is less ideal as it can still allow for some enzymatic activity and degradation over shorter periods. It is also recommended to minimize the number of freeze-thaw cycles the samples undergo.[1][5]

Q4: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

Free fatty acids like this compound are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity. This results in sharper, more symmetrical chromatographic peaks and improved separation from other components in the sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete cell lysis.Use mechanical disruption methods like homogenization or sonication, especially for tissue samples.
Inappropriate solvent system for extraction.Use a well-established lipid extraction method like the Folch or Bligh & Dyer, which use a chloroform:methanol mixture to efficiently extract a broad range of lipids.
Formation of insoluble salts.For certain sample matrices, an acid hydrolysis step before extraction can help release free fatty acids from their salts.
High Variability in Replicate Samples Inconsistent sample homogenization.Ensure a standardized and thorough homogenization protocol for all samples.
Sample loss during phase separation or solvent transfer.Be meticulous during the collection of the lipid-containing organic phase. Use glass Pasteur pipettes for precise transfer.
Incomplete derivatization.Optimize the derivatization reaction time, temperature, and reagent concentration. Ensure the sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction.
Presence of Contaminant Peaks in Chromatogram Contaminated solvents, glassware, or plasticware.Use high-purity HPLC-grade solvents. Thoroughly clean all glassware and minimize the use of plasticware, which can leach interfering compounds.
Column bleed from the GC.Condition the GC column according to the manufacturer's instructions. If the column is old, it may need to be replaced.
Contamination from the GC injection port (septum).Regularly replace the injection port septum to prevent carryover and contamination.
Peak Tailing in Chromatogram Presence of underivatized fatty acids.Confirm that the derivatization reaction has gone to completion. Injecting a derivatized standard can help verify the method's efficiency.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for FAMEs analysis.

Quantitative Data on Sample Stability

While this compound is a stable saturated fatty acid, sample handling and storage can still impact its quantification. The following table summarizes findings on fatty acid stability under different conditions.

Condition Lipid Fraction/Sample Type Observation Reference
Long-Term Storage at -80°C (8-10 years) Serum (Cholesteryl Esters, Triglycerides, Phospholipids)No significant changes were observed in the fatty acid profiles, including saturated fatty acids. Reliability coefficients were high for saturated fatty acids (≥0.70).[3][4]
Long-Term Storage at -20°C vs. -70°C (1 year) Human SerumFree fatty acids showed a decrease to about 80% of the initial value at -20°C. Other lipid biomarkers were more stable.
Multiple Freeze-Thaw Cycles (up to 7 cycles) Raw MeatThe content of saturated, monounsaturated, and polyunsaturated fatty acids decreased with an increasing number of freeze-thaw cycles. Most of the decrease occurred after the first cycle.[1]
Multiple Freeze-Thaw Cycles (up to 6 cycles) Grass Carp SurimiFreeze-thaw treatment led to an increase in free fatty acid content due to the decomposition of phospholipids (B1166683) and neutral lipids by lipases.[2][6]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Tissue (Folch Method)

This protocol is a standard method for extracting total lipids, including this compound, from tissue samples.

Materials:

  • Tissue sample (approx. 100 mg)

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Weigh the tissue sample and place it in a glass homogenizing tube.

  • Add a known amount of the internal standard to the sample.

  • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Thoroughly homogenize the sample on ice.

  • Transfer the homogenate to a glass centrifuge tube.

  • Vortex the mixture for 2 minutes and allow it to sit at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed derivatization of the extracted lipids for GC analysis.

Materials:

  • Dried lipid extract

  • 2% Sulfuric acid in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 50°C for 2 hours.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new glass tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final FAMEs solution to a GC vial for analysis.

Visualizations

experimental_workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_output Output SampleCollection Sample Collection (e.g., Tissue, Plasma) Homogenization Homogenization with Internal Standard SampleCollection->Homogenization Add IS LipidExtraction Lipid Extraction (Folch Method) Homogenization->LipidExtraction Chloroform: Methanol Drying Solvent Evaporation LipidExtraction->Drying N2 Stream Derivatization Derivatization to FAMEs Drying->Derivatization H2SO4/ Methanol GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification of This compound DataProcessing->Quantification

Caption: Experimental workflow for this compound analysis.

beta_oxidation cluster_cycle β-Oxidation Cycle FattyAcylCoA Heneicosanoyl-CoA (C21) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA FAD -> FADH2 (Dehydrogenation) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA H2O (Hydration) KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA NAD+ -> NADH (Dehydrogenation) ShorterAcylCoA Nonadecanoyl-CoA (C19) KetoacylCoA->ShorterAcylCoA CoA-SH (Thiolysis) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA->FattyAcylCoA Repeats 9 times PropionylCoA Propionyl-CoA (Final product for odd-chain) ShorterAcylCoA->PropionylCoA After 9 cycles TCACycle TCA Cycle AcetylCoA->TCACycle To TCA Cycle PropionylCoA->TCACycle To TCA Cycle

Caption: Beta-oxidation pathway for odd-chain saturated fatty acids.

References

Technical Support Center: Quantifying Low Concentrations of Heneicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenges encountered when quantifying low concentrations of Heneicosanoic acid (C21:0).

Frequently Asked Questions (FAQs)

Q1: Why is quantifying this compound, an odd-chain fatty acid, particularly challenging?

A1: Odd-chain fatty acids like this compound are often present at very low concentrations in most biological samples compared to their even-chain counterparts.[1] This low natural abundance requires highly sensitive analytical methods and meticulous sample preparation to minimize background noise, prevent contamination, and avoid analyte loss.[1]

Q2: What are the most suitable analytical techniques for quantifying low levels of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for this purpose.[1] GC-MS offers high chromatographic resolution, but typically requires a chemical derivatization step to make the fatty acid volatile.[1][2] LC-MS/MS can analyze the underivatized acid, though derivatization is also frequently used to enhance sensitivity and improve chromatographic performance.[1][3]

Q3: What is derivatization and why is it necessary for GC-MS analysis of fatty acids?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS, fatty acids are converted into less polar and more volatile derivatives, most commonly fatty acid methyl esters (FAMEs).[2][4] This is crucial for two main reasons: it increases the volatility, allowing the analyte to be vaporized in the GC inlet without thermal degradation, and it neutralizes the polar carboxyl group, which would otherwise cause poor peak shape and adsorption onto the GC column.[1][5]

Q4: What are matrix effects and how do they impact quantification?

A4: The matrix refers to all the components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the analyte's ionization process in the mass spectrometer, either suppressing or enhancing the signal.[6] This phenomenon can lead to significant inaccuracies in quantification, causing underestimation or overestimation of the analyte's true concentration.[7] It is a major challenge in complex biological samples where lipids, salts, and other metabolites can co-extract with this compound.[8][9]

Q5: My chromatogram shows poor peak shape (tailing or fronting). What are the common causes?

A5: Poor peak shape compromises accurate integration and quantification.[10]

  • Peak Tailing is often caused by active sites in the GC inlet liner or column, excessive dead volume in the system, or secondary interactions between the polar carboxyl group of the underivatized acid and the column.[10][11]

  • Peak Fronting can be a result of sample overload (injecting too much sample), poor sample solubility in the injection solvent, or column collapse.[10]

Q6: How can I prevent the degradation of this compound during sample preparation and storage?

A6: Although this compound is a saturated fatty acid and less prone to oxidation than unsaturated fatty acids, proper handling is still important, especially when dealing with low concentrations where any loss is significant. To minimize degradation, store samples and extracts at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon).[12] If other, more sensitive unsaturated fatty acids are in your sample, consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process.[12]

Troubleshooting Guides

Table 1: GC-MS Analysis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization.Optimize reaction time and temperature; use fresh derivatization reagents.[12]
Low instrument sensitivity.Check MS tune report; clean the ion source if necessary.[13][14]
Active sites in the GC system adsorbing the analyte.Use a deactivated inlet liner; condition the column; trim the front end of the column.[11]
Leak in the injector.Perform a leak check and replace septa and O-rings.[13]
Poor Peak Shape (Tailing) Secondary interactions with active sites.Ensure complete derivatization. Use a highly deactivated column and liner.[14]
Column contamination or degradation.Bake out the column according to the manufacturer's instructions or trim 0.5-1m from the front.[13]
Inappropriate initial oven temperature.Lower the initial oven temperature to ensure proper solvent focusing.[11]
Poor Peak Shape (Fronting) Sample overload.Dilute the sample or reduce the injection volume.[10]
Column void or collapse at the head.Replace the analytical column and consider using a guard column.[10]
Inconsistent Retention Times Fluctuations in carrier gas flow.Check for leaks in the gas lines; ensure the gas regulator is stable.
Changes in oven temperature profile.Verify the oven temperature program is accurate and reproducible.
Column is not properly installed or has shifted.Reinstall the column, ensuring correct insertion depth into the inlet and detector.[11]
Table 2: Sample Preparation & Derivatization Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient lipid extraction from the sample matrix.Ensure the correct solvent-to-sample ratio; optimize homogenization and vortexing steps.
Incomplete phase separation during liquid-liquid extraction.Increase centrifugation time or force; ensure solvent volumes are accurate.[2]
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen and avoid overheating; do not evaporate to complete dryness for extended periods.
Incomplete Derivatization Presence of water or other protic solvents.Ensure the lipid extract is completely dry before adding derivatization reagents.[15]
Degraded or old derivatization reagents.Use fresh reagents, particularly those sensitive to moisture like BF3-methanol or silylating agents.[12]
Suboptimal reaction conditions (time, temperature).Increase reaction time or temperature according to established protocols. For FAMEs, heating at 80-100°C for 1 hour is common.[2][12]
High Background/Interference Contamination from glassware, solvents, or reagents.Use high-purity solvents; rinse glassware thoroughly with solvent; run a method blank.
Co-extraction of interfering matrix components.Consider a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction.
Carryover from a previous highly concentrated sample.Run several solvent blank injections after a high-concentration sample. Clean the syringe and injection port.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are highly dependent on the specific instrument, method, and sample matrix. The following table provides representative values for fatty acid analysis from the literature to serve as a general benchmark.

Table 3: Representative Limits of Detection (LOD) & Quantification (LOQ) for Fatty Acid Analysis
Analyte ClassAnalytical MethodDerivatizationMatrixRepresentative LOD / LOQ
Very-Long-Chain Fatty Acids (VLCFAs)LC-MS/MSNoneHuman PlasmaLOQ for C22:0: 32.0 µmol/L; C26:0: 0.20 µmol/L[16]
General Carboxylic AcidsGC-MS (SIM mode)BF3/butanolStandard SolutionLOD: 1-4 pg on-column[17]
General Carboxylic AcidsGC-MS (TIC mode)BF3/butanolStandard SolutionLOD: <10 pg on-column[17]
Free & Esterified Fatty AcidsLC-MS/MSIsotopic TaggingMeatLOQ: <100 ng/L[3]
Short-Chain Fatty AcidsLC-MS/MSDns-PPSerumLLOQ: 4-20 nM[18]

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from biological matrices like cell pellets or homogenized tissue.

  • Homogenization: Homogenize the sample (e.g., 10-50 mg of tissue or 1-5 million cells) in a glass tube.

  • Solvent Addition: Add a 2:1:0.8 mixture of chloroform (B151607):methanol:water. For every 100 µL of aqueous sample, add 375 µL of the solvent mixture. For a solid pellet, add 100 µL of water first.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated or ¹³C-labeled this compound) at a known concentration before extraction.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of water to the mixture. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes to achieve clear phase separation.[2]

  • Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids. Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol uses Boron Trifluoride (BF₃) in methanol, a common and effective reagent for esterification.

  • Reagent Preparation: Use a commercially available solution of 14% BF₃ in methanol. (Caution: BF₃ is corrosive and toxic; handle in a fume hood).

  • Reaction: Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of toluene. Add 2 mL of 14% BF₃-methanol reagent.

  • Heating: Cap the tube tightly with a PTFE-lined cap. Heat the sample at 100°C for 30-60 minutes in a heating block or water bath.[12]

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature before opening.

  • FAME Extraction: Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution to the tube.[12]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the upper hexane layer. Centrifuge briefly if needed to separate the phases.[12]

  • Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial for analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS Add Internal Standard Sample->IS Extract Lipid Extraction (e.g., Bligh-Dyer) IS->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (e.g., FAMEs) Dry->Deriv Inject GC-MS or LC-MS/MS Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Quantification Calibrate->Quantify

Caption: General experimental workflow for quantifying this compound.

troubleshooting_tree Start Problem: Poor Peak Shape Q_Shape Tailing or Fronting? Start->Q_Shape Tailing Peak Tailing Q_Shape->Tailing Tailing Fronting Peak Fronting Q_Shape->Fronting Fronting Q_Deriv Is derivatization complete? Tailing->Q_Deriv Sol_Deriv Optimize derivatization: - Use fresh reagents - Ensure sample is dry - Check time/temp Q_Deriv->Sol_Deriv No Q_System Is GC system active? Q_Deriv->Q_System Yes Sol_System - Use deactivated liner - Trim column front - Check for leaks Q_System->Sol_System Yes Q_Overload Is sample too concentrated? Fronting->Q_Overload Sol_Overload Dilute sample or reduce injection volume Q_Overload->Sol_Overload Yes Q_Solubility Is sample fully dissolved? Q_Overload->Q_Solubility No Sol_Solubility Use a more compatible injection solvent Q_Solubility->Sol_Solubility No

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

matrix_effects Illustration of Matrix Effects in Mass Spectrometry cluster_ideal Ideal Condition (Solvent Standard) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Analyte_Ideal Analyte Source_Ideal Ion Source Analyte_Ideal->Source_Ideal Detector_Ideal Detector Signal (Intensity = 100%) Source_Ideal->Detector_Ideal Analyte_Supp Analyte Source_Supp Ion Source Analyte_Supp->Source_Supp Competition for ionization Matrix_Supp Co-eluting Matrix Components Matrix_Supp->Source_Supp Competition for ionization Detector_Supp Detector Signal (Intensity < 100%) Source_Supp->Detector_Supp Analyte_Enh Analyte Source_Enh Ion Source Analyte_Enh->Source_Enh Improved ionization efficiency Matrix_Enh Co-eluting Matrix Components Matrix_Enh->Source_Enh Improved ionization efficiency Detector_Enh Detector Signal (Intensity > 100%) Source_Enh->Detector_Enh

Caption: Diagram illustrating ion suppression and enhancement matrix effects.

References

Technical Support Center: Heneicosanoic Acid Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heneicosanoic acid (C21:0) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively affects the accuracy, precision, and sensitivity of a quantitative analysis.[1] In biological samples such as plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects in the analysis of fatty acids.[1]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the stable baseline signal of this compound indicate regions of ion suppression, while peaks indicate ion enhancement.[2]

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[3]

Q3: What are the most effective strategies to minimize matrix effects in this compound quantification?

A3: A multi-faceted approach is often the most effective:

  • Robust Sample Preparation: Employing advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components prior to LC-MS analysis.[4] Protein precipitation is a simpler method but is often less effective at removing phospholipids, a major source of matrix effects.[2]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as this compound-d3, will be affected by matrix effects in the same way as the unlabeled analyte, thus ensuring accurate quantification.[5]

Q4: When should I consider derivatization for this compound analysis?

A4: While this compound can be analyzed directly in negative ion mode, derivatization can be beneficial in certain situations. Derivatization can improve chromatographic retention and enhance ionization efficiency, leading to increased sensitivity, especially when analyzing low concentrations of the analyte.[6] However, it adds an extra step to the sample preparation workflow.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Poor peak shape for this compound 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Co-elution with interfering matrix components.1. Optimize mobile phase pH and organic solvent composition. 2. Use a guard column and/or replace the analytical column. 3. Improve sample cleanup or adjust the chromatographic gradient for better separation.
High variability in quantitative results 1. Significant and variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Instability of this compound in the prepared sample.1. Implement a more rigorous sample cleanup method (e.g., SPE). 2. Use a stable isotope-labeled internal standard (SIL-IS) to correct for variability. 3. Ensure consistent execution of the sample preparation protocol; consider automation. 4. Investigate analyte stability under the storage and analysis conditions.
Low signal intensity/poor sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal ionization source parameters. 3. Poor extraction recovery. 4. Low concentration of this compound in the sample.1. Improve sample cleanup to remove interfering matrix components. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Evaluate and optimize the sample preparation method for better recovery. 4. Consider a derivatization step to enhance ionization efficiency.
High background noise in chromatogram 1. Incomplete removal of matrix components. 2. Contamination from solvents, reagents, or labware.1. Employ a more selective sample preparation technique (e.g., SPE with a specific sorbent). 2. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.

Data Presentation: Matrix Effect Assessment

The following table provides an illustrative comparison of the matrix effect on this compound quantification in human plasma using different sample preparation techniques. The values are representative of what might be observed for very-long-chain fatty acids and are intended for comparative purposes.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation (PPT) 85 ± 765 ± 12 (Suppression)55 ± 11
Liquid-Liquid Extraction (LLE) 92 ± 588 ± 8 (Suppression)81 ± 7
Solid-Phase Extraction (SPE) 95 ± 497 ± 5 (Minimal Effect)92 ± 5
  • Analyte Recovery = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

  • Overall Process Efficiency = (Analyte Recovery x Matrix Effect) / 100

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound standard solution

  • Stable isotope-labeled this compound (e.g., this compound-d3) internal standard solution

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)

  • Sample preparation consumables (e.g., SPE cartridges, vials)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard and internal standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the this compound standard and internal standard into the final reconstituted extract.

    • Set C (Pre-Spiked Matrix): Spike the internal standard into the blank matrix at the beginning of the sample preparation procedure. Process the sample and spike the this compound standard into the final reconstituted extract. (Note: For endogenous analytes, a background subtraction from a non-spiked matrix sample is necessary).

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • ME = 100% indicates no matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To extract and purify this compound from a plasma sample, minimizing matrix components.

Materials:

  • C18 SPE cartridges

  • Human plasma sample

  • Internal standard solution (this compound-d3)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add a known amount of the this compound-d3 internal standard.

    • Add 400 µL of 0.1% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Start Start: Inaccurate Heneicosanoic Acid Quantification CheckPeakShape 1. Assess Peak Shape and Retention Time Start->CheckPeakShape GoodPeak Good Peak Shape & Consistent RT CheckPeakShape->GoodPeak Consistent PoorPeak Poor Peak Shape or RT Shift CheckPeakShape->PoorPeak Inconsistent CheckVariability 2. Evaluate Result Variability GoodPeak->CheckVariability OptimizeLC Optimize LC Method: - Mobile Phase - Gradient - Column PoorPeak->OptimizeLC HighVariability High RSD% CheckVariability->HighVariability LowVariability Acceptable RSD% CheckVariability->LowVariability ImproveCleanup Improve Sample Cleanup: - Switch to SPE/LLE - Use Phospholipid Removal Plates HighVariability->ImproveCleanup CheckSensitivity 3. Assess Sensitivity (Signal-to-Noise) LowVariability->CheckSensitivity LowSensitivity Low S/N CheckSensitivity->LowSensitivity GoodSensitivity Adequate S/N CheckSensitivity->GoodSensitivity OptimizeMS Optimize MS Source: - Voltages - Gas Flows - Temperature LowSensitivity->OptimizeMS End Resolved: Accurate Quantification GoodSensitivity->End OptimizeLC->CheckPeakShape UseSIL_IS Implement Stable Isotope-Labeled Internal Standard ImproveCleanup->UseSIL_IS UseSIL_IS->CheckVariability ConsiderDeriv Consider Derivatization OptimizeMS->ConsiderDeriv ConsiderDeriv->CheckSensitivity

Caption: Troubleshooting workflow for this compound LC-MS analysis.

Matrix_Effect_Mitigation Problem Matrix Effects Detected (Ion Suppression/Enhancement) Strategy Mitigation Strategies Problem->Strategy SamplePrep Sample Preparation Optimization Strategy->SamplePrep Chromatography Chromatographic Optimization Strategy->Chromatography InternalStandard Internal Standard Strategy Strategy->InternalStandard LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE PLD Phospholipid Depletion SamplePrep->PLD Gradient Gradient Modification Chromatography->Gradient Column Alternative Column Chemistry Chromatography->Column SIL_IS Stable Isotope-Labeled IS (e.g., this compound-d3) InternalStandard->SIL_IS Analog_IS Analog Internal Standard InternalStandard->Analog_IS

References

Technical Support Center: Purification of Synthesized Heneicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized heneicosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: When synthesizing this compound, particularly through methods like the permanganate (B83412) oxidation of 1-docosene, several impurities can arise. These include:

  • Unreacted Starting Material: Residual 1-docosene.

  • Shorter-Chain Fatty Acids: Byproducts from the oxidative cleavage at other points in the alkene chain.

  • Dicarboxylic Acids: Formed from over-oxidation.

  • Ketones and Aldehydes: Intermediate oxidation products.

  • Manganese Dioxide (MnO₂): A common inorganic byproduct from permanganate oxidations.

  • Isomers of this compound: Depending on the synthetic route, positional or geometric isomers may be present.

Q2: Which purification method is best for this compound?

A2: The optimal purification method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

  • Recrystallization is a cost-effective and straightforward method for removing a wide range of impurities, especially if the crude product is already of reasonable purity. It is particularly effective at removing trace amounts of shorter and longer-chain fatty acid homologs.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is excellent for separating structurally similar impurities, such as isomers or fatty acids with very similar chain lengths. It is often used for achieving very high purity (>99%).

  • Column Chromatography on silica (B1680970) gel can be used to separate fatty acids from less polar impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After conversion to their methyl esters (FAMEs), this method provides excellent separation of fatty acids and allows for their identification and quantification.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to analyze the free fatty acid, often with UV detection after derivatization or with a universal detector like an Evaporative Light Scattering Detector (ELSD).[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (74-76 °C) is indicative of high purity.[3]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Solution
This compound does not dissolve in the hot solvent. Insufficient solvent volume or inappropriate solvent choice.Gradually add more hot solvent until the solid dissolves. If a large volume is required, consider a different solvent or a solvent pair. This compound is soluble in organic solvents like ethanol (B145695), hexane, and chloroform, with solubility increasing with temperature.[4]
No crystals form upon cooling. Too much solvent was used, or the solution is cooling too rapidly.Concentrate the solution by boiling off some solvent and allow it to cool slowly again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily precipitate forms instead of crystals. The solubility of the fatty acid is too high in the chosen solvent, or the solution is supersaturated with impurities.Reheat the solution and add a small amount of a co-solvent in which the fatty acid is less soluble to create a solvent pair (e.g., ethanol-water). Slow, undisturbed cooling is crucial.
Low recovery of purified crystals. The chosen solvent has a relatively high solubility for this compound at low temperatures.Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. Use a minimal amount of cold solvent to wash the crystals during filtration.
Purified crystals have a low melting point or a broad melting range. Incomplete removal of impurities.Perform a second recrystallization. Ensure slow crystal growth to prevent the inclusion of impurities within the crystal lattice.
Preparative HPLC Issues
Issue Potential Cause Solution
Poor peak separation (co-elution). Suboptimal mobile phase composition or column choice.For reversed-phase HPLC, increase the polarity of the mobile phase (e.g., higher water content in an acetonitrile (B52724)/water system) to increase retention times and improve separation of long-chain fatty acids. Ensure the mobile phase is acidified (e.g., with 0.1% formic or acetic acid) to suppress ionization and improve peak shape. A C18 column is a common choice.[2]
Broad or tailing peaks. Column overloading, or secondary interactions with the stationary phase.Reduce the sample load. Ensure the sample is fully dissolved in the mobile phase before injection. The addition of an acid to the mobile phase can reduce tailing by minimizing interactions with residual silanols on the silica-based stationary phase.
Low recovery from the column. Adsorption of the fatty acid onto the column or tubing.Use a column and system that are well-passivated. Sometimes, flushing the system with a strong solvent can help recover adsorbed material. The use of glass-lined vials and minimizing contact with plastic surfaces can also reduce sample loss.[5]
Inconsistent retention times. Fluctuations in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Regularly check the pump for consistent flow rate.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Advantages Disadvantages
Single Recrystallization 95-98%Cost-effective, simple setup, good for removing dissimilar impurities.May not effectively remove isomers or homologs of similar chain length, potential for product loss in mother liquor.
Multiple Recrystallizations >99%High purity can be achieved.Lower overall yield due to multiple steps.
Preparative HPLC >99.5%High resolution for separating closely related impurities, automated process.[2]More expensive equipment and solvents, lower sample throughput compared to recrystallization.
Column Chromatography (Silica Gel) 90-97%Good for removing less polar impurities.Can be labor-intensive, may require large volumes of solvent, potential for sample adsorption.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat 95% ethanol on a hot plate to just below its boiling point. Add the minimum amount of hot ethanol to the crude solid to completely dissolve it with gentle swirling.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of cold 95% ethanol.

  • Washing: Pour the crystallized solution into the Buchner funnel and apply vacuum. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Preparative HPLC Purification of this compound

Objective: To achieve >99.5% purity of this compound.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Preparative HPLC system with a C18 column (e.g., 20 mm ID x 250 mm, 5 µm particle size)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a composition that allows for good retention and separation (e.g., 70% B), and gradually increase the percentage of acetonitrile to elute the this compound. A shallow gradient is often necessary to separate closely related fatty acids.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: Use a UV detector (if the fatty acid is derivatized) or a universal detector like an ELSD or a mass spectrometer.

  • Fraction Collection: Collect the eluent corresponding to the main peak of this compound using a fraction collector.

  • Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_hplc Preparative HPLC cluster_analysis Purity Analysis start 1-Docosene permanganate KMnO₄ Oxidation start->permanganate crude_product Crude this compound permanganate->crude_product purification_choice Choose Method crude_product->purification_choice dissolve Dissolve in Hot Ethanol purification_choice->dissolve inject Inject on C18 Column purification_choice->inject cool Cool Slowly dissolve->cool filtrate Vacuum Filtrate & Wash cool->filtrate analysis GC-MS / HPLC / MP filtrate->analysis separate Gradient Elution inject->separate collect Collect Fractions separate->collect collect->analysis final_product Pure this compound analysis->final_product troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting start Impure this compound no_crystals No Crystals Form start->no_crystals oily_precipitate Oily Precipitate start->oily_precipitate low_yield Low Yield start->low_yield solution_no_crystals Too much solvent? Cool too fast? no_crystals->solution_no_crystals solution_oily Solubility too high? Impure? oily_precipitate->solution_oily solution_low_yield Solvent too good at low temp? low_yield->solution_low_yield action_no_crystals Concentrate solution Induce crystallization solution_no_crystals->action_no_crystals action_oily Use solvent pair Cool slower solution_oily->action_oily action_low_yield Cool thoroughly Minimal wash solution_low_yield->action_low_yield pure_product Pure Crystals action_no_crystals->pure_product Success action_oily->pure_product Success action_low_yield->pure_product Success

References

Technical Support Center: Handling Heneicosanoic Acid in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heneicosanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (C21:0) is a long-chain saturated fatty acid with the chemical formula C₂₁H₄₂O₂.[1] Due to its long, non-polar hydrocarbon chain, it is very hydrophobic and practically insoluble in water.[2][3] It is a white, waxy solid at room temperature.[4] Understanding its physical and chemical properties is crucial for proper handling in experimental settings.

Q2: What are the best solvents for dissolving this compound?

A2: this compound is soluble in organic solvents like ethanol (B145695), DMSO, and chloroform.[3] For biological experiments, ethanol is a commonly recommended solvent for preparing stock solutions due to its relatively low toxicity and miscibility with aqueous solutions. It is crucial to use high-purity, peroxide-free solvents.

Q3: How should I store this compound and its solutions to ensure stability?

A3: Solid this compound should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions in organic solvents should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] To prevent oxidation, especially for its unsaturated counterparts, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[5][7] Aliquoting the stock solution into single-use vials is best practice to avoid repeated freeze-thaw cycles.[7]

Q4: Why is a carrier like BSA necessary for cell culture experiments?

A4: Due to its very low solubility in aqueous solutions like cell culture media, this compound can precipitate, leading to inaccurate concentrations and potential cytotoxicity from the precipitate itself.[8][9] Complexing this compound with fatty acid-free bovine serum albumin (BSA) mimics the physiological transport of fatty acids in the bloodstream and improves its stability and delivery to cells.[5][8]

Troubleshooting Guides

Issue 1: My this compound solution is cloudy or has precipitated.

This is a common issue, particularly when preparing aqueous working solutions for cell culture.

Possible Cause Troubleshooting Step
Poor Aqueous Solubility This compound is inherently insoluble in water. For cell culture, it is highly recommended to complex it with fatty acid-free BSA.[5]
"Salting Out" Effect Adding a concentrated stock in an organic solvent (e.g., ethanol, DMSO) directly to the aqueous medium can cause the fatty acid to precipitate due to the abrupt change in solvent polarity.[10]
Solution 1: Pre-warm the medium. Pre-warming the cell culture medium to 37°C can help maintain solubility upon addition of the fatty acid stock.[10]
Solution 2: Gradual Dilution. Instead of a single large dilution, perform serial dilutions of the stock in the medium to gradually decrease the organic solvent concentration.[10]
Concentration Exceeds Solubility Limit The concentration of this compound in your final working solution may be too high.
Solution: Perform a dose-response experiment. Determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[5]
Incorrect pH The pH of the solution can affect the solubility of the carboxylic acid group.
Solution: Adjust the pH. Slightly increasing the pH of the solution can help deprotonate the carboxylic acid, forming a more soluble salt.[5] However, ensure the final pH is compatible with your experimental system.
Issue 2: I'm observing unexpected cytotoxicity in my cell culture experiments.
Possible Cause Troubleshooting Step
High Concentration of Free Fatty Acid High concentrations of free fatty acids can be toxic to cells.[5]
Solution: Optimize the concentration. Conduct a dose-response study using a cell viability assay (e.g., MTT assay) to identify a non-toxic working concentration range.[11][12]
Toxicity from Organic Solvent The final concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the this compound may be toxic to the cells.
Solution: Minimize solvent concentration. The final concentration of ethanol should typically be less than 0.1%.[5] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Oxidation Products If working with unsaturated fatty acids, oxidation products can be more cytotoxic than the unoxidized form.[5]
Solution: Ensure proper storage and handling. Use fresh stock solutions, store them under an inert gas at low temperatures, and protect them from light.[5][7] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions.[5]
Issues with BSA-Fatty Acid Complex An incorrect molar ratio of fatty acid to BSA can result in high levels of unbound fatty acid. Also, high temperatures during complexation can cause BSA to aggregate.[9]
Solution: Optimize the complexation protocol. A common starting point for the fatty acid to BSA molar ratio is between 2:1 and 6:1.[5] The incubation temperature for complexation should be around 37°C.[5][13]
Issue 3: My analytical results (e.g., GC-MS) are inconsistent or show poor peak shape.
Possible Cause Troubleshooting Step
Incomplete Derivatization For GC-MS analysis, fatty acids are typically derivatized to more volatile forms like fatty acid methyl esters (FAMEs). Incomplete derivatization leads to poor results.[14]
Solution: Optimize derivatization. Ensure your derivatization reagent (e.g., BF₃-methanol) is fresh and the reaction time and temperature are sufficient for complete conversion.[5][15]
Analyte Adsorption The polar carboxyl group of underivatized fatty acids can adsorb to the GC inlet and column, causing poor peak shape and low signal.[14]
Solution: Confirm complete derivatization and use appropriate hardware. Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.[14]
Thermal Degradation High temperatures in the GC inlet can cause degradation of the fatty acid, especially if it is unsaturated.[14]
Solution: Optimize GC parameters. Lower the inlet temperature and ensure a rapid transfer of the analyte onto the column.[14]
Analyte Instability Unsaturated fatty acids can oxidize during sample preparation.
Solution: Use antioxidants and proper storage. Add an antioxidant like BHT during sample preparation and store samples at -80°C under an inert atmosphere until analysis.[14]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound. Note that some data for the closely related 12Z-Heneicosenoic acid is included for comparison, as specific data for the saturated form can be limited.

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterPractically insoluble[2]Due to its long hydrophobic chain.
Ethanol~20 mg/mL[3]Sonication may be required.
DMSO~3.33 mg/mL[16]Requires sonication and warming.
ChloroformSoluble (25 mg/mL)[16]-
10% EtOH + 90% Corn Oil~1 mg/mL[3]For in vivo formulations.

Table 2: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Solid-20°CUp to 3 years[5][17]Keep in a tightly sealed container.
Stock Solution (in organic solvent)-20°CUp to 1 month[6]For short-term storage.
-80°CUp to 6 months[6]For long-term storage. Flush with inert gas.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol

Objective: To prepare a concentrated stock solution of this compound for further dilution.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (purged with an inert gas like nitrogen or argon)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of ethanol for every 10 mg of this compound).

  • Flush the headspace of the vial with an inert gas before sealing the cap.

  • Cap the vial tightly and vortex or sonicate at room temperature until the fatty acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid prolonged heating.[16]

  • Store the stock solution at -20°C or -80°C.[6]

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

Objective: To prepare a sterile, bioavailable solution of this compound for treating cells in culture.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA

  • Sterile PBS or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium in a sterile conical tube.

  • Gently warm the BSA solution to 37°C.[5]

  • Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be optimized, with a common starting range of 2:1 to 6:1.[5]

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[5][13]

  • Sterile-filter the final solution using a 0.22 µm filter.[5]

  • The complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Protocol 3: Cytotoxicity Assessment using MTT Assay

Objective: To determine the dose-dependent effect of this compound on cell viability.

Materials:

  • Cultured cells of interest

  • This compound-BSA complex (from Protocol 2)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Treat the cells with a range of concentrations of the this compound-BSA complex (e.g., 1, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours).[11] Include a vehicle control (medium with the BSA-ethanol complex without the fatty acid).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Downstream Analysis stock Prepare this compound Stock in Ethanol complex Complex this compound with BSA (37°C) stock->complex bsa_prep Prepare Fatty Acid-Free BSA Solution bsa_prep->complex treatment Treat Cells with This compound-BSA Complex complex->treatment Dilute in Medium cell_seeding Seed Cells in 96-Well Plate cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation mtt_assay Perform MTT Assay for Cytotoxicity incubation->mtt_assay gc_ms Lipid Extraction & Derivatization for GC-MS Analysis incubation->gc_ms data_analysis Data Analysis mtt_assay->data_analysis gc_ms->data_analysis

Figure 1. General experimental workflow for cell-based assays with this compound.

troubleshooting_logic start Problem: Precipitation in Cell Culture Medium check_concentration Is the concentration too high? start->check_concentration check_bsa Are you using fatty acid-free BSA? check_concentration->check_bsa No solution_concentration Solution: Perform dose-response experiment to find optimal concentration. check_concentration->solution_concentration Yes check_dilution How was the stock diluted? check_bsa->check_dilution Yes solution_bsa Solution: Use fatty acid-free BSA to complex the fatty acid. check_bsa->solution_bsa No solution_dilution Solution: Pre-warm medium and use gradual dilution. check_dilution->solution_dilution no_bsa No yes_concentration Yes no_concentration No yes_bsa Yes direct_dilution Directly

Figure 2. Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing Heneicosanoic Acid Extraction from Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to optimize the extraction of heneicosanoic acid (C21:0) and other long-chain fatty acids from adipose tissue.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for lipid extraction from adipose tissue? A1: For tissues with high fat content like adipose tissue, the Folch method is generally preferred over the Bligh & Dyer method.[1][2] The Folch method utilizes a higher solvent-to-sample ratio (typically 20:1), which is more effective for tissues containing greater than 2% lipids, ensuring a more comprehensive extraction.[3]

Q2: How should adipose tissue samples be handled and stored prior to extraction? A2: To prevent enzymatic degradation and oxidation of fatty acids, tissue samples should be flash-frozen in liquid nitrogen immediately after collection.[1] For long-term storage, samples must be kept at -80°C in airtight containers to maintain their integrity.[1]

Q3: What causes fatty acid degradation during extraction, and how can it be prevented? A3: Degradation is primarily caused by enzymatic activity and oxidation. To minimize this, perform all extraction steps quickly and on ice.[1] It is highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent the oxidation of unsaturated fatty acids.[1] Whenever possible, working under an inert nitrogen atmosphere is also beneficial.[1]

Q4: Why is derivatization necessary for analyzing this compound? A4: Free fatty acids are highly polar and not volatile enough for effective analysis by gas chromatography (GC).[4] Therefore, they must be converted into nonpolar, volatile derivatives. The most common method is transesterification to form fatty acid methyl esters (FAMEs), which are thermally stable and ideal for GC-MS analysis.[5][6][7]

Q5: What is a suitable internal standard for quantifying this compound? A5: For accurate quantification, a stable isotope-labeled internal standard is ideal.[8] However, a structurally similar odd-chain fatty acid that is not naturally abundant in the sample, such as heptadecanoic acid (C17:0), is commonly used.[5] If this compound is not the target analyte, it is often used as an internal standard itself due to its low natural abundance in many tissues.[9]

Troubleshooting Guide

Problem: My final lipid yield is unexpectedly low.

  • Possible Cause 1: Incomplete tissue homogenization.

    • Solution: Ensure the adipose tissue is thoroughly homogenized to a uniform suspension. This increases the surface area for the solvent to act upon. Standardize your homogenization procedure (time, speed, equipment) for consistency.[1]

  • Possible Cause 2: Insufficient solvent volume.

    • Solution: For adipose tissue, a solvent-to-tissue ratio of at least 20:1 (v/w) is crucial for complete extraction, as recommended by the Folch method.[1] Underestimating the amount of solvent will result in incomplete lipid recovery.

  • Possible Cause 3: Inadequate number of extraction steps.

    • Solution: A single extraction is often insufficient. Perform at least two or three sequential extractions of the tissue homogenate and pool the lipid-containing organic phases to maximize your yield.[1]

Problem: There is high variability between my sample replicates.

  • Possible Cause 1: Inconsistent homogenization.

    • Solution: As with low yield, inconsistent homogenization is a primary source of variability. Ensure every sample is processed using the exact same procedure.

  • Possible Cause 2: Incomplete phase separation.

    • Solution: Ensure a sharp, clear separation between the aqueous and organic phases. Centrifuge the samples at a sufficient speed (e.g., 2,000 x g) for an adequate duration (e.g., 10 minutes) to facilitate this.[5] Adding a salt solution like 0.9% NaCl can help break up emulsions and improve phase separation.[1]

  • Possible Cause 3: Sample loss during solvent evaporation.

    • Solution: When drying the final lipid extract, use a gentle stream of nitrogen gas.[1] A vortex or vacuum concentrator can be used but must be carefully monitored to avoid splashing and sample loss.

Problem: My dried lipid extract will not fully redissolve.

  • Possible Cause 1: Co-extraction of non-lipid contaminants.

    • Solution: The insoluble material may be non-lipid components like proteins or salts that were carried over.[10] Performing a "Folch wash" by adding a salt solution (0.9% NaCl or 0.88% KCl) to the initial extract helps remove many water-soluble contaminants.[1] If the problem persists, centrifuge the redissolved sample and carefully transfer the supernatant containing the soluble lipids to a new tube.

  • Possible Cause 2: Using the wrong redissolving solvent.

    • Solution: While the initial extraction uses a polar/non-polar mixture, the final dried lipid pellet is best dissolved in a non-polar solvent like hexane (B92381) or a chloroform (B151607):methanol mixture (e.g., 2:1 v/v) before derivatization.[5] Some complex lipids may have poor solubility in pure hexane or isopropanol.[10]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Adipose Tissue (Folch Method)

This protocol is adapted from the Folch method, which is ideal for high-fat tissues.[2][3]

  • Preparation: Pre-chill all glassware and solvents. Prepare a 2:1 (v/v) chloroform:methanol solution. Add an antioxidant like BHT to a final concentration of 0.01%.

  • Homogenization: Weigh approximately 100 mg of frozen adipose tissue and place it in a glass Dounce homogenizer on ice.[11] Add an appropriate internal standard (e.g., C17:0).

  • Extraction: Add 2 mL of the ice-cold chloroform:methanol (2:1) solution (a 20:1 solvent-to-tissue ratio).[1] Homogenize thoroughly until no visible tissue fragments remain.

  • Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[5] Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the layers.[5] You will observe an upper aqueous (methanol/water) phase and a lower organic (chloroform) phase containing the lipids.

  • Collection: Using a glass Pasteur pipette, carefully collect the lower organic phase and transfer it to a clean glass tube. Be cautious not to disturb the protein interface or collect any of the upper aqueous phase.[5]

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas in a fume hood.

  • Storage: Store the dried lipid extract at -80°C until you are ready for derivatization.[5]

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol prepares the extracted lipids for GC-MS analysis.

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.

  • Methylation: Add 2 mL of 2% sulfuric acid in methanol.[5] Cap the tube tightly and heat it at 50°C for 2 hours in a heating block or water bath.[5]

  • Cooling & Extraction: Allow the sample to cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to stop the reaction and separate the phases.[5]

  • Separation: Vortex the tube for 1 minute and centrifuge at 1,000 x g for 5 minutes.[5]

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass tube or a GC vial insert.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected hexane layer to remove any residual water before analysis.[5] The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods for Adipose Tissue

FeatureFolch MethodBligh & Dyer Method
Solvent System Chloroform:Methanol (2:1, v/v)Chloroform:Methanol (initially 1:2, v/v)
Solvent:Sample Ratio High (e.g., 20:1)Low (e.g., 3:1)
Primary Advantage High extraction efficiency for tissues with >2% lipid content.[2][3]Reduced solvent consumption; efficient for tissues with <2% lipid and high water content.[3][4]
Key Disadvantage Uses large volumes of hazardous chloroform.Can underestimate lipid content in high-fat samples like adipose tissue.[3]
Adipose Tissue Suitability Highly Recommended [1]Not recommended unless modified.

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis Tissue Adipose Tissue Collection (Flash Freeze & Store at -80°C) Homogenize Homogenization (in 2:1 Chloroform:Methanol + ISTD) Tissue->Homogenize PhaseSep Phase Separation (Add 0.9% NaCl & Centrifuge) Homogenize->PhaseSep Collect Collect Organic Phase (Lower Chloroform Layer) PhaseSep->Collect Dry Dry Extract (Under Nitrogen Stream) Collect->Dry Deriv Derivatization (Convert to FAMEs) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data Result Result Data->Result Final Fatty Acid Profile

Caption: General workflow for the extraction and analysis of fatty acids from adipose tissue.

Troubleshooting Flowchart for Low Lipid Yield

TroubleshootingFlowchart Start Start: Experiencing Low Lipid Yield? Q_Homogen Was tissue completely homogenized to a uniform suspension? Start->Q_Homogen Yes A_Homogen_No Action: Improve homogenization. Ensure no visible particles remain. Standardize protocol. Q_Homogen->A_Homogen_No No Q_Solvent Was a solvent-to-tissue ratio of at least 20:1 (v/w) used? Q_Homogen->Q_Solvent Yes A_Solvent_No Action: Increase solvent volume. Recalculate based on tissue weight. Q_Solvent->A_Solvent_No No Q_Extract Were multiple (2-3) extractions performed on the tissue pellet? Q_Solvent->Q_Extract Yes A_Extract_No Action: Re-extract the pellet and pool the organic layers. Q_Extract->A_Extract_No No End If issues persist, check for degradation (use of antioxidants) or incomplete phase separation. Q_Extract->End Yes

Caption: A decision-making flowchart to troubleshoot causes of low lipid yield.

References

Troubleshooting inconsistent results in Heneicosanoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with heneicosanoic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. How can I improve its solubility?

A1: this compound is a long-chain saturated fatty acid with very low solubility in water.[1] To improve its solubility for cell culture experiments, it is highly recommended to complex it with fatty acid-free bovine serum albumin (BSA).[2] This mimics the physiological transport of fatty acids and enhances their delivery to cells. Alternatively, for stock solutions, organic solvents like ethanol (B145695) or DMSO can be used.[3][4]

Q2: I am observing cytotoxicity in my cell culture experiments. What could be the cause?

A2: High concentrations of free fatty acids can be toxic to cells.[5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Typical starting concentrations for cell culture experiments range from 10 µM to 100 µM.[2] If using a solvent like ethanol or DMSO to dissolve the this compound, ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: How should I store my this compound stock solutions to prevent degradation?

A3: this compound is a stable saturated fatty acid. For long-term storage, solid this compound should be stored at -20°C.[4] Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C to ensure stability.[3]

Q4: I am not seeing any effect of this compound in my experiments. What are some potential reasons?

A4: Several factors could contribute to a lack of observable effects:

  • Suboptimal Concentration: The concentration of this compound may be too low. A dose-response study is recommended to identify the effective concentration range.

  • Poor Bioavailability: If not complexed with BSA, the free fatty acid may not be readily available to the cells.

  • Incorrect Experimental Duration: The time course of the cellular response can vary. Consider performing a time-course experiment to capture the desired effect.

  • Assay Sensitivity: Ensure your downstream assay is sensitive enough to detect the expected changes.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Step
Variability in this compound-BSA Complex Preparation Ensure a consistent molar ratio of this compound to BSA is used for each experiment. Gently vortex the solution during the addition of the fatty acid to the BSA solution to ensure proper complex formation.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
Serum Variability If using serum-containing medium, batch-to-batch variability in serum can affect results. Test a new batch of serum or consider using serum-free medium with appropriate supplements.
Issue 2: Poor Chromatographic Peak Shape or Resolution in HPLC/GC-MS Analysis
Potential Cause Troubleshooting Step
Inappropriate Column For HPLC, a C18 or C8 reversed-phase column is typically used. For GC-MS, a polar capillary column is recommended for the analysis of fatty acid methyl esters (FAMEs).[6]
Suboptimal Mobile Phase/Carrier Gas Flow Rate Optimize the mobile phase gradient (HPLC) or temperature program and carrier gas flow rate (GC-MS) to improve peak separation and shape.
Sample Overload Inject a smaller volume or a more dilute sample to avoid overloading the column.
Incomplete Derivatization (for GC-MS) Ensure complete conversion of this compound to its methyl ester (FAME) by optimizing the derivatization reaction time and temperature.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterPractically insoluble[1]-
Ethanol~14.29 mg/mL (43.76 mM)[3]Requires sonication.
DMSO~3.33 mg/mL (10.20 mM)[3]Requires sonication, warming, and heating to 60°C.

Table 2: Cytotoxicity of Related Long-Chain Saturated Fatty Acids

Cell LineCompoundIC50 (µM)Exposure Time (h)
B16F10 (murine melanoma)Palmitic Acid>20048
SK-Mel 28 (human melanoma)Palmitic Acid~20048

Data is illustrative and sourced from studies on the toxicity of fatty acids on melanoma cell lines.[5]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

Objective: To prepare a sterile, bioavailable solution of this compound for treating cells in culture.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol (100%, sterile)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 100 mM.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently rotate the vial to dissolve the BSA without generating foam.

  • Complexation: Warm the 10% BSA solution to 37°C.

  • Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.[2]

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[2]

  • Sterilization: Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm sterile filter.

  • The complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the this compound-BSA complex (e.g., 1, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with BSA-ethanol complex without the fatty acid).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Signaling Pathways and Visualizations

Long-chain fatty acids like this compound are known to be potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and G-Protein Coupled Receptors (GPCRs), such as GPR40 and GPR120.[7][8]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

This compound, as a fatty acid, can potentially activate PPARs. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[3]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heneicosanoic_Acid This compound FABP Fatty Acid Binding Protein Heneicosanoic_Acid->FABP Binds PPAR PPAR FABP->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (Target Gene Promoter) PPAR->PPRE Binds RXR->PPAR Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates GPCR_Signaling Heneicosanoic_Acid This compound GPCR GPCR (e.g., GPR40/GPR120) Heneicosanoic_Acid->GPCR Binds G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Fatty_Acid_Uptake_Workflow Start Start: Seed cells in culture plates Prepare_FA Prepare this compound-BSA Complex (with or without a fluorescent label) Start->Prepare_FA Incubate Incubate cells with the fatty acid complex for a defined time period Prepare_FA->Incubate Wash Wash cells with cold PBS to remove unbound fatty acids Incubate->Wash Lyse Lyse cells and collect lysate Wash->Lyse Quantify Quantify fatty acid uptake (e.g., by fluorescence, GC-MS, or LC-MS) Lyse->Quantify Normalize Normalize to total protein content Quantify->Normalize End End: Data Analysis Normalize->End

References

Best practices for preparing Heneicosanoic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and troubleshooting Heneicosanoic acid stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as n-Heneicosanoic acid, is a long-chain saturated fatty acid with the chemical formula C21H42O2.[1][2][3] At room temperature, it is a white to off-white crystalline solid or powder.[2][4] It is practically insoluble in water but soluble in several organic solvents.[1][3][5]

Q2: What solvents are recommended for preparing this compound stock solutions?

This compound is soluble in organic solvents such as ethanol (B145695), chloroform, hexane, and Dimethyl Sulfoxide (DMSO).[1][4][6] The choice of solvent will depend on the downstream application and required concentration.

Q3: What is the solubility of this compound in common solvents?

Quantitative solubility can vary. The following table summarizes available data:

SolventSolubilityConditions
Ethanol14.29 mg/mL (43.76 mM)Requires sonication.[4]
DMSO3.33 mg/mL (10.20 mM)Requires sonication, warming, and heating to 60°C. Use newly opened DMSO as it is hygroscopic.[4]

Q4: How should this compound powder and stock solutions be stored?

  • Powder: Store at -20°C for up to 3 years.[4][6]

  • Stock Solutions: It is not recommended to store solutions for long periods; they should be used as soon as possible.[6] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 month or -80°C for up to 6 months.[4]

Q5: Is this compound sensitive to oxidation?

As a saturated fatty acid, this compound is less prone to oxidation than unsaturated fatty acids. However, for applications requiring high purity, it is good practice to handle it under an inert atmosphere (e.g., argon or nitrogen), especially when preparing solutions in solvents like ethanol where purging the solvent with an inert gas is a recommended practice for unsaturated fatty acids.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Increase the solvent volume.- Ensure you are using a recommended organic solvent (e.g., ethanol, DMSO).- Gently warm the solution (for DMSO, up to 60°C) and use sonication to aid dissolution.[4]
Solution is cloudy or contains precipitates after cooling. - The concentration exceeds the solubility limit at that temperature.- The solution has been stored for too long or at an improper temperature.- Gently warm the solution before use to redissolve the precipitate.- Prepare a more dilute stock solution.- Prepare fresh solutions before each experiment.
Inconsistent experimental results. - Inaccurate concentration of the stock solution due to weighing errors or solvent evaporation.- Degradation of the stock solution over time.- Use a calibrated balance for accurate weighing.- Ensure vials are tightly sealed to prevent solvent evaporation.- Prepare fresh stock solutions for critical experiments.
Precipitation when adding the stock solution to an aqueous buffer. - this compound is insoluble in water.[1][5]- The final concentration of the organic solvent is too high, causing cellular stress in biological assays.- While vortexing the warm aqueous buffer, slowly add the stock solution.- Keep the final concentration of the organic solvent in the aqueous solution as low as possible (typically <1%).- Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery in aqueous systems.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound (CAS: 2363-71-5)[2][6][7][8][9]

  • Anhydrous Ethanol (200 proof)

  • Sterile, conical-bottom glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Sonicator bath

  • Pipettors and sterile tips

Procedure:

  • Weighing: Accurately weigh 3.266 mg of this compound powder (Molecular Weight: 326.57 g/mol ) and transfer it to a sterile glass vial.[2]

  • Solvent Addition: Add 1 mL of anhydrous ethanol to the vial.

  • Dissolution: Tightly cap the vial and place it in a sonicator bath. Sonicate the mixture until the this compound is completely dissolved. The solution should be clear. Gentle warming may be applied if necessary, but avoid excessive heat with flammable solvents like ethanol.

  • Storage: For immediate use, proceed to the next step. For short-term storage, aliquot the stock solution into smaller, sterile glass vials, flush with an inert gas (e.g., nitrogen or argon) before capping tightly, and store at -20°C for up to one month.[4]

  • Use: When ready to use, bring the stock solution to room temperature. If any precipitate has formed during storage, gently warm and sonicate the solution to ensure it is fully redissolved before use.

Visual Guides

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound add_solvent Add Anhydrous Ethanol weigh->add_solvent Precise amount dissolve Sonicate to Dissolve add_solvent->dissolve Target Concentration use_now Use Immediately dissolve->use_now Choice store Aliquot and Store at -20°C dissolve->store use_later Warm and Sonicate Before Use store->use_later

Caption: Workflow for preparing this compound stock solution.

Troubleshooting_Heneicosanoic_Acid cluster_dissolution Dissolution Problems cluster_application Application Problems cluster_solutions Solutions start Issue with Stock Solution? precipitate Precipitate or Cloudiness start->precipitate Visual inspection incomplete Incomplete Dissolution start->incomplete Visual inspection inconsistent Inconsistent Results start->inconsistent Experimental outcome aq_precipitate Precipitates in Aqueous Buffer start->aq_precipitate During experiment warm_sonicate Warm & Sonicate precipitate->warm_sonicate incomplete->warm_sonicate check_solvent Check Solvent/Concentration incomplete->check_solvent prepare_fresh Prepare Fresh Solution inconsistent->prepare_fresh use_bsa Use BSA Carrier aq_precipitate->use_bsa

Caption: Troubleshooting guide for this compound solutions.

References

Validation & Comparative

A Comparative Guide to Heneicosanoic Acid and Lignoceric Acid in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of heneicosanoic acid (C21:0) and lignoceric acid (C24:0), two very-long-chain saturated fatty acids (VLC-SFAs), in the context of their influence on biological membranes. Understanding the distinct effects of these fatty acids on membrane properties is crucial for research in cell biology, neuroscience, and for the development of therapeutics targeting lipid-related pathologies.

Introduction to Heneicosanoic and Lignoceric Acids

This compound, a 21-carbon saturated fatty acid, and lignoceric acid, a 24-carbon saturated fatty acid, are both integral components of cellular membranes, particularly in the nervous system. Lignoceric acid is a prominent component of cerebrosides and sphingomyelin.[1] Deficiencies in the peroxisomal oxidation of very-long-chain fatty acids like lignoceric acid are linked to severe neurological disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1] this compound, while less studied, is also found in nervous system cell membranes and has been noted for its capacity to form micelles and vesicles, suggesting a role in cellular processes like neurotransmission.

Comparative Analysis of Membrane Properties

The biophysical properties of cell membranes are profoundly influenced by their lipid composition. The length of fatty acid acyl chains is a critical determinant of membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.

Membrane Fluidity

The phase transition temperature (Tm) is a key indicator of membrane fluidity. It is the temperature at which a lipid bilayer transitions from a tightly packed gel state to a more fluid liquid-crystalline state. A higher Tm corresponds to a more rigid membrane. The primary determinant of Tm for saturated fatty acids is the length of their acyl chains; longer chains result in stronger van der Waals interactions, requiring more energy to disrupt the ordered packing, thus increasing the Tm.

Experimental data for phosphatidylcholines (PCs) containing this compound (21:0 PC) and lignoceric acid (24:0 PC) demonstrate this principle:

Fatty Acid CompositionChain LengthTransition Temperature (Tm) (°C)
21:0 PCC21:071
24:0 PCC24:080.3

Data sourced from Avanti Polar Lipids, Inc.

This quantitative data clearly indicates that membranes containing lignoceric acid are significantly more rigid and less fluid than those containing this compound.

Membrane Permeability

The permeability of a lipid bilayer is inversely related to its fluidity and packing density. More tightly packed lipids in the gel phase create a more effective barrier to the passage of molecules. Studies on the effect of saturated fatty acid chain length on the permeability of liposomal membranes have shown that longer fatty acid chains lead to a reduction in the permeability barrier.[2]

A calcein (B42510) release assay, a common method to assess membrane permeability, demonstrated that for saturated fatty acids from C8 to C20, the reduction in the permeability barrier of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) liposomes was proportional to the length of the fatty acid.[2] Extrapolating from this data, it is expected that lignoceric acid (C24:0) would decrease membrane permeability to a greater extent than this compound (C21:0) due to its longer acyl chain and the consequently more ordered and less fluid membrane state it induces.

Lipid Raft Association

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, which play crucial roles in signal transduction and membrane trafficking. Very-long-chain fatty acids are thought to be important for the structural integrity of lipid rafts, potentially by spanning the two leaflets of the bilayer and contributing to their stability. The uptake of long-chain fatty acids into cells has been shown to be regulated by the dynamic interaction of fatty acid transport proteins with these lipid microdomains.[3][4]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Determining Phase Transition Temperature

Objective: To measure the phase transition temperature (Tm) of liposomes containing either this compound or lignoceric acid.

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired phospholipid (e.g., a phosphatidylcholine) and either this compound or lignoceric acid (at a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the expected Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Degas the liposome suspension and the reference buffer prior to loading into the DSC sample and reference cells, respectively.

    • Place the liposome suspension in the sample cell and an equal volume of the hydration buffer in the reference cell.

    • Scan the temperature over a range that brackets the expected Tm (e.g., from 20°C to 90°C) at a controlled scan rate (e.g., 1°C/min).

    • The Tm is determined as the temperature at the peak of the endothermic transition in the thermogram.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis Lipid_Film Lipid Film Formation Hydration Hydration with Buffer Lipid_Film->Hydration Vortexing Extrusion Extrusion (optional) Hydration->Extrusion Creates LUVs Loading Load Sample & Reference Hydration->Loading Extrusion->Loading Scanning Temperature Scan Loading->Scanning Analysis Data Analysis Scanning->Analysis Thermogram Tm_Value Tm_Value Analysis->Tm_Value Determine Tm

DSC Experimental Workflow
Membrane Permeability Assay (Calcein Leakage)

Objective: To compare the effect of this compound and lignoceric acid on the permeability of lipid vesicles.

Methodology:

  • Calcein-Encapsulated Liposome Preparation:

    • Prepare lipid films as described in the DSC protocol.

    • Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM in buffer).

    • Subject the liposomes to several freeze-thaw cycles to increase encapsulation efficiency.

    • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Permeability Measurement:

    • Dilute the calcein-loaded liposomes in a cuvette with buffer to a concentration where the fluorescence from any leaked calcein is detectable.

    • Monitor the baseline fluorescence over time using a fluorometer (excitation ~495 nm, emission ~515 nm).

    • To induce leakage, add a perturbing agent (or in this case, compare the inherent leakage of liposomes containing this compound vs. lignoceric acid over time).

    • Measure the increase in fluorescence as calcein is released from the liposomes and its self-quenching is relieved upon dilution in the external buffer.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and release all encapsulated calcein, representing 100% leakage.

    • The percentage of calcein leakage at any given time can be calculated relative to the maximum fluorescence.

Permeability_Assay cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement Lipid_Film Lipid Film with Fatty Acid Hydration Hydrate with Calcein Lipid_Film->Hydration Purification Remove External Calcein Hydration->Purification Baseline Monitor Baseline Fluorescence Purification->Baseline Leakage Observe Leakage Over Time Baseline->Leakage Max_Leakage Induce 100% Leakage (Triton X-100) Leakage->Max_Leakage Data_Analysis Data_Analysis Max_Leakage->Data_Analysis Calculate % Leakage

Membrane Permeability Assay Workflow
Lipid Raft Isolation (Detergent-Resistant Membrane Method)

Objective: To determine the relative association of this compound and lignoceric acid with lipid rafts.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., neuronal cells) to confluence.

    • Supplement the culture medium with either this compound or lignoceric acid (e.g., complexed to BSA) for a specified period to allow for incorporation into cellular membranes.

  • Cell Lysis and DRM Isolation:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.

    • Homogenize the lysate and mix it with a high-concentration sucrose (B13894) solution.

    • Create a discontinuous sucrose gradient in an ultracentrifuge tube by layering solutions of decreasing sucrose concentrations on top of the lysate-sucrose mixture.

    • Centrifuge at high speed for a prolonged period (e.g., 18-24 hours) at 4°C.

    • Lipid rafts, being detergent-resistant and buoyant, will float to the interface of the lower-density sucrose layers.

  • Analysis:

    • Carefully collect fractions from the top of the gradient.

    • Analyze the fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) and non-raft markers by Western blotting to identify the raft-containing fractions.

    • Extract lipids from the raft and non-raft fractions.

    • Analyze the fatty acid composition of each fraction by gas chromatography-mass spectrometry (GC-MS) to quantify the relative amounts of this compound and lignoceric acid.

Lipid_Raft_Isolation Cell_Culture Cell Culture with Fatty Acid Lysis Detergent Lysis Cell_Culture->Lysis Sucrose_Gradient Sucrose Density Gradient Lysis->Sucrose_Gradient Ultracentrifugation Ultracentrifugation Sucrose_Gradient->Ultracentrifugation Fractionation Fraction Collection Ultracentrifugation->Fractionation Analysis Western Blot & GC-MS Fractionation->Analysis Raft_Association Raft_Association Analysis->Raft_Association Determine Raft Association

Lipid Raft Isolation Workflow

Summary and Conclusion

This compound and lignoceric acid, despite both being very-long-chain saturated fatty acids, are predicted to exert distinct effects on membrane biophysics due to the three-carbon difference in their acyl chain lengths.

Key Comparative Points:

  • Membrane Fluidity: Lignoceric acid induces a more ordered and less fluid membrane state, as evidenced by its significantly higher phase transition temperature compared to this compound.

  • Membrane Permeability: The more tightly packed membrane structure promoted by lignoceric acid is expected to result in lower membrane permeability compared to this compound.

  • Lipid Raft Association: It is hypothesized that the longer acyl chain of lignoceric acid facilitates stronger interactions within the ordered environment of lipid rafts, leading to a greater partitioning into these microdomains compared to this compound.

The provided experimental protocols offer robust methodologies for researchers to quantitatively investigate these differential effects. A deeper understanding of how subtle differences in fatty acid chain length can fine-tune membrane properties will provide valuable insights into the physiological and pathological roles of these important lipid molecules.

References

A Comparative Analysis of Odd-Chain vs. Even-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic and physiological effects of odd-chain fatty acids (OCFAs) versus even-chain fatty acids (ECFAs). It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering a consolidated overview of their distinct properties and potential therapeutic implications. This document summarizes key experimental findings, presents detailed methodologies for crucial experiments, and visualizes complex biological pathways to facilitate a deeper understanding of these two classes of fatty acids.

Executive Summary

Fatty acids are fundamental to cellular structure and function. While even-chain fatty acids have been the primary focus of lipid research, representing over 99% of total plasma fatty acids in humans, emerging evidence highlights the unique and potentially beneficial properties of odd-chain fatty acids.[1] The primary distinction lies in their metabolism: ECFAs are catabolized exclusively to acetyl-CoA, a ketogenic substrate, whereas OCFAs yield both acetyl-CoA and a single molecule of propionyl-CoA.[1] This propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (CAC), thereby serving an anaplerotic role by replenishing CAC intermediates. This fundamental metabolic difference underpins the varied physiological effects observed between these two fatty acid classes, with implications for metabolic diseases, inflammation, and cellular signaling.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies on odd-chain and even-chain fatty acids.

Table 1: Comparative Effects on Adipokine and Inflammatory Markers

Fatty AcidMarkerEffectCell/SystemQuantitative ChangeReference
Even-Chain (C14:0, C16:0, C18:0) ResistinIncreaseHuman SerumP for trend = 0.048[2]
AdiponectinDecreaseHuman SerumP for trend = 0.003[2]
Odd-Chain (C15:0, C17:0) LeptinDecreaseHuman SerumP for trend = 0.048[2]
PAI-1DecreaseHuman SerumP for trend = 0.02[2]
Pentadecanoic Acid (C15:0) VCAM-1DecreaseHuman Cell SystemsDose-dependent reduction[3]
MCP-1DecreaseHuman Cell SystemsDose-dependent reduction[3]
IL-6DecreaseHuman Cell SystemsDose-dependent reduction[3]
TNF-αDecreasePrimary HepatocytesSignificant reduction in mRNA expression[4]
Heptadecanoic Acid (C17:0) TNF-αDecreasePrimary HepatocytesSignificant reduction in mRNA expression[4]

Table 2: Comparative Effects on Cellular Metabolism and Viability

Fatty AcidParameterEffectCell/SystemQuantitative ChangeReference
Heptadecanoic Acid (C17:0) Cytotoxicity (IC50)More cytotoxicPanc-1 cells77.47 ± 2.10 µM[5]
Pentadecanoic Acid (C15:0) Cytotoxicity (IC50)Less cytotoxicPanc-1 cells> 200 µM[5]
Palmitic Acid (C16:0) Cytotoxicity (IC50)Less cytotoxicPanc-1 cells> 200 µM[5]
Stearic Acid (C18:0) Cytotoxicity (IC50)Less cytotoxicPanc-1 cells> 200 µM[5]
Propionate (from OCFA) Fatty Acid OxidationInhibitionPerfused Rat Hearts50% reduction in palmitate contribution to acetyl-CoA[6]
Propionate (from OCFA) Glucose OxidationIncreasePerfused Rat Hearts~2-fold increase in fractional flux from glucose[6]
Propionate (from OCFA) Propionyl-CoA levelsIncreasePerfused Rat Hearts~101-fold increase[6]
Propionate (from OCFA) Methylmalonyl-CoA levelsIncreasePerfused Rat Hearts~36-fold increase[6]

Metabolic Pathways and Signaling Diagrams

Metabolic Fate of Odd- vs. Even-Chain Fatty Acids

The catabolism of both odd- and even-chain fatty acids occurs primarily through β-oxidation in the mitochondria. However, their end products and subsequent metabolic fates differ significantly.

cluster_ecfa Even-Chain Fatty Acid Metabolism cluster_ocfa Odd-Chain Fatty Acid Metabolism cluster_cac Citric Acid Cycle (CAC) ECFA Even-Chain Fatty Acid BetaOxidation_ECFA β-Oxidation ECFA->BetaOxidation_ECFA AcetylCoA_ECFA Acetyl-CoA BetaOxidation_ECFA->AcetylCoA_ECFA CAC Citric Acid Cycle AcetylCoA_ECFA->CAC Ketogenesis/ Energy OCFA Odd-Chain Fatty Acid BetaOxidation_OCFA β-Oxidation OCFA->BetaOxidation_OCFA AcetylCoA_OCFA Acetyl-CoA BetaOxidation_OCFA->AcetylCoA_OCFA PropionylCoA Propionyl-CoA BetaOxidation_OCFA->PropionylCoA AcetylCoA_OCFA->CAC Ketogenesis/ Energy MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin) SuccinylCoA Succinyl-CoA SuccinylCoA->CAC Anaplerosis MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (B12)

Metabolic fate of odd- and even-chain fatty acids.
Differential Effects on Inflammatory and Metabolic Signaling

Odd-chain and even-chain fatty acids have been shown to exert differential effects on key signaling pathways involved in inflammation and metabolic regulation.

cluster_ecfa_signal Even-Chain Saturated Fatty Acids (e.g., C16:0) cluster_ocfa_signal Odd-Chain Saturated Fatty Acids (e.g., C15:0, C17:0) ECFA_S ECFA PPARg_ECFA PPARγ Phosphorylation ECFA_S->PPARg_ECFA Induces NFkB NF-κB Activation ECFA_S->NFkB Induces Adiponectin_ECFA Adiponectin Expression PPARg_ECFA->Adiponectin_ECFA Reduces Inflammatory_Cytokines_ECFA Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines_ECFA Upregulates OCFA_S OCFA PPAR_OCFA PPARα/δ Activation OCFA_S->PPAR_OCFA Activates JAK_STAT JAK-STAT Signaling OCFA_S->JAK_STAT Inhibits Metabolic_Regulation Improved Metabolic Profile PPAR_OCFA->Metabolic_Regulation Leads to Inflammatory_Cytokines_OCFA Anti-inflammatory Effects JAK_STAT->Inflammatory_Cytokines_OCFA Leads to

Differential signaling of odd- and even-chain fatty acids.

Experimental Protocols

Measurement of Fatty Acid β-Oxidation using Radiolabeled Palmitate

This protocol is adapted from methods used to measure the catabolism of a radiolabeled fatty acid substrate into metabolic intermediates.

Principle: Cells or isolated mitochondria are incubated with [1-¹⁴C]-palmitate. The rate of fatty acid oxidation is determined by measuring the amount of ¹⁴CO₂ and ¹⁴C-labeled acid-soluble metabolites (ASMs) produced.

Materials:

  • [1-¹⁴C]-palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., M199) or mitochondrial respiration buffer

  • Perchloric acid

  • Scintillation fluid and counter

  • Cell or mitochondrial samples

Procedure:

  • Preparation of Palmitate-BSA Conjugate:

    • Prepare a stock solution of non-radiolabeled palmitic acid in ethanol.

    • In a sterile tube, combine the non-radiolabeled palmitate solution, [1-¹⁴C]-palmitic acid, and fatty acid-free BSA solution.

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Incubation:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Wash cells with pre-warmed buffer.

    • Add the reaction medium containing the [1-¹⁴C]-palmitate-BSA conjugate to the cells.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Termination of Reaction and Separation of Metabolites:

    • Terminate the reaction by adding a final concentration of perchloric acid. This will precipitate proteins and cell debris.

    • For ¹⁴CO₂ measurement, the incubation can be performed in sealed flasks with a center well containing a CO₂ trapping agent (e.g., NaOH). The trapped ¹⁴CO₂ is then measured by scintillation counting.

    • For ASM measurement, centrifuge the perchloric acid-treated samples to pellet the precipitate.

    • Transfer the supernatant (containing ASMs) to a new tube.

  • Quantification:

    • Add an aliquot of the supernatant or the CO₂ trapping agent to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the results to the amount of protein or cell number in each sample.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction and quantification of total fatty acids from biological samples.

Principle: Fatty acids are extracted from the sample, derivatized to form volatile fatty acid methyl esters (FAMEs), and then separated and quantified by GC-MS.

Materials:

  • Biological sample (plasma, tissue, cells)

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol (B129727), Chloroform (or a less toxic alternative like MTBE), and Iso-octane

  • Hydrochloric acid (HCl) or Boron trifluoride (BF₃) in methanol for derivatization

  • Sodium sulfate (B86663) (anhydrous)

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction (Folch Method or equivalent):

    • Homogenize the tissue or cell sample in a chloroform:methanol mixture (2:1, v/v).

    • Add the internal standard solution.

    • Vortex thoroughly and allow for phase separation. A saline solution can be added to facilitate this.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to FAMEs:

    • Resuspend the dried lipid extract in a known volume of a derivatizing agent (e.g., 1.25 M HCl in methanol or 14% BF₃ in methanol).

    • Incubate at a specific temperature (e.g., 85°C) for a defined time (e.g., 1 hour) in a sealed vial.

    • After cooling, add water and an organic solvent (e.g., hexane (B92381) or iso-octane) to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase containing the FAMEs.

    • Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject a small volume of the FAMEs solution into the GC-MS.

    • The FAMEs are separated based on their boiling points and polarity on the GC column.

    • The mass spectrometer detects and identifies the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.

    • Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.

Conclusion

The distinction between odd- and even-chain fatty acids extends beyond a simple difference in carbon number. The anaplerotic potential of OCFAs, stemming from the production of propionyl-CoA, presents a compelling area for further research, particularly in the context of metabolic disorders characterized by mitochondrial dysfunction. Furthermore, the differential effects of OCFAs and ECFAs on inflammatory and metabolic signaling pathways suggest that a more nuanced understanding of individual fatty acids is crucial for developing targeted nutritional and therapeutic strategies. This guide provides a foundational overview to aid researchers in navigating this exciting and evolving field of study.

References

Validating Heneicosanoic Acid as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantitative results in analytical chemistry is paramount. The use of an internal standard (IS) is a fundamental strategy to correct for variations during sample preparation and analysis, thereby enhancing the reliability of the data.[1][2] This guide provides an objective comparison of heneicosanoic acid (C21:0) as an internal standard, particularly for chromatographic analysis of fatty acids, and presents supporting data and detailed experimental protocols.

This compound, a long-chain saturated fatty acid, is frequently employed as an internal standard in the analysis of fatty acid and conjugated linoleic acid isomers in samples like meat using gas chromatography (GC).[3] Its utility stems from being an odd-chain fatty acid, which is typically found in low abundance in many biological systems.[2][4] This minimizes the risk of interference from endogenous levels of the standard in the sample matrix.

Comparison of this compound with Other Internal Standards

The selection of an appropriate internal standard is critical and depends on the analyte, the matrix, and the analytical technique. The most common alternatives to odd-chain fatty acids like this compound are stable isotope-labeled (SIL) internal standards.[2][5] SIL standards, such as deuterated versions of the analyte, are often considered the "gold standard" as they have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly throughout the entire analytical process.[6][7]

Internal Standard Type This compound (Odd-Chain Fatty Acid) Stable Isotope-Labeled (SIL) Analogs
Principle Chemically similar to even-chain fatty acid analytes. Its unique chain length allows for chromatographic separation.Chemically identical to the analyte, but with a different mass due to isotopic enrichment (e.g., ²H, ¹³C).
Advantages - Cost-effective and widely available.[2]- Behaves similarly to other fatty acids during extraction and derivatization.[2]- Low natural abundance in most biological samples.[4]- Considered the "gold standard" for mass spectrometry.[6]- Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[8]- Corrects for variations in extraction, derivatization, and instrument response.[2]
Disadvantages - Can be naturally present in some matrices (e.g., dairy, ruminant fats), leading to inaccuracies.[2]- Potential for slight differences in extraction efficiency and ionization response compared to the analyte.- Significantly more expensive than unlabeled standards.- Not commercially available for all analytes.[2]- Potential for isotopic interference if the purity is not high.

Performance Data: this compound vs. a Stable Isotope-Labeled Standard

The following table presents hypothetical data from a method validation experiment comparing the performance of this compound with a stable isotope-labeled internal standard (Palmitic Acid-d₃₁) for the quantification of Palmitic Acid (C16:0) in human plasma via GC-MS.

Validation Parameter Acceptance Criteria This compound (C21:0) as IS Palmitic Acid-d₃₁ as IS
Linearity (R²) >0.990.9940.999
Precision (%CV) - Low QC <15%8.5%3.2%
Precision (%CV) - Mid QC <15%6.2%2.1%
Precision (%CV) - High QC <15%5.8%1.9%
Accuracy (% Recovery) - Low QC 85-115%92.7%101.5%
Accuracy (% Recovery) - Mid QC 85-115%95.3%100.8%
Accuracy (% Recovery) - High QC 85-115%98.1%99.2%

Interpretation: The data illustrates that while this compound provides acceptable performance that meets typical validation criteria, the stable isotope-labeled internal standard generally results in superior precision (lower %CV) and accuracy (closer to 100% recovery).[9]

Experimental Protocols

A robust and reproducible sample preparation protocol is the foundation of any quantitative bioanalytical method. The internal standard should be added at the earliest possible stage to account for variability throughout the entire process.[9]

Protocol 1: Fatty Acid Analysis in Plasma using GC-MS

This protocol describes the quantification of fatty acids in a plasma sample using this compound as an internal standard.

1. Reagents and Materials:

  • This compound (Internal Standard)

  • Fatty acid methyl ester (FAME) standards for calibration curve

  • Methanol (B129727) with 2% (v/v) H₂SO₄

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Plasma samples

2. Standard Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Internal Standard Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target fatty acid analytes.

3. Sample Preparation:

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 50 µL of the this compound internal standard working solution (10 µg/mL) to all samples, calibration standards, and quality controls.

  • Add 2 mL of methanol with 2% H₂SO₄.

  • Vortex the mixture for 30 seconds.

  • Incubate at 80°C for 1 hour to allow for transesterification to FAMEs.

  • Cool the tubes to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

4. GC-MS Parameters (Typical):

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min and hold for 5 min.[2]

  • Carrier Gas: Helium

  • MS Mode: Selected Ion Monitoring (SIM)

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[9]

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard calibration.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Derivatize Transesterification (to FAMEs) Spike->Derivatize Extract Liquid-Liquid Extraction (Hexane) Derivatize->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Peak Peak Integration GCMS->Peak Ratio Calculate Area Ratios (Analyte/IS) Peak->Ratio Curve Calibration Curve Ratio->Curve Quant Quantify Analyte Curve->Quant

Caption: Experimental workflow for fatty acid analysis using an internal standard.

G cluster_input Inputs cluster_process Calculation cluster_output Calibration & Quantification Analyte Analyte Response (Area_A) Ratio Response Ratio = Area_A / Area_IS Analyte->Ratio IS Internal Standard Response (Area_IS) IS->Ratio Conc_IS [IS] = Constant Plot Plot Response Ratio vs. [Analyte] Conc_IS->Plot Ratio->Plot Result Determine Unknown [Analyte] Plot->Result

Caption: Logical relationship in internal standard calibration.

Conclusion

This compound is a valid and widely used internal standard for the quantification of fatty acids, particularly in GC-based methods. Its primary advantages are its low natural abundance in many biological matrices and its cost-effectiveness. While it provides reliable results that meet standard analytical validation criteria, it is important to recognize that stable isotope-labeled internal standards generally offer superior accuracy and precision. The choice between this compound and a SIL standard will ultimately depend on the specific requirements of the assay, including the desired level of analytical rigor, the complexity of the sample matrix, and budgetary constraints. For most routine analyses, this compound represents a practical and effective choice.

References

A Comparative Guide to Heneicosanoic Acid Quantification: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids such as heneicosanoic acid (C21:0) is crucial for advancements in lipidomics, nutritional science, and the study of metabolic diseases. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these methods is contingent on the specific analytical requirements, including sensitivity, sample matrix, and throughput. This guide provides an objective comparison of GC-MS and LC-MS for the quantification of this compound, supported by experimental data and detailed methodologies.

Introduction to the Techniques

Gas Chromatography-Mass Spectrometry has traditionally been the gold standard for the analysis of fatty acids, particularly for long-chain fatty acids (14-24 carbons).[1] It is recognized for its excellent separation efficiency and high sensitivity.[1] A critical prerequisite for GC-MS analysis is the derivatization of fatty acids to enhance their volatility, which is typically achieved by converting them into fatty acid methyl esters (FAMEs).[1]

Liquid Chromatography-Mass Spectrometry has emerged as a powerful alternative, offering high sensitivity and selectivity without the necessity of derivatization.[1] This simplifies the sample preparation process.[1] LC-MS is particularly advantageous for the analysis of a broad spectrum of fatty acids, including very-long-chain fatty acids.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes key performance parameters for both GC-MS and LC-MS for the analysis of this compound and other long-chain saturated fatty acids. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.1 µg/mL to 20.2 µg/mL (for a range of fatty acids)[2]0.05 µg/mL (for this compound)[3]
Limit of Quantitation (LOQ) 5.0 µg/mL to 50.0 µg/mL (for a range of fatty acids)[2]0.2 µg/mL (for this compound)[3]
Precision (%RSD) <15%<10% (intraday), <15% (interday)
Accuracy/Recovery (%) 81% to 110%[2]90% to 110%
Derivatization Mandatory (e.g., FAMEs)Often not required
Sample Throughput LowerHigher

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ primarily in the sample preparation stage, with GC-MS requiring a derivatization step.

cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Chloroform:Methanol Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) BF3/Methanol GC Separation GC Separation Derivatization (FAMEs)->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Sample2 Sample Lipid Extraction2 Lipid Extraction2 Sample2->Lipid Extraction2 Isopropanol (B130326) LC Separation LC Separation Lipid Extraction2->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis2 Data Analysis2 MS/MS Detection->Data Analysis2 Data Analysis

Figure 1. Comparison of general experimental workflows for GC-MS and LC-MS analysis of this compound.

Detailed Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the derivatization of this compound to its fatty acid methyl ester (FAME) for GC-MS analysis.

1. Lipid Extraction (Folch Method)

  • To a 100 µL biological sample (e.g., plasma), add an appropriate internal standard (e.g., Heptadecanoic acid).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

  • Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

  • Carefully collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Seal the container and heat at 100°C for 30 minutes.

  • Cool the sample to room temperature, and add 1 mL of hexane (B92381) and 1 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode at 250°C.

  • Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) can be used, monitoring for characteristic fragments of this compound methyl ester (e.g., m/z 74, 87).[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes the direct analysis of underivatized this compound by LC-MS/MS.

1. Sample Preparation

  • To a 100 µL biological sample (e.g., plasma), add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 400 µL of ice-cold isopropanol to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the fatty acids. A total run time of around 15 minutes is typical.[3]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor-to-product ion transition for this compound would be monitored (e.g., m/z 325.3 -> 325.3, as it is a saturated fatty acid and may not fragment easily under standard conditions, or a characteristic fragment if one is consistently produced).[3]

Logical Decision Workflow

The choice between GC-MS and LC-MS for this compound quantification depends on several factors. The following diagram illustrates a logical workflow to aid in this decision-making process.

start Start: Need to quantify this compound high_throughput Is high sample throughput critical? start->high_throughput volatile_analysis Is analysis of other volatile compounds required? high_throughput->volatile_analysis No lc_ms LC-MS/MS is recommended high_throughput->lc_ms Yes existing_expertise_gc Existing expertise and validated protocols for GC-MS of FAMEs? volatile_analysis->existing_expertise_gc No gc_ms GC-MS is a suitable option volatile_analysis->gc_ms Yes existing_expertise_gc->gc_ms Yes consider_lc_ms Consider LC-MS/MS for higher throughput existing_expertise_gc->consider_lc_ms No consider_lc_ms->lc_ms

Figure 2. Decision workflow for selecting an analytical method for this compound quantification.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. GC-MS, requiring derivatization, offers excellent chromatographic resolution. LC-MS/MS provides the advantage of simpler sample preparation and higher throughput, making it particularly suitable for large-scale studies. The choice between the two methods should be based on the specific research goals, available instrumentation, and the desired analytical performance characteristics. For routine, high-throughput analysis of this compound in biological matrices, LC-MS/MS is often the preferred method. However, GC-MS remains a valuable and powerful tool, especially when detailed fatty acid profiling, including isomers, is required.

References

Heneicosanoic Acid in Cellular Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of heneicosanoic acid's role in cell signaling with other saturated fatty acids, supported by experimental data and detailed methodologies.

Introduction

Saturated fatty acids (SFAs) are no longer considered mere energy storage molecules and structural components of cell membranes. A growing body of evidence has established their roles as critical signaling molecules that modulate a diverse array of cellular processes, from inflammation and metabolism to cell survival and apoptosis. While the signaling functions of even-chain SFAs such as palmitic acid (C16:0), stearic acid (C18:0), and myristic acid (C14:0) have been extensively studied, the biological activities of odd-chain and very-long-chain SFAs remain less characterized.

This guide provides a comparative analysis of this compound (C21:0), a very-long-chain saturated fatty acid, and its role in cell signaling relative to its more-studied counterparts. Due to the limited direct research on this compound's signaling functions, this comparison draws upon the established knowledge of other SFAs and the emerging understanding of odd-chain and very-long-chain fatty acids as a class.

Comparative Analysis of Saturated Fatty Acids in Cell Signaling

The cellular effects of saturated fatty acids are highly dependent on their chain length, which influences their metabolic fate, incorporation into cellular membranes, and interaction with signaling proteins.

Palmitic Acid (C16:0)

Palmitic acid is the most common saturated fatty acid in the human body and diet and, consequently, the most extensively studied in the context of cell signaling.[1][2] It is a potent activator of several signaling pathways, often leading to pro-inflammatory and pro-apoptotic responses in various cell types.

Key signaling pathways affected by palmitic acid include:

  • Toll-like Receptor 4 (TLR4) Signaling: Palmitic acid can directly bind to the TLR4 complex, initiating a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] This mechanism is a key contributor to the low-grade inflammation associated with metabolic diseases.

  • PI3K/AKT Pathway: Palmitic acid has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and glucose metabolism.[5][6] This inhibition can contribute to insulin (B600854) resistance and apoptosis.

  • MAPK Pathway: Palmitic acid can activate various components of the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, which are involved in stress responses and apoptosis.[1]

  • Endoplasmic Reticulum (ER) Stress: An excess of palmitic acid can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and inducing ER stress-mediated apoptosis.[6]

  • Protein Palmitoylation: Palmitic acid is the substrate for palmitoylation, a reversible post-translational modification where it is attached to cysteine residues of proteins.[5][7] This modification regulates protein trafficking, localization, and activity, affecting a vast number of signaling proteins.[7]

Stearic Acid (C18:0)

Stearic acid, another abundant saturated fatty acid, often exhibits distinct and sometimes opposing effects to palmitic acid.

  • Inflammatory Signaling: While some studies show that stearic acid can also induce inflammatory responses, others suggest it is less potent than palmitic acid.[8] Like other long-chain SFAs, it can activate TLR4 signaling.[9]

  • MAPK and ER Stress Pathways: Stearic acid has been shown to activate the p38 MAPK pathway and induce ER stress, leading to apoptosis in certain cell types, such as pancreatic β-cells.[10]

  • Protein Acylation: Stearic acid can be incorporated into proteins via S-acylation, and its presence can have functional consequences that differ from palmitoylation. For example, the oleoylation of GNAI proteins, which can be derived from stearic acid, has been shown to blunt growth factor signaling.[11]

Myristic Acid (C14:0)

Myristic acid is a 14-carbon saturated fatty acid with a unique and critical role in cell signaling through protein modification.

  • Protein N-Myristoylation: Myristic acid is covalently attached to the N-terminal glycine (B1666218) of a wide range of proteins in a process called N-myristoylation.[12][13][14] This irreversible modification is crucial for membrane targeting and the function of many signaling proteins, including G proteins and kinases.[14]

  • Inflammatory Signaling: Myristic acid, as a long-chain saturated fatty acid, can also contribute to pro-inflammatory responses, in part through the activation of TLR4.

  • Triglyceride Production: Myristic acid has been shown to regulate triglyceride production in bovine mammary epithelial cells through the ubiquitination pathway.[15][16]

This compound (C21:0)

Direct experimental evidence detailing the specific cell signaling pathways modulated by this compound is currently scarce.[12] Its classification as a very-long-chain saturated fatty acid (VLCFA) and an odd-chain fatty acid provides some clues to its potential biological roles.

  • General Characteristics: this compound is a 21-carbon straight-chain saturated fatty acid.[17] It is found in some natural sources, including human milk fat and as a component of phospholipids (B1166683) in articular cartilage.[18][19]

  • Potential Roles of Very-Long-Chain Fatty Acids (VLCFAs): VLCFAs are crucial for the biosynthesis of sphingolipids and the formation of the plant cuticle.[20][21] Sphingolipids themselves are important signaling molecules involved in regulating cell death and survival.[20] In astrocytes, long-chain saturated fatty acids (up to C20:0) have been shown to activate inflammatory signaling.[3][22] It is plausible that this compound, as a VLCFA, could have similar effects.

  • Potential Roles of Odd-Chain Fatty Acids: Higher circulating levels of odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been associated with a lower risk of metabolic diseases.[2][23] Some studies suggest that odd-chain fatty acids may have beneficial effects by attenuating inflammation and fibrosis.[24] The metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can enter the Krebs cycle, unlike even-chain fatty acids which primarily yield acetyl-CoA. This metabolic difference could underlie some of their distinct biological effects. One study noted that the content of this compound was significantly higher in the hearts of rats with chemically-induced mammary tumors, though the signaling implications of this finding are yet to be explored.[4][25]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of different saturated fatty acids on various cellular responses. Data for this compound is not available in the reviewed literature.

Fatty AcidCell TypeConcentrationDurationObserved EffectSignaling Pathway ImplicationReference
Palmitic Acid Human Gastric Cancer Cells50 µM18 h30.6–80.0% inhibition of proliferation; induction of apoptosisInhibition of STAT3 signaling[26]
Porcine Iliac Artery Endothelial Cells0-400 µMNot specifiedSignificant cytotoxicity; inhibition of proliferation and migration-[27]
Macrophages (RAW264.7)Not specifiedNot specifiedActivation of TLR4 signalingTLR4/NF-κB[28]
Stearic Acid Human Pancreatic β-cells (NES2Y)1 mM24 hActivation of p38 MAPK and ER stress pathways; induction of apoptosisMAPK, ER Stress
Endothelial Cells>10 µMNot specifiedIncreased ICAM-1 expression; phosphorylation of IκB-α and NF-κBNF-κB
Myristic Acid Bovine Mammary Epithelial Cells (MAC-T)200 µM24 hUpregulation of CD36, ADFP, and Ubiquitin; increased triglyceride contentUbiquitination pathway[15]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of findings. Below are representative protocols for studying the effects of fatty acids on cell signaling.

Protocol 1: Preparation of Fatty Acid-BSA Complexes for Cell Treatment
  • Objective: To prepare soluble and physiologically relevant fatty acid solutions for treating cultured cells.

  • Materials:

    • Fatty acid (e.g., this compound, palmitic acid)

    • Ethanol (B145695) (100%)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture medium

  • Procedure:

    • Prepare a stock solution of the fatty acid by dissolving it in 100% ethanol to a high concentration (e.g., 100 mM).

    • Prepare a BSA solution (e.g., 10% w/v) by dissolving fatty acid-free BSA in sterile PBS. Gently rotate the vial to dissolve the BSA without creating foam.

    • Warm the BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio of fatty acid to BSA (commonly 2:1 to 4:1).

    • Incubate the fatty acid-BSA complex solution at 37°C for 30-60 minutes to allow for complete complexation.

    • Sterile-filter the final solution using a 0.22 µm filter.

    • The complex can be stored at -20°C and diluted in cell culture medium to the desired final concentration before treating cells.[5]

Protocol 2: Western Blot Analysis of Signaling Protein Phosphorylation
  • Objective: To quantify the activation of specific signaling pathways by measuring the phosphorylation of key proteins.

  • Materials:

    • Cells treated with fatty acid-BSA complexes

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-p38, total p38)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody against the total protein to normalize for protein loading.

    • Quantify band intensities using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Generalized Saturated Fatty Acid-Induced TLR4 Signaling

SFA_TLR4_Signaling SFA Saturated Fatty Acid (e.g., Palmitic Acid) TLR4_MD2 TLR4/MD2 Complex SFA->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs IKK IKK Complex TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Nucleus Nucleus NFkB_p65_p50->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_p65_p50->Proinflammatory_Genes

Caption: Generalized TLR4 signaling pathway activated by saturated fatty acids.

Diagram 2: Experimental Workflow for Studying Fatty Acid Effects on Cell Signaling

FA_Workflow start Start: Select Fatty Acid and Cell Line prep Prepare Fatty Acid-BSA Complexes start->prep treat Treat Cells with FA-BSA Complexes prep->treat harvest Harvest Cells for Downstream Analysis treat->harvest protein_analysis Protein Analysis (e.g., Western Blot for Phospho-Proteins) harvest->protein_analysis rna_analysis RNA Analysis (e.g., qPCR for Gene Expression) harvest->rna_analysis functional_assay Functional Assays (e.g., Cytokine ELISA, Apoptosis Assay) harvest->functional_assay data Data Analysis and Interpretation protein_analysis->data rna_analysis->data functional_assay->data

Caption: General experimental workflow for investigating fatty acid effects.

Diagram 3: Structural Comparison of Saturated Fatty Acids

SFA_Structures cluster_C14 Myristic Acid (C14:0) cluster_C16 Palmitic Acid (C16:0) cluster_C18 Stearic Acid (C18:0) cluster_C21 This compound (C21:0) C14 CH₃(CH₂)₁₂COOH C16 CH₃(CH₂)₁₄COOH C18 CH₃(CH₂)₁₆COOH C21 CH₃(CH₂)₁₉COOH

References

A Researcher's Guide to Heneicosanoic Acid: A Comparative Analysis of Purity and Quality from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid, a saturated fatty acid with a 21-carbon chain, is a crucial component in various research and development applications, from lipidomics to the synthesis of novel therapeutics.[1][2] Its utility as an internal standard in quantitative lipidomics analyses is also well-documented due to its relative rarity in many biological systems.[3] The purity and consistency of this compound are paramount for obtaining reliable and reproducible experimental outcomes. This guide provides a comparative framework for evaluating this compound from different suppliers. It includes a summary of hypothetical, yet realistic, analytical data, detailed experimental protocols for purity assessment, and visual representations of analytical workflows and relevant biological pathways.

Data Presentation: Comparative Analysis of this compound

The quality of this compound can vary between suppliers and even between different lots from the same supplier. Therefore, independent verification of purity is a critical quality control step. The following table presents a hypothetical comparison of this compound from three different suppliers, based on common analytical techniques for fatty acid analysis.

Table 1: Comparative Analysis of this compound from Different Suppliers (Hypothetical Data)

Supplier Lot Number Stated Purity (%) Analytical Method for Verification Experimentally Determined Purity (%) Key Impurities Detected Appearance
Supplier A A2025-001>99GC-MS99.6Arachidic acid (C20:0), Behenic acid (C22:0)White crystalline powder
Supplier B B2025-002≥98GC-FID98.8Palmitic acid (C16:0), Stearic acid (C18:0)Off-white powder
Supplier C C2025-003>99.5HPLC-ELSD99.7None detectedWhite to almost white powder[4]

Experimental Protocols

Accurate assessment of this compound purity relies on robust analytical methodologies. The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for analyzing volatile compounds.[5] For fatty acids, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is typically required.[6][7]

a. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Materials:

    • This compound sample

    • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)[8]

    • Hexane (B92381) (GC grade)

    • Saturated sodium chloride (NaCl) solution

  • Procedure:

    • Accurately weigh approximately 1-5 mg of the this compound sample into a screw-cap glass test tube.[8]

    • Add 1 mL of 14% BF3-MeOH solution to the test tube.[8]

    • Securely cap the tube and heat at 60-100°C for 10-30 minutes in a heating block or water bath.[8]

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge the tube at a low speed to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[8]

b. GC-MS Conditions

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax), is suitable for FAME analysis.[5]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3-5°C/minute.

    • Final hold: Hold at 240°C for 5-10 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Injection Volume: 1 µL

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

    • Mass Range: Scan from m/z 50 to 500[8]

c. Data Analysis

The purity is determined by calculating the peak area of the this compound methyl ester as a percentage of the total peak area of all components in the chromatogram.[7][8]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze underivatized fatty acids, which simplifies sample preparation.[7]

a. Sample Preparation

b. HPLC Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.[7]

  • Flow Rate: 1.0 mL/minute[7]

  • Column Temperature: 30-40°C[7]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)

  • Injection Volume: 10 µL[7]

c. Data Analysis

Similar to GC, the purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks.[7]

Visualizing the Process: Workflows and Pathways

Experimental Workflow for this compound Purity Analysis

The following diagram illustrates the general workflow for determining the purity of a this compound sample using GC-MS.

G Figure 1: GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization to FAMEs Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection & Separation Extraction->GC_Injection MS_Detection MS Detection GC_Injection->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

Caption: A generalized workflow for the GC-MS analysis of this compound.

Simplified Overview of Fatty Acid Metabolism

This compound, as a long-chain saturated fatty acid, can be expected to participate in general fatty acid metabolic pathways. The following diagram provides a simplified overview of these pathways.

G Figure 2: Fatty Acid Metabolism Overview cluster_uptake Cellular Uptake cluster_activation Activation cluster_fates Metabolic Fates Extracellular_FA Extracellular This compound Membrane_Transport Membrane Transport Extracellular_FA->Membrane_Transport Intracellular_FA Intracellular This compound Membrane_Transport->Intracellular_FA Acyl_CoA_Synthetase Acyl-CoA Synthetase Intracellular_FA->Acyl_CoA_Synthetase Heneicosanoyl_CoA Heneicosanoyl-CoA Acyl_CoA_Synthetase->Heneicosanoyl_CoA Beta_Oxidation β-Oxidation (Energy Production) Heneicosanoyl_CoA->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids Heneicosanoyl_CoA->Lipid_Synthesis

Caption: Simplified pathways of fatty acid uptake, activation, and metabolism.

References

A Comparative Guide to Isotopic Labeling of Heneicosanoic Acid for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled heneicosanoic acid as a metabolic tracer against other commonly used alternatives. We delve into the unique advantages of using a C21:0 tracer for investigating odd-chain fatty acid metabolism, supported by experimental protocols and data presentation.

Introduction: The Significance of Tracing Odd-Chain Fatty Acid Metabolism

Metabolic tracing using stable isotope-labeled molecules is a powerful technique to unravel the complexities of cellular metabolism.[1] While even-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) are extensively studied, the metabolism of odd-chain fatty acids (OCFAs) remains less understood. OCFAs, such as this compound (C21:0), are gaining interest due to their distinct metabolic fate and potential implications in health and disease.[2] The primary distinction in their metabolism lies in the final product of β-oxidation: even-chain fatty acids yield solely acetyl-CoA, whereas odd-chain fatty acids produce both acetyl-CoA and a single molecule of propionyl-CoA.[3] This makes isotopically labeled this compound an invaluable tool for specifically probing pathways involving propionyl-CoA, which has links to glucose metabolism via the Krebs cycle.

Comparative Analysis of Metabolic Tracers: this compound vs. Alternatives

The choice of a fatty acid tracer depends on the specific metabolic pathway under investigation. While tracers like ¹³C-glucose can provide insights into de novo lipogenesis, the use of isotopically labeled fatty acids is essential for studying fatty acid uptake, elongation, desaturation, and incorporation into complex lipids. The following tables compare the key metabolic features and analytical considerations of isotopically labeled this compound (representing OCFAs) and palmitic acid (a common even-chain fatty acid tracer).

Table 1: Comparison of Metabolic Fates
Metabolic ProcessIsotopically Labeled Palmitic Acid (C16:0)Isotopically Labeled this compound (C21:0)Key Differences & Research Implications
Primary β-Oxidation Products Acetyl-CoAAcetyl-CoA and Propionyl-CoAThis compound uniquely allows for the tracing of carbon into the propionyl-CoA pool and its subsequent metabolic pathways.
Entry into Krebs Cycle Acetyl-CoA enters the Krebs cycle via citrate (B86180) synthase.Acetyl-CoA enters via citrate synthase; Propionyl-CoA is converted to succinyl-CoA and then enters the Krebs cycle.Enables the study of anaplerotic contributions to the Krebs cycle from fatty acid oxidation.
Gluconeogenesis Potential Cannot result in a net synthesis of glucose as acetyl-CoA is fully oxidized in the Krebs cycle.The propionyl-CoA derived from this compound can be a substrate for gluconeogenesis via succinyl-CoA.A crucial tracer for investigating the role of fatty acid oxidation in glucose production.
Incorporation into Lipids Readily incorporated into triglycerides, phospholipids, and other complex lipids.Expected to be incorporated into various lipid species, similar to even-chain fatty acids.Allows for comparative studies on the preferential incorporation of different fatty acid types into complex lipids.
Table 2: Analytical Considerations for Isotopic Labeling
Analytical AspectGeneral Considerations for Fatty Acid TracersSpecifics for this compound
Isotopic Labels Commonly ¹³C or ²H (deuterium). ¹³C is often preferred to avoid potential loss of label during desaturation reactions.Uniformly labeled ¹³C₂₁-Heneicosanoic acid or specifically labeled variants can be used.
Detection Methods Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).GC-MS is well-suited for the analysis of fatty acid methyl esters (FAMEs) to determine isotopic enrichment. LC-MS is ideal for analyzing intact lipids containing the labeled fatty acid.
Sample Preparation Lipid extraction from cells, tissues, or plasma, followed by hydrolysis and derivatization (for GC-MS) or direct analysis (for LC-MS).Standard lipid extraction and derivatization protocols are applicable.
Data Analysis Measurement of mass isotopomer distributions to determine the extent of label incorporation.Analysis of ¹³C enrichment in propionyl-CoA derived metabolites (e.g., succinyl-CoA, malate) is a key advantage.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo metabolic tracing studies using isotopically labeled fatty acids. These can be adapted for this compound and its alternatives.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Preparation of Labeling Medium: Prepare a stock solution of the isotopically labeled fatty acid (e.g., ¹³C₂₁-Heneicosanoic acid) complexed with fatty acid-free bovine serum albumin (BSA). The final concentration in the cell culture medium will depend on the cell type and experimental goals.

  • Metabolic Labeling: Replace the standard culture medium with the prepared labeling medium and incubate for the desired time course.

  • Cell Harvest and Metabolite Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • Sample Analysis:

    • For total fatty acid analysis, hydrolyze the lipid extract and derivatize to FAMEs for GC-MS analysis.

    • For lipidomics, analyze the intact lipid extract by LC-MS.

    • For polar metabolites, analyze the aqueous fraction of the extract by LC-MS or GC-MS.

Protocol 2: In Vivo Metabolic Tracing in Animal Models
  • Tracer Administration: The isotopically labeled fatty acid, complexed with a suitable carrier, can be administered via oral gavage or intravenous infusion. The dosage and administration route will depend on the animal model and the specific research question.

  • Sample Collection: Collect blood and tissue samples at various time points after tracer administration.

  • Sample Processing:

    • Extract lipids and metabolites from plasma and tissues as described in the in vitro protocol.

  • Sample Analysis: Analyze the isotopic enrichment in fatty acids, complex lipids, and downstream metabolites using GC-MS or LC-MS.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the metabolic fate of this compound, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Sample Processing cluster_3 Analysis Prepare Labeled Fatty Acid Stock Prepare Labeled Fatty Acid Stock Administer Labeled Fatty Acid Administer Labeled Fatty Acid Prepare Labeled Fatty Acid Stock->Administer Labeled Fatty Acid Culture Cells/Acclimate Animals Culture Cells/Acclimate Animals Culture Cells/Acclimate Animals->Administer Labeled Fatty Acid Time Course Incubation/Treatment Time Course Incubation/Treatment Administer Labeled Fatty Acid->Time Course Incubation/Treatment Collect Samples (Cells, Tissues, Plasma) Collect Samples (Cells, Tissues, Plasma) Time Course Incubation/Treatment->Collect Samples (Cells, Tissues, Plasma) Quench Metabolism Quench Metabolism Collect Samples (Cells, Tissues, Plasma)->Quench Metabolism Extract Lipids & Metabolites Extract Lipids & Metabolites Quench Metabolism->Extract Lipids & Metabolites Derivatization (for GC-MS) Derivatization (for GC-MS) Extract Lipids & Metabolites->Derivatization (for GC-MS) GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Extract Lipids & Metabolites->GC-MS or LC-MS Analysis Direct Infusion for LC-MS Derivatization (for GC-MS)->GC-MS or LC-MS Analysis Mass Isotopomer Distribution Analysis Mass Isotopomer Distribution Analysis GC-MS or LC-MS Analysis->Mass Isotopomer Distribution Analysis Metabolic Flux Analysis Metabolic Flux Analysis Mass Isotopomer Distribution Analysis->Metabolic Flux Analysis

Caption: Experimental Workflow for Metabolic Tracing.

G cluster_0 Even-Chain Fatty Acid (e.g., Palmitic Acid) cluster_1 Odd-Chain Fatty Acid (e.g., this compound) Palmitic Acid (C16:0) Palmitic Acid (C16:0) Beta-Oxidation_Even β-Oxidation Palmitic Acid (C16:0)->Beta-Oxidation_Even Complex Lipids Complex Lipids Palmitic Acid (C16:0)->Complex Lipids Acetyl-CoA_Even Acetyl-CoA Beta-Oxidation_Even->Acetyl-CoA_Even Krebs_Even Krebs Cycle Acetyl-CoA_Even->Krebs_Even This compound (C21:0) This compound (C21:0) Beta-Oxidation_Odd β-Oxidation This compound (C21:0)->Beta-Oxidation_Odd This compound (C21:0)->Complex Lipids Acetyl-CoA_Odd Acetyl-CoA Beta-Oxidation_Odd->Acetyl-CoA_Odd Propionyl-CoA Propionyl-CoA Beta-Oxidation_Odd->Propionyl-CoA Krebs_Odd Krebs Cycle Acetyl-CoA_Odd->Krebs_Odd Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->Krebs_Odd

Caption: Comparative Metabolic Pathways.

Conclusion

Isotopically labeled this compound is a specialized and powerful tool for metabolic research, offering unique insights into the metabolism of odd-chain fatty acids and their contribution to central carbon metabolism. While common even-chain fatty acid tracers like palmitic acid are suitable for studying general fatty acid metabolism, they cannot delineate the metabolic fate of propionyl-CoA. The choice between these tracers should be guided by the specific biological questions being addressed. For researchers investigating pathways linked to anaplerosis, gluconeogenesis from fatty acids, or the metabolism of odd-chain fatty acids in specific disease states, isotopically labeled this compound is the superior choice. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for designing and executing robust metabolic tracing studies to further our understanding of lipid metabolism.

References

A Head-to-Head Comparison of GC-FID and GC-MS for Heneicosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of fatty acids such as heneicosanoic acid (C21:0) is critical. This long-chain saturated fatty acid, while less common than its even-chained counterparts, plays a role in various biological systems and is often used as an internal standard in the analysis of fatty acids in meat and other animal samples.[1] The two most prominent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific analytical goals, such as routine quantification versus comprehensive qualitative analysis.

This guide provides an objective comparison of GC-FID and GC-MS for the analysis of this compound, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your research needs.

Principles of Detection

GC-FID: This technique operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As the analyte elutes from the GC column and passes through the flame, it is ionized. This process generates a current that is proportional to the number of carbon atoms in the molecule, making FID a highly sensitive and universal detector for hydrocarbons like fatty acid methyl esters (FAMEs).[2]

GC-MS: This method combines the separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). This not only allows for quantification but also provides a unique fragmentation pattern, or "mass spectrum," that acts as a chemical fingerprint for unambiguous compound identification.[2][3]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of GC-FID and GC-MS for the analysis of fatty acids, including this compound. The data is compiled from various studies on fatty acid methyl ester (FAME) analysis.

FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen-air flame.[2]Detects and separates ions based on their mass-to-charge ratio (m/z).[2]
Selectivity Lower selectivity; responds to all combustible carbon compounds, which can lead to interference from co-eluting species.[2]High selectivity; can monitor for specific ions (Selected Ion Monitoring, SIM) to eliminate interferences from the sample matrix.[2][4]
Sensitivity (LOD) Typically in the low µg/mL range (e.g., 0.21–0.54 µg/mL for various FAMEs).[2][5]Superior sensitivity, with LODs as low as the ng/L to low µg/L range (e.g., 0.003–0.72 µg/L for FAMEs).[2]
Sensitivity (LOQ) In the µg/mL range (e.g., 0.63–1.63 µg/mL for FAMEs).[2][5]Significantly lower than GC-FID, enabling quantification of trace-level fatty acids (e.g., 1–30 µg/L).[2]
Linearity (R²) Excellent linearity, with R² values typically >0.99.[2][6]Excellent linearity over a wide concentration range, with R² values typically >0.99.[7]
Precision (%RSD) High precision; intraday and interday repeatability for FAME analysis reported to be 0.4-4.9% and 0.5-8.5%, respectively.[6]High precision, comparable to GC-FID, with RSD values typically below 5%.[7]
Accuracy/Recovery (%) High accuracy, with recovery rates typically between 81.9-101%.[6]High accuracy, with recovery rates typically between 90-110%.[7]
Identification Based solely on retention time, which is not unique to a single compound.Provides structural information from the mass spectrum for confident, unambiguous analyte identification.[3]

Experimental Workflows and Protocols

The analysis of this compound by either GC-FID or GC-MS requires a crucial sample preparation step: derivatization. Due to their low volatility, fatty acids must be converted into a more volatile form, typically fatty acid methyl esters (FAMEs), through a process of esterification or transesterification.[3][8]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection FID_Data Peak Integration & Quantification (FID) FID_Detection->FID_Data MS_Data Peak Integration, Quantification & Spectral Identification (MS) MS_Detection->MS_Data

General experimental workflow for this compound analysis.
Protocol 1: Sample Preparation (Lipid Extraction and Derivatization)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

1. Lipid Extraction (Folch Method)

  • Homogenize approximately 100 mg of tissue or 100 µL of plasma with an internal standard (e.g., heptadecanoic acid, C17:0).

  • Add 3 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.[8]

  • Centrifuge the mixture at 3000 x g for 10 minutes to induce phase separation.[8]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to FAMEs (Acid-Catalyzed)

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.[8][9]

  • Cap the tube tightly and heat at 50-80°C for 1-2 hours.[8][9]

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution to the tube.[9]

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the layers.[8][9]

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Protocol 2: GC-FID Instrumental Conditions

The following are typical starting parameters for FAME analysis.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: A polar capillary column suitable for FAME analysis (e.g., RT-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).

  • Injector Temperature: 250°C[10]

  • Detector Temperature: 250-280°C[5][10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.26 mL/min).[5]

  • Injection Volume: 1 µL

  • Split Ratio: 1:20[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 5°C/min.

    • Hold at 240°C for 10 minutes.[8]

Protocol 3: GC-MS Instrumental Conditions
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: Same as for GC-FID.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Same as for GC-FID.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: m/z range of 50-500 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. For this compound methyl ester, characteristic ions such as m/z 74 (from McLafferty rearrangement, common for FAMEs) and the molecular ion (M+) at m/z 340 would be monitored.[8]

Detection_Principles cluster_fid GC-FID cluster_ms GC-MS Eluent Column Eluent (FAMEs) Flame H2/Air Flame Eluent->Flame Ion_Source Ion Source (EI) Eluent->Ion_Source Ionization_FID Combustion & Ion Formation Flame->Ionization_FID Detection_FID Current Measurement Ionization_FID->Detection_FID Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Source->Mass_Analyzer Detector_MS Ion Detection Mass_Analyzer->Detector_MS

Logical flow of detection in GC-FID versus GC-MS.

Conclusion and Recommendations

Both GC-FID and GC-MS are robust and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.

Choose GC-FID for:

  • Routine, high-throughput quantitative analysis where the identity of this compound is already well-established.

  • Cost-sensitive laboratories , as the instrumentation and operational costs are generally lower than GC-MS.

  • Applications where high precision and excellent linearity for quantification are the primary concerns.

Choose GC-MS for:

  • Analysis of complex biological samples where co-eluting compounds may interfere with quantification.[11] The high selectivity of MS, especially in SIM mode, can overcome these challenges.[2]

  • Trace-level analysis , due to its superior sensitivity (lower LOD and LOQ).[2]

  • Unambiguous identification and structural confirmation of this compound and other fatty acids in the sample. This is indispensable in research and discovery settings.[3]

  • Method development and validation , where confirming the identity of the analyte peak is crucial.

References

Validating the Purity of Commercial Heneicosanoic Acid Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of experimental results are paramount. The purity of chemical standards, such as Heneicosanoic acid (C21:0), a long-chain saturated fatty acid, is a critical factor that can significantly impact the outcome of a study. Commercial standards can vary in purity between suppliers and even between different lots from the same supplier. Therefore, independent verification of the stated purity is an essential quality control step.

This guide provides an objective comparison of methodologies to validate the purity of commercial this compound standards, complete with supporting experimental protocols and data presentation.

Comparison of Commercial this compound Standards

The purity of a this compound standard is typically assessed by quantifying the principal component and identifying any impurities. Common impurities in saturated fatty acid standards include fatty acids of similar chain length, both saturated and unsaturated. For this compound (C21:0), potential impurities could include Arachidic acid (C20:0) and Behenic acid (C22:0).

The following table provides a hypothetical comparison of this compound standards from different commercial suppliers, based on independent analysis.

SupplierLot NumberStated Purity (%)Analytical MethodExperimentally Determined Purity (%)Identified Impurities
Vendor A A2025-01>99GC-MS99.5Arachidic acid (0.3%), Behenic acid (0.2%)
Vendor B B2025-01≥98GC-MS98.8Arachidic acid (0.7%), Behenic acid (0.5%)
Vendor C C2025-01>99HPLC-UV99.2Unidentified peak at 8.5 min (0.8%)

Experimental Protocols for Purity Assessment

The two primary analytical techniques for determining the purity of fatty acid standards are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[1] For fatty acids, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is necessary for accurate analysis by GC.[1][2]

1. Sample Preparation (Esterification to FAMEs)

  • Weigh approximately 10 mg of the this compound standard into a glass reaction vial.

  • Add 2 mL of 2% (v/v) sulfuric acid in anhydrous methanol.

  • Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of deionized water, and vortex for 1 minute.

  • Centrifuge the vial at 2,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 250°C at 4°C/min, and hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 50-500.

3. Data Analysis

The purity is determined by calculating the peak area of the this compound methyl ester as a percentage of the total peak area of all components in the chromatogram. Impurities are identified by their mass spectra and retention times compared to known standards.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is another valuable technique for purity assessment and can sometimes be used for the analysis of underivatized fatty acids.[4] For enhanced detection using a UV detector, derivatization to form UV-active esters is common.[5]

1. Sample Preparation (Derivatization for UV Detection)

  • Weigh approximately 5 mg of the this compound standard into a reaction vial.

  • Dissolve in 1 mL of acetonitrile (B52724).

  • Add 5 mg of 2,4'-dibromoacetophenone (B128361) and a catalytic amount of a crown ether (e.g., 18-crown-6).

  • Add 10 µL of a suitable base (e.g., triethylamine).

  • Heat the mixture at 75°C for 30 minutes.

  • Cool the solution to room temperature and dilute with acetonitrile before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV detector set at 256 nm.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

3. Data Analysis

Purity is calculated based on the relative peak area of the derivatized this compound compared to the total area of all detected peaks in the chromatogram.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of a commercial this compound standard.

Purity_Validation_Workflow cluster_proc Purity Validation Process start Receive Commercial This compound Standard doc_review Review Certificate of Analysis (Stated Purity, Lot Number) start->doc_review sample_prep Sample Preparation doc_review->sample_prep analysis Analytical Method Selection sample_prep->analysis gc_ms GC-MS Analysis analysis->gc_ms Volatile Derivatives hplc HPLC Analysis analysis->hplc UV-Active Derivatives data_analysis Data Analysis (Peak Integration, Purity Calculation) gc_ms->data_analysis hplc->data_analysis impurity_id Impurity Identification data_analysis->impurity_id comparison Compare Experimental Purity to Stated Purity impurity_id->comparison decision Accept or Reject Standard? comparison->decision report Generate Internal Validation Report accept Standard Accepted for Use decision->accept Purity Verified reject Standard Rejected (Contact Supplier) decision->reject Discrepancy Found accept->report reject->report

Workflow for validating the purity of a commercial this compound standard.

References

How does Heneicosanoic acid compare to other fatty acids in lubricants?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and formulation scientists on the tribological properties of heneicosanoic acid compared to other fatty acids when used as lubricant additives.

This compound, a long-chain saturated fatty acid (C21:0), holds promise as a high-performance lubricant additive. Its utility stems from the fundamental principles of boundary lubrication, where fatty acids form a protective, soap-like film on metal surfaces through the adsorption of their polar carboxyl groups, with the alkyl chains orienting away from the surface. This film minimizes direct metal-to-metal contact, thereby reducing friction and wear. The performance of these additives is intrinsically linked to their molecular structure, specifically their chain length and degree of saturation.

The Influence of Molecular Structure on Lubricant Performance

The effectiveness of a fatty acid as a lubricant additive is primarily determined by two key structural features:

  • Chain Length: Longer hydrocarbon chains in fatty acids lead to stronger van der Waals forces between adjacent molecules. This enhanced intermolecular attraction results in a more densely packed and robust lubricating film, offering superior protection against wear and friction.

  • Saturation: Saturated fatty acids, which lack double bonds in their hydrocarbon chains, can align themselves in a more orderly, perpendicular fashion on the metal surface. This creates a highly organized and stable boundary film. In contrast, the "kinks" introduced by double bonds in unsaturated fatty acids disrupt this packing, leading to a less durable film that is more susceptible to breakdown, especially at elevated temperatures.

Given these principles, this compound, with its long 21-carbon saturated chain, is theoretically positioned to be an excellent lubricant additive. It is expected to form a highly stable and protective boundary film, surpassing the performance of shorter-chain and unsaturated fatty acids.

Comparative Performance Data

While specific experimental data for this compound is not extensively available in published literature, its performance can be reliably inferred based on well-established trends observed for other long-chain fatty acids. The following table summarizes typical tribological data for common fatty acids and provides an extrapolated performance expectation for this compound.

Fatty AcidChemical FormulaChain LengthSaturationCoefficient of Friction (CoF)Wear Scar Diameter (WSD) (mm)
Palmitic AcidC16H32O216Saturated~0.08 - 0.10~0.50 - 0.60
Stearic AcidC18H36O218Saturated~0.07 - 0.09~0.45 - 0.55
This compound C21H42O2 21 Saturated ~0.06 - 0.08 (Inferred) ~0.40 - 0.50 (Inferred)
Arachidic AcidC20H40O220Saturated~0.06 - 0.08~0.42 - 0.52
Behenic AcidC22H44O222Saturated~0.05 - 0.07~0.38 - 0.48
Oleic AcidC18H34O218Unsaturated~0.10 - 0.12~0.60 - 0.70

Note: The values for the Coefficient of Friction (CoF) and Wear Scar Diameter (WSD) are generalized from multiple studies and can vary based on the specific test conditions (e.g., load, speed, temperature, and base oil). The data for this compound is inferred based on the observed trend that longer saturated fatty acid chains lead to improved lubricity (lower CoF and WSD).

Experimental Protocols for Lubricant Evaluation

The tribological performance of lubricant additives is typically evaluated using standardized tests that simulate the contact conditions in machinery. The two most common methods are the Four-Ball Test and the Ball-on-Disk Test.

Four-Ball Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant under boundary lubrication conditions.

Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.

Procedure:

  • Preparation: The steel balls and the test cup are thoroughly cleaned with solvents to remove any contaminants.

  • Assembly: Three clean balls are placed in the cup, and the test lubricant is added to cover them. The fourth ball is secured in a chuck attached to a motor-driven spindle.

  • Test Execution: The rotating ball is brought into contact with the three stationary balls, and a specific load is applied (e.g., 392 N). The top ball is then rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • Analysis: After the test, the three stationary balls are removed, and the diameter of the wear scars formed on their surfaces is measured using a microscope. A smaller average wear scar diameter indicates better anti-wear protection. The coefficient of friction can also be continuously monitored during the test.

Ball-on-Disk Test (ASTM G99)

This test measures the coefficient of friction and wear characteristics of a lubricant between a ball and a flat disk.

Apparatus: A ball-on-disk tribometer consists of a stationary ball that is loaded against a rotating disk.

Procedure:

  • Preparation: The ball and disk are cleaned to ensure a contaminant-free surface.

  • Assembly: The disk is mounted on a rotating spindle, and the ball is fixed in a holder on a lever arm. A thin film of the test lubricant is applied to the disk.

  • Test Execution: A specific load is applied to the ball. The disk is then rotated at a constant speed for a predetermined sliding distance or time.

  • Analysis: The frictional force is measured throughout the test to determine the coefficient of friction. After the test, the wear track on the disk and the wear scar on the ball are analyzed using profilometry or microscopy to quantify the amount of wear.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the performance of a fatty acid as a lubricant additive.

experimental_workflow Experimental Workflow for Lubricant Additive Evaluation cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis cluster_conclusion Conclusion prep_lubricant Prepare Lubricant Samples (Base Oil + Fatty Acid) four_ball Four-Ball Test (ASTM D4172) prep_lubricant->four_ball ball_on_disk Ball-on-Disk Test (ASTM G99) prep_lubricant->ball_on_disk clean_components Clean Test Components (Balls and/or Disks) clean_components->four_ball clean_components->ball_on_disk measure_wsd Measure Wear Scar Diameter four_ball->measure_wsd calculate_cof Calculate Coefficient of Friction ball_on_disk->calculate_cof surface_analysis Surface Analysis (e.g., SEM/Profilometry) measure_wsd->surface_analysis calculate_cof->surface_analysis compare_results Compare Performance of Different Fatty Acids surface_analysis->compare_results

Caption: A typical experimental workflow for evaluating lubricant additives.

Safety Operating Guide

Proper Disposal of Heneicosanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of heneicosanoic acid is critical to ensure laboratory safety and environmental compliance. Due to conflicting information in safety data sheets (SDS), with some sources classifying it as a skin and eye irritant and others not, a cautious approach is mandated.[1][2] Therefore, this compound should be handled and disposed of as a hazardous chemical waste.[3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety Precautions

Before handling this compound, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[3]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4] In case of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes.[3]

Quantitative Data and Physical Properties

The following table summarizes key quantitative and physical properties of this compound, compiled from various safety data sheets.

PropertyValueSource
Molecular Formula C21H42O2[5][4]
Molecular Weight 326.55 g/mol [5][4]
Appearance White, solid powder[4]
Melting Point 74 - 76 °C[5][4]
Boiling Point 170 °C @ 0.1 mbar[4]
Flash Point > 110 °C[4]
Solubility Insoluble in water[1]
Storage Temperature 2-8°C[6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with regulations set forth by the Environmental Protection Agency (EPA) and local authorities.[3] The following protocol outlines the necessary steps for its safe disposal as hazardous waste.

1. Segregation:

  • Do not mix this compound waste with other waste streams.[3][7] It must be segregated and stored in a designated container to prevent incompatible chemical reactions.[7][8]

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap.[3][9] Plastic containers are generally preferred for chemical waste.[3][10]

  • Ensure the container is in good condition, free from cracks or deterioration.[3][8]

  • Fill the container to no more than 90% of its capacity to allow for expansion.[3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3][8]

  • The label must include the full chemical name: "this compound" and any associated hazard warnings (e.g., "Irritant").

4. Storage:

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[10]

  • The SAA must be under the direct supervision of laboratory personnel.[3]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[3][9]

5. Disposal and Collection:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Do not transport hazardous waste yourself.[3] Trained personnel are responsible for the collection and final disposal.[3]

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [3][11][12]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[8][11]

  • The rinsate must be collected and disposed of as hazardous waste.[8]

  • After triple-rinsing, deface the chemical label on the container, and it can then be disposed of as regular trash.[11]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C This compound Waste Generated A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Other Waste Streams C->D E Select a Compatible, Leak-Proof Plastic Container D->E F Fill Container to <90% Capacity E->F G Securely Cap the Container F->G H Label Container: 'Hazardous Waste' 'this compound' G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Use Secondary Containment I->J K Contact EHS for Pickup J->K L Prohibited: - Do Not Pour Down Drain - Do Not Place in Regular Trash

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

References

Personal protective equipment for handling Heneicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling heneicosanoic acid. Given the conflicting safety data, a cautious approach is mandated, treating this long-chain saturated fatty acid as a potentially hazardous substance. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify this compound as hazardous, others identify it as a potential skin and eye irritant. Therefore, comprehensive PPE is required to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationPurpose
Hand Protection Nitrile or Butyl rubber gloves.[1]Prevents direct skin contact with the powdered chemical. Nitrile gloves offer good resistance to a variety of chemicals, including weak acids.[2][3]
Eye Protection Chemical safety goggles.[4]Protects eyes from potential splashes or airborne particles of the solid acid.
Skin and Body A 100% cotton or a flame-retardant lab coat is recommended.[5] For handling larger quantities where splashes are possible, a chemical-resistant apron over the lab coat should be worn.A lab coat provides a barrier against accidental spills and contamination of personal clothing.[4] Cotton is preferable in environments with potential for fire, as it does not melt to the skin like polyester (B1180765) blends.[5]
Respiratory Generally not required under normal, well-ventilated use. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[4]To be used in situations where ventilation is inadequate or if there is a risk of inhaling fine particles of the acid.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to mitigate risks. The following protocol outlines the key steps from preparation to post-handling cleanup.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area 1. Prepare a well-ventilated area (e.g., fume hood). gather_materials 2. Assemble all necessary equipment and reagents. prep_area->gather_materials don_ppe 3. Don appropriate PPE as per Table 1. gather_materials->don_ppe weigh 4. Weigh the required amount in a contained environment. don_ppe->weigh transfer 5. Use designated spatulas and glassware for transfer. weigh->transfer dissolve 6. If dissolving, add acid to the solvent slowly. transfer->dissolve decontaminate 7. Decontaminate work surfaces and equipment. dissolve->decontaminate doff_ppe 8. Doff PPE in the correct order to avoid contamination. decontaminate->doff_ppe wash_hands 9. Wash hands thoroughly with soap and water. doff_ppe->wash_hands segregate_waste 10. Segregate waste from other streams. wash_hands->segregate_waste containerize 11. Place in a labeled, sealed, and compatible waste container. segregate_waste->containerize dispose 12. Dispose of as chemical waste according to institutional guidelines. containerize->dispose

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal Protocol
Unused this compound Treat as chemical waste. Do not dispose of in regular trash or down the drain.[5] Store in a clearly labeled, sealed, and chemically compatible container. Follow your institution's hazardous waste disposal procedures.[6][7]
Contaminated Materials Items such as gloves, absorbent pads, and weighing papers that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[7] Once clean, the container can often be disposed of in regular trash or recycled, depending on institutional policies.[8] Deface the original label before disposal.[8]

IV. Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Table 3: Emergency Response Plan for this compound Incidents

IncidentAction
Minor Spill For small spills, absorb the solid material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.[9] Clean the spill area with a suitable solvent and then soap and water.
Major Spill Evacuate the immediate area and alert others. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team. Restrict access to the area until it has been decontaminated.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heneicosanoic Acid
Reactant of Route 2
Reactant of Route 2
Heneicosanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.